molecular formula C6H12N2O4Pt B7790355 Carboplatin

Carboplatin

Cat. No.: B7790355
M. Wt: 371.25 g/mol
InChI Key: OLESAACUTLOWQZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboplatin (CAS 41575-94-4) is a second-generation platinum coordination compound and alkylating agent used extensively in oncological and pharmacological research . Its primary mechanism of action involves binding to DNA to form intra-strand and inter-strand cross-links, which predominantly target the N-7 and O-6 atoms of guanine residues . This DNA cross-linking and alkylation disrupts DNA synthesis, inhibits replication and transcription, and ultimately induces programmed cell death in cancer cell lines, making it a potent tool for studying cytotoxicity and apoptosis mechanisms . As a research-grade compound, this compound is particularly valuable for its distinct biochemical profile compared to cisplatin. Developed as a less toxic analog, it exhibits a slower aquation rate, leading to different DNA binding kinetics and a reduced incidence of nephrotoxicity and severe vomiting in clinical models, although it induces more pronounced myelosuppression . Its broad-spectrum antitumor activity makes it essential for in vitro and in vivo studies on various cancers, including ovarian cancer, lung cancer, head and neck cancer, and neuroblastoma . Researchers utilize this compound to investigate combination therapies, drug resistance mechanisms, DNA damage repair pathways, and as a reference standard in analytical chemistry . This product is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

azane;cyclobutane-1,1-dicarboxylate;platinum(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLESAACUTLOWQZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4Pt
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Carboplatin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Carboplatin
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carboplatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015093
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Sol in water, Water > 15 (mg/mL), pH 4 Acetate Buffer 5 - 10 (mg/mL), pH 9 Carbonate Buffer 5 - 10 (mg/mL), 10% Ethanol/H2O 5 - 10 (mg/mL), 95% Ethanol/H < 1 (mg/mL), 0.1NHC1 5 -10 (mg/mL), 0.1NNaOH 5 -10 (mg/mL), Methanol < 1 (mg/mL), Chloroform < 5 (mg/mL), Dimethylsulfoxide 5 (mg/mL), Acetic Acid < 1 (mg/mL), Trifluoroacetic Acid < 1 (mg/mL)
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 298
Record name CARBOPLATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 298
Record name CARBOPLATIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/241240%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Color/Form

White crystals

CAS No.

41575-94-4
Record name Carboplatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41575-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diammine[cyclobutane-1,1-dicarboxylato(2-)-O,O']platinum
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBOPLATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG3F62OND5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARBOPLATIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carboplatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015093
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Characterization of Carboplatin for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical synthesis and characterization of Carboplatin, a second-generation platinum-based anticancer agent. Designed for researchers, scientists, and drug development professionals, this document details established synthetic methodologies, rigorous characterization protocols, and the underlying mechanism of action. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Chemical Synthesis of this compound

This compound, with the chemical name cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), is synthesized through a multi-step process. The most common and well-documented laboratory-scale synthesis involves the reaction of a platinum(II) complex with a salt of 1,1-cyclobutanedicarboxylic acid. Two primary routes are detailed below, starting from either cisplatin or a diiodo-platinum(II) intermediate.

Synthesis of the Key Ligand: 1,1-Cyclobutanedicarboxylic Acid

The synthesis of the chelating ligand, 1,1-cyclobutanedicarboxylic acid, is a critical precursor step. A common method involves the malonic ester synthesis.

Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

  • Preparation of Diethyl 1,1-cyclobutanedicarboxylate: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide. To this, add diethyl malonate, followed by the slow addition of 1,3-dibromopropane. The reaction mixture is then heated under reflux. After the reaction is complete, the ethanol is removed by distillation. The residue is taken up in water and extracted with diethyl ether. The ether layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield diethyl 1,1-cyclobutanedicarboxylate.

  • Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid: The crude diethyl 1,1-cyclobutanedicarboxylate is then hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol. After reflux, the ethanol is distilled off. The remaining aqueous solution is cooled and acidified with concentrated hydrochloric acid, leading to the precipitation of 1,1-cyclobutanedicarboxylic acid. The white solid is collected by filtration, washed with cold water, and can be recrystallized from hot water or ethyl acetate to yield the pure product.

Synthesis of this compound from Cisplatin

This is a widely used method that involves the reaction of cisplatin with a silver salt to form an aqueous intermediate, which is then reacted with 1,1-cyclobutanedicarboxylic acid.

Experimental Protocol: Synthesis of this compound from Cisplatin

  • Formation of the Diaqua Complex: Suspend cisplatin in water and add a stoichiometric amount of silver nitrate. The mixture is stirred in the dark at room temperature. The reaction leads to the precipitation of silver chloride.

  • Filtration: The precipitated silver chloride is removed by filtration, yielding a clear aqueous solution of cis-[Pt(NH₃)₂(H₂O)₂]²⁺.

  • Reaction with 1,1-Cyclobutanedicarboxylic Acid: To the filtrate, add a solution of 1,1-cyclobutanedicarboxylic acid, previously neutralized with a base such as potassium hydroxide. The reaction mixture is heated gently (e.g., to 50 °C) and stirred.

  • Crystallization and Purification: The solution is then concentrated under reduced pressure and cooled to induce crystallization of this compound. The resulting white crystals are collected by filtration, washed with cold water, then ethanol, and finally diethyl ether, and dried under vacuum.

Synthesis of this compound from cis-Diamminediiodoplatinum(II)

An alternative route that avoids the direct use of cisplatin involves the synthesis of a diiodo intermediate.

Experimental Protocol: Synthesis of this compound from cis-Diamminediiodoplatinum(II)

  • Synthesis of cis-Diamminediiodoplatinum(II): Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) is dissolved in water and treated with an excess of potassium iodide (KI) to form K₂[PtI₄]. To this solution, aqueous ammonia is added to precipitate yellow cis-diamminediiodoplatinum(II). The precipitate is filtered, washed with water, ethanol, and ether, and dried.

  • Formation of the Diaqua Complex: The cis-diamminediiodoplatinum(II) is suspended in water and reacted with a stoichiometric amount of silver nitrate. The mixture is stirred at an elevated temperature (e.g., 50-60 °C) in the dark. The precipitated silver iodide is removed by filtration.

  • Formation of this compound: The resulting aqueous solution of the diaqua platinum(II) complex is then reacted with potassium 1,1-cyclobutanedicarboxylate (prepared by neutralizing 1,1-cyclobutanedicarboxylic acid with potassium hydroxide). The solution is heated, then cooled to crystallize this compound. The product is collected, washed, and dried as described in the previous method.

Synthesis Workflow Diagram

G This compound Synthesis Workflow cluster_ligand Ligand Synthesis cluster_this compound This compound Synthesis Diethyl Malonate Diethyl Malonate Diethyl 1,1-cyclobutanedicarboxylate Diethyl 1,1-cyclobutanedicarboxylate Diethyl Malonate->Diethyl 1,1-cyclobutanedicarboxylate 1. NaOEt 2. 1,3-Dibromopropane 1,1-Cyclobutanedicarboxylic Acid 1,1-Cyclobutanedicarboxylic Acid Diethyl 1,1-cyclobutanedicarboxylate->1,1-Cyclobutanedicarboxylic Acid KOH, EtOH, H₂O Reflux This compound This compound 1,1-Cyclobutanedicarboxylic Acid->this compound KOH Cisplatin cis-[Pt(NH₃)₂Cl₂] Diaqua cis-[Pt(NH₃)₂(H₂O)₂]²⁺ Cisplatin->Diaqua AgNO₃, H₂O Diaqua->this compound

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Spectroscopic and Analytical Data

The table below summarizes the expected characterization data for this compound.

Analytical Technique Parameter Expected Value
¹H NMR (D₂O)Chemical Shift (δ)~2.0-2.2 ppm (quintet, 2H, -CH₂-), ~2.8-3.0 ppm (triplet, 4H, -CH₂-C-CH₂-)
¹³C NMR (D₂O)Chemical Shift (δ)~16 ppm (-CH₂-), ~31 ppm (-CH₂-C-CH₂-), ~55 ppm (quaternary C), ~180 ppm (COO)
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)~3200-3100 (N-H stretch), ~1640 (C=O stretch, carboxylate), ~1380 (C-O stretch)
HPLC Retention Time~2.2 - 5.2 min (depending on conditions)
ColumnC18 reverse-phase
Mobile PhaseAcetonitrile/Water or Methanol/Water mixtures
DetectionUV at ~230 nm
Elemental Analysis % CTheoretical: 19.41%, Found: ~19.17%[1]
% HTheoretical: 3.26%, Found: ~3.34%[1]
% NTheoretical: 7.55%, Found: ~7.44%[1]

Experimental Protocols for Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the synthesized this compound in deuterium oxide (D₂O).

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

    • Process the spectra and compare the chemical shifts, multiplicities, and integration values with the expected data.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample of the this compound, typically as a KBr pellet or using an ATR accessory.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare a solution of the synthesized this compound in the mobile phase.

    • Set up the HPLC system with a C18 column and a mobile phase such as a mixture of acetonitrile and water (e.g., 5:95 v/v) with a flow rate of 1.0 mL/min.

    • Set the UV detector to a wavelength of 230 nm.

    • Inject the standard and sample solutions and record the chromatograms.

    • Compare the retention time of the sample peak with that of the standard to confirm identity and determine the purity by calculating the peak area percentage.

  • Elemental Analysis:

    • Submit a pure, dry sample of the synthesized this compound to an analytical laboratory for C, H, and N analysis.

    • Compare the experimentally determined weight percentages with the theoretical values calculated for the molecular formula C₆H₁₂N₂O₄Pt.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects primarily through its interaction with DNA. Upon entering a cell, the relatively inert this compound molecule undergoes hydrolysis, where the dicarboxylate ligand is slowly replaced by water molecules, forming a reactive aqua-platinum species. This activated form then binds to DNA, preferentially at the N7 position of guanine and adenine bases. This binding leads to the formation of intrastrand and interstrand DNA crosslinks. These DNA adducts distort the DNA helix, which in turn inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).

The cellular response to this compound-induced DNA damage involves a complex signaling network known as the DNA Damage Response (DDR) pathway.

DNA Damage Response Pathway Diagram

G This compound-Induced DNA Damage Response This compound This compound DNA_Adducts DNA Adducts (Intra- and Interstrand Crosslinks) This compound->DNA_Adducts Cellular uptake and aquation Replication_Stress Replication Stress DNA_Adducts->Replication_Stress DNA_Repair DNA Repair (NER, HR) DNA_Adducts->DNA_Repair ATR_ATM ATR/ATM Kinases Replication_Stress->ATR_ATM Activation Chk1_Chk2 Chk1/Chk2 Kinases ATR_ATM->Chk1_Chk2 Phosphorylation p53 p53 Activation ATR_ATM->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Chk1_Chk2->Cell_Cycle_Arrest Induction p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair->Apoptosis If repair fails

Caption: this compound's mechanism of action pathway.

This guide provides a foundational framework for the synthesis and characterization of this compound in a research setting. Adherence to these detailed protocols will enable the production and validation of high-purity this compound for further scientific investigation.

References

Carboplatin's Impact on G2/M Cell Cycle Checkpoint Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin, a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various solid tumors, including ovarian, lung, and testicular cancers. Its primary mechanism of action involves the formation of DNA adducts, leading to the activation of the DNA damage response (DDR) and subsequent cell cycle arrest, primarily at the G2/M checkpoint. This in-depth technical guide elucidates the molecular mechanisms underlying this compound-induced G2/M arrest, providing a comprehensive resource for researchers and drug development professionals. The guide details the intricate signaling pathways, presents quantitative data from key studies, and offers detailed experimental protocols for investigating this critical cellular response.

Core Mechanism: DNA Damage and G2/M Checkpoint Activation

This compound exerts its cytotoxic effects by binding to DNA, forming intra- and inter-strand crosslinks.[1] These lesions distort the DNA helix, obstructing DNA replication and transcription.[1] This genotoxic stress triggers a sophisticated cellular surveillance system known as the DNA Damage Response (DDR). The DDR orchestrates a temporary halt in the cell cycle, allowing time for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis. The G2/M checkpoint is a critical regulatory node that prevents cells with damaged DNA from entering mitosis, thus averting the propagation of genetic errors.

The induction of G2/M arrest by this compound is a well-documented phenomenon. For instance, in 5637 bladder cancer cells, treatment with this compound led to a significant accumulation of cells in the G2/M phase, reaching 56.3% at 48 hours and 52.6% at 72 hours post-treatment.[2] Similarly, studies in p53-null ovarian cancer cells (SKOV3) demonstrated a significant increase in the G2/M population upon acquiring this compound resistance.[3]

Quantitative Data on this compound-Induced G2/M Arrest

The following table summarizes quantitative data from various studies investigating the effect of this compound on cell cycle distribution, specifically focusing on the percentage of cells arrested in the G2/M phase.

Cell LineThis compound ConcentrationTreatment Duration% of Cells in G2/M Phase (Mean ± SD)Reference
5637 (Bladder Cancer)IC50 (289.3 µM)48 hours56.3 ± (not specified)[2]
5637 (Bladder Cancer)IC50 (289.3 µM)72 hours52.6 ± (not specified)[2]
carR-SKOV3 (this compound-Resistant Ovarian Cancer, p53 null)Not Applicable (Resistant Line)Not Applicable23.42 ± (not specified)[3]
nonR-SKOV3 (Parental Ovarian Cancer, p53 null)Not Applicable (Parental Line)Not Applicable20.73 ± (not specified)[3]

Signaling Pathways Orchestrating G2/M Arrest

The G2/M arrest induced by this compound is governed by a complex network of signaling pathways. The primary initiator is the recognition of DNA damage by sensor proteins, which in turn activate a cascade of protein kinases.

The ATM/ATR-Chk1/Chk2 Pathway

The master regulators of the DDR are the phosphatidylinositol 3-kinase-like kinases (PIKKs), Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[4] ATM is primarily activated by DNA double-strand breaks (DSBs), while ATR responds to a broader range of DNA lesions, including the bulky adducts formed by this compound.[4][5]

Upon activation, ATM and ATR phosphorylate and activate the downstream checkpoint kinases, Chk2 and Chk1, respectively.[6] Chk1 and Chk2 are crucial effectors that propagate the damage signal and enforce the G2/M checkpoint.[6] They achieve this by targeting key regulators of the G2/M transition.

cluster_0 This compound-Induced DNA Damage cluster_1 DDR Sensor Activation cluster_2 Checkpoint Kinase Activation cluster_3 Downstream Effectors This compound This compound DNA_Damage DNA Adducts (Intra/Inter-strand Crosslinks) This compound->DNA_Damage ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 Chk2->p53 phosphorylates Chk1->p53 phosphorylates Cdc25C Cdc25C Chk1->Cdc25C phosphorylates (inhibitory)

This compound-induced DNA Damage Response Activation
Regulation of the Cyclin B1-Cdk1 Complex

The progression from G2 to mitosis is driven by the master regulatory complex, Cyclin B1-Cdk1 (also known as Mitosis-Promoting Factor, MPF).[7] The activity of this complex is tightly regulated through phosphorylation. The kinases Wee1 and Myt1 phosphorylate Cdk1 on Threonine 14 and Tyrosine 15, keeping the complex in an inactive state during G2.[8] For mitotic entry, the phosphatase Cdc25C must remove these inhibitory phosphates.[9]

This compound-induced G2/M arrest is primarily achieved by preventing the activation of the Cyclin B1-Cdk1 complex.[3] This is accomplished through multiple mechanisms orchestrated by the activated checkpoint kinases:

  • Inhibition of Cdc25C: Chk1 and Chk2 phosphorylate Cdc25C, leading to its sequestration in the cytoplasm by 14-3-3 proteins, thereby preventing it from dephosphorylating and activating nuclear Cdk1.[9]

  • Activation of Wee1: The DDR can also lead to the stabilization and activation of Wee1, further promoting the inhibitory phosphorylation of Cdk1.[1]

cluster_0 Checkpoint Kinases cluster_1 G2/M Transition Regulators cluster_2 Mitosis Chk1_Chk2 Activated Chk1/Chk2 Wee1 Wee1 Chk1_Chk2->Wee1 activates Cdc25C Cdc25C Chk1_Chk2->Cdc25C inhibits Mitosis Mitotic Entry Chk1_Chk2->Mitosis G2/M Arrest CyclinB1_Cdk1_inactive Cyclin B1-Cdk1 (inactive) (p-Thr14, p-Tyr15) Wee1->CyclinB1_Cdk1_inactive phosphorylates (inhibitory) CyclinB1_Cdk1_active Cyclin B1-Cdk1 (active) Cdc25C->CyclinB1_Cdk1_active dephosphorylates (activating) CyclinB1_Cdk1_active->Mitosis

Regulation of the G2/M Transition by this compound
The Role of p53 and p21

The tumor suppressor protein p53 is a critical downstream effector of the ATM/ATR pathway.[10] Upon phosphorylation by Chk1/Chk2, p53 is stabilized and activated, leading to the transcriptional upregulation of its target genes. One of the key p53 targets is the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1).[3]

p21 plays a crucial role in maintaining the G2 arrest by directly binding to and inhibiting the activity of the Cyclin B1-Cdk1 complex.[11] This provides an additional layer of regulation to ensure that cells with damaged DNA do not prematurely enter mitosis. However, it is important to note that this compound can induce G2/M arrest through both p53-dependent and p53-independent mechanisms. In cells with mutated or absent p53, the checkpoint is primarily maintained by the Chk1/Chk2-mediated inhibition of Cdc25C.[3]

The Involvement of Polo-like Kinase 1 (Plk1)

Polo-like kinase 1 (Plk1) is a key promoter of mitotic entry.[12] It has a multifaceted role in activating the G2/M transition, including the phosphorylation and activation of Cdc25C and the inhibition of Wee1.[13] In response to DNA damage, the activity of Plk1 is suppressed, contributing to the maintenance of the G2 arrest.[13] The DDR can inhibit Plk1 through various mechanisms, including phosphorylation by ATM/ATR.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound-induced G2/M arrest.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is a widely used method to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[14][15]

start Start: Cell Culture and this compound Treatment harvest Harvest Cells (Trypsinization) start->harvest wash1 Wash with PBS harvest->wash1 fix Fix in Cold 70% Ethanol wash1->fix wash2 Wash with PBS fix->wash2 rnase RNase A Treatment wash2->rnase pi_stain Propidium Iodide (PI) Staining rnase->pi_stain flow Analyze by Flow Cytometry pi_stain->flow end End: Cell Cycle Profile flow->end

Flow Cytometry Workflow for Cell Cycle Analysis

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for the specified duration. Include an untreated control.

  • Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

  • Fixation: Centrifuge the cells again and discard the supernatant. Resuspend the pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent cell clumping. Incubate the cells on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks at this stage.

  • Rehydration and RNase Treatment: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet. Discard the ethanol and wash the pellet with 1 mL of PBS. Centrifuge again, discard the supernatant, and resuspend the pellet in 100 µL of RNase A solution. Incubate at 37°C for 30 minutes.

  • PI Staining: Add 400 µL of PI staining solution to the cell suspension. Incubate at room temperature for 15-30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a low flow rate to ensure accurate data acquisition. Gate on single cells to exclude doublets and aggregates. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the G2/M checkpoint, such as Cyclin B1, Cdk1, phospho-Cdk1 (Tyr15), p53, and p21.[16][17][18]

Materials:

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 8.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for Microtubule Organization

Immunofluorescence can be used to visualize the microtubule network and assess mitotic entry. In G2-arrested cells, the microtubule cytoskeleton will appear as a network, while in mitotic cells, it will organize into a mitotic spindle.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) or methanol for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish. After treatment with this compound, proceed with the staining.

  • Fixation: Aspirate the medium and wash with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization: If using PFA fixation, wash with PBS and then permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the coverslips with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network and nuclei.

Conclusion

This compound-induced G2/M arrest is a complex and highly regulated process that is central to its anticancer activity. A thorough understanding of the underlying molecular mechanisms, including the intricate signaling pathways and the key regulatory proteins, is crucial for optimizing the therapeutic use of this compound and for the development of novel combination strategies. This technical guide provides a comprehensive overview of the current knowledge in this field, along with detailed experimental protocols to facilitate further research. By leveraging this information, scientists and clinicians can continue to advance our understanding of this compound's mode of action and improve cancer treatment outcomes.

References

Carboplatin's Dichotomous Role in Cell Fate: An In-depth Technical Guide to Apoptosis and Necrosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboplatin, a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various solid tumors. Its cytotoxic efficacy is primarily attributed to its ability to form DNA adducts, leading to the activation of cellular death pathways. This technical guide provides a comprehensive examination of the molecular mechanisms by which this compound induces the two major forms of cell death: apoptosis and necrosis. We delve into the intricate signaling cascades, present quantitative data from key studies, and provide detailed experimental protocols for their investigation. This document aims to serve as a critical resource for researchers and professionals in oncology drug development, facilitating a deeper understanding of this compound's mechanism of action and informing strategies to enhance its therapeutic index.

Introduction

This compound exerts its anticancer effects by covalently binding to DNA, forming intrastrand and interstrand cross-links.[1][2] This DNA damage is a critical initiating event that triggers a cellular decision between survival, through DNA repair, and death. The mode of cell death induced by this compound is a crucial determinant of its therapeutic efficacy and associated side effects. While apoptosis, a programmed and immunologically quiet form of cell death, is considered the primary mechanism, evidence suggests that under certain conditions, this compound can also induce necrosis, a more inflammatory form of cell death.[3][4] Understanding the molecular switches that govern the balance between this compound-induced apoptosis and necrosis is paramount for optimizing cancer therapy.

This compound-Induced Apoptosis: A Multi-Pathway Process

Apoptosis induced by this compound is a highly regulated process involving the activation of a cascade of signaling events, primarily initiated by DNA damage. This process can be broadly categorized into the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a central mechanism in this compound-induced apoptosis.[1][2] DNA damage caused by this compound activates the tumor suppressor protein p53, which in turn upregulates the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of key apoptotic factors into the cytoplasm, including:

  • Cytochrome c: Binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates effector caspases like caspase-3, leading to the execution of apoptosis.[1]

  • Apoptosis-Inducing Factor (AIF): Translocates to the nucleus to induce chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.[1][2]

The Extrinsic (Death Receptor) Pathway

This compound-induced DNA damage can also lead to the activation of the extrinsic pathway.[1][2] This involves the upregulation of death receptors, such as Fas, on the cell surface. Binding of the Fas ligand (FasL) to the Fas receptor triggers the formation of the Death-Inducing Signaling Complex (DISC), which leads to the activation of the initiator caspase-8.[1] Activated caspase-8 can then directly activate effector caspases or cleave Bid into tBid, which amplifies the apoptotic signal through the intrinsic pathway.

The Endoplasmic Reticulum (ER) Stress Pathway

The formation of platinum-DNA adducts can induce significant cellular stress, including in the endoplasmic reticulum. This ER stress triggers the Unfolded Protein Response (UPR), which, if prolonged or severe, can initiate apoptosis. A key event in ER stress-induced apoptosis is the activation of caspase-12.[1]

Signaling Pathway Visualization

cluster_0 This compound-Induced DNA Damage cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Extrinsic (Death Receptor) Pathway cluster_3 ER Stress Pathway cluster_4 Execution Phase This compound This compound DNA_Damage DNA Adducts (Intra- & Interstrand Cross-links) This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Fas Fas Receptor Upregulation DNA_Damage->Fas ER_Stress ER Stress DNA_Damage->ER_Stress Bax_Bak Bax/Bak Activation p53->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c AIF AIF Release MOMP->AIF Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome DNA_Fragmentation DNA Fragmentation AIF->DNA_Fragmentation Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 DISC DISC Formation (Fas, FADD, pro-Caspase-8) Fas->DISC FasL Binding Caspase8 Caspase-8 Activation DISC->Caspase8 tBid tBid Formation Caspase8->tBid Caspase8->Caspase3 tBid->Bax_Bak Caspase12 Caspase-12 Activation ER_Stress->Caspase12 Caspase12->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Caspase3->DNA_Fragmentation Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

This compound-induced apoptotic signaling pathways.

This compound-Induced Necrosis: An Alternative Route to Cell Death

While apoptosis is the predominant form of cell death induced by this compound, necrosis can also occur, particularly at high drug concentrations or in specific cell types that are resistant to apoptosis.[3][5] Unlike the organized dismantling of the cell in apoptosis, necrosis is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response.

Regulated Necrosis: Necroptosis

Recent research has unveiled a form of programmed necrosis termed "necroptosis." While direct evidence for this compound-induced necroptosis is still emerging, studies on the related platinum agent cisplatin suggest the involvement of the core necroptotic machinery.[6] This pathway is typically activated when apoptosis is inhibited and is mediated by a signaling complex involving:

  • Receptor-Interacting Protein Kinase 1 (RIPK1)

  • Receptor-Interacting Protein Kinase 3 (RIPK3)

  • Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL)

Activation of this cascade leads to the phosphorylation and oligomerization of MLKL, which then translocates to the plasma membrane, forming pores that lead to cell lysis.

Release of Damage-Associated Molecular Patterns (DAMPs)

A key consequence of necrotic cell death is the release of Damage-Associated Molecular Patterns (DAMPs) into the extracellular environment. A prominent DAMP is the High Mobility Group Box 1 (HMGB1) protein, which is passively released from necrotic cells.[3] Extracellular HMGB1 can act as a pro-inflammatory signal, potentially influencing the tumor microenvironment and the host's anti-tumor immune response.

Signaling Pathway Visualization

cluster_0 This compound-Induced Cellular Stress cluster_1 Necroptosis Pathway (Putative) cluster_2 Execution Phase This compound This compound (High Concentration) Cellular_Stress Severe Cellular Stress (DNA Damage, ROS) This compound->Cellular_Stress RIPK1_Activation RIPK1 Activation Cellular_Stress->RIPK1_Activation Apoptosis_Inhibition Apoptosis Inhibition Apoptosis_Inhibition->RIPK1_Activation RIPK3_Activation RIPK3 Phosphorylation RIPK1_Activation->RIPK3_Activation MLKL_Activation MLKL Phosphorylation & Oligomerization RIPK3_Activation->MLKL_Activation MLKL_Translocation MLKL Translocation to Plasma Membrane MLKL_Activation->MLKL_Translocation Membrane_Disruption Plasma Membrane Pore Formation MLKL_Translocation->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis DAMPs_Release DAMPs Release (e.g., HMGB1) Cell_Lysis->DAMPs_Release Necrosis Necrosis Cell_Lysis->Necrosis Inflammation Inflammation DAMPs_Release->Inflammation

Putative pathway for this compound-induced necroptosis.

Quantitative Data on this compound-Induced Cell Death

The balance between apoptosis and necrosis is often dose- and cell-type-dependent. The following tables summarize key quantitative data from the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian Cancer6.1 - 17[7][8]
SKOV3Ovarian Cancer12.4 - 100[7][8]
IGROV-1Ovarian Cancer2.2[8]
OVCAR-3Ovarian Cancer20 - 50 (for apoptosis induction)[9]
HN-3Laryngeal Squamous Cell CarcinomaVaries with exposure time[5]
HeLaCervical Cancer-[3]
PC-3Prostate Cancer-[3]
LNCaPProstate Cancer-[3]

Table 2: Dose- and Time-Dependent Effects of this compound on Apoptosis and Necrosis in HN-3 Cells

This compound Conc. (mg/mL)Exposure Time (h)Apoptosis (%)Necrosis (%)Reference
0.08< 24< 20-[5]
0 - 0.6424Increased with concentration-[5]
> 0.6424DecreasedIncreased[5]

Data adapted from Shen et al. (2018).[5]

Detailed Experimental Protocols

Accurate assessment of apoptosis and necrosis is critical for studying this compound's mechanism of action. Below are detailed protocols for key assays.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Start 1. Treat cells with This compound Harvest 2. Harvest cells (trypsinization if adherent) Start->Harvest Wash1 3. Wash with cold PBS Harvest->Wash1 Resuspend1 4. Resuspend in 1X Annexin V Binding Buffer Wash1->Resuspend1 Add_Stains 5. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend1->Add_Stains Incubate 6. Incubate for 15 min at RT in the dark Add_Stains->Incubate Add_Buffer 7. Add 1X Annexin V Binding Buffer Incubate->Add_Buffer Flow_Cytometry 8. Analyze by Flow Cytometry Add_Buffer->Flow_Cytometry Results Results: - Annexin V-/PI-: Viable - Annexin V+/PI-: Apoptotic - Annexin V+/PI+: Late Apoptotic/Necrotic Flow_Cytometry->Results

Workflow for Annexin V/PI apoptosis and necrosis assay.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for DNA Fragmentation

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash with deionized water.

  • TUNEL Reaction:

    • Equilibrate cells with TdT Equilibration Buffer for 10 minutes at room temperature.

    • Prepare the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTP.

    • Incubate cells with the reaction cocktail for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Staining and Visualization:

    • Wash cells with PBS.

    • Counterstain nuclei with a DNA dye such as DAPI or Hoechst 33342.

    • Mount and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

Lactate Dehydrogenase (LDH) Release Assay for Necrosis

This colorimetric assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, a characteristic of necrosis.

Protocol:

  • Sample Collection:

    • Culture cells in a 96-well plate and treat with this compound.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • After incubation, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction:

    • Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatants.

    • Incubate at room temperature for 10-30 minutes, protected from light. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

  • Measurement:

    • Stop the reaction with a stop solution.

    • Measure the absorbance at 490-520 nm using a microplate reader. The amount of color formation is proportional to the amount of LDH released.

Conclusion

This compound's cytotoxicity is a complex interplay of multiple cell death pathways. While apoptosis, through the coordinated action of the intrinsic, extrinsic, and ER stress pathways, is the primary and well-characterized mechanism, the role of necrosis, particularly regulated necroptosis, is an emerging area of investigation. The choice between these cell death modalities is influenced by factors such as drug concentration, cell type, and the status of apoptotic machinery. A thorough understanding of these intricate signaling networks is crucial for the rational design of combination therapies aimed at overcoming this compound resistance and enhancing its therapeutic window. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers to further dissect the multifaceted mechanisms of this compound-induced cell death.

References

Investigating Carboplatin's Effect on Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin, a platinum-based chemotherapy agent, is a cornerstone in the treatment of various malignancies, including ovarian, lung, and head and neck cancers.[1][2][3][4] Its primary mechanism of action involves the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2][3] Emerging evidence, however, highlights a significant and often overlooked aspect of this compound's cytotoxicity: its profound impact on mitochondrial function. This guide provides an in-depth technical overview of the multifaceted effects of this compound on mitochondria, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

This compound's Impact on Mitochondrial Homeostasis

This compound disrupts mitochondrial function through a cascade of interconnected events, ultimately contributing to cellular demise. The core mechanisms include the induction of mitochondrial DNA (mtDNA) damage, inhibition of the electron transport chain (ETC), generation of reactive oxygen species (ROS), and the initiation of the intrinsic apoptotic pathway.

Mitochondrial DNA Damage

This compound can directly interact with and damage mitochondrial DNA, leading to impaired mitochondrial function.[5] This damage can result in mutations and deletions within the mitochondrial genome, affecting the expression of essential proteins involved in oxidative phosphorylation.[5] A severe consequence of this is a disruption in cellular energy metabolism, which can manifest as lactic acidosis in some cases.[5]

Oxidative Stress and Respiratory Chain Inhibition

A significant body of evidence points to this compound's ability to induce oxidative stress within mitochondria.[1][6][7][8] This is often a consequence of impaired electron transport chain (ETC) function. While the precise complexes affected are still under investigation, the resulting electron leakage leads to the increased production of reactive oxygen species (ROS), such as superoxide anions.[7] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and nucleic acids, further compromising mitochondrial integrity.[7] Studies have shown that co-administration of antioxidants can mitigate some of the cytotoxic effects of this compound, underscoring the role of oxidative stress in its mechanism.[1][8]

Mitochondrial-Mediated Apoptosis

This compound is a potent inducer of apoptosis through the intrinsic, or mitochondrial, pathway.[1][6] This process is initiated by a series of events that compromise the mitochondrial outer membrane integrity.

Key Events in this compound-Induced Mitochondrial Apoptosis:

  • Calcium Overload: this compound can trigger a significant increase in cytosolic calcium levels.[1][6] This excess calcium is taken up by the mitochondria, leading to mitochondrial calcium overload, which is a potent inducer of the mitochondrial permeability transition pore (mPTP) opening.[1]

  • Mitochondrial Depolarization: The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential (ΔΨm).[1][6] This depolarization is a critical event, often considered a point of no return in the apoptotic cascade.[9][10]

  • Release of Pro-Apoptotic Factors: The loss of mitochondrial membrane integrity results in the release of several pro-apoptotic proteins from the intermembrane space into the cytosol. These include:

    • Cytochrome c: Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase of the intrinsic pathway.[1][11]

    • Smac/DIABLO: This protein inhibits the function of inhibitors of apoptosis proteins (IAPs), thereby promoting caspase activation.[11]

    • Apoptosis-Inducing Factor (AIF): AIF translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.[1]

  • Caspase Activation: The activation of caspase-9 triggers a downstream cascade involving the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][11]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound on mitochondrial parameters.

ParameterCell LineThis compound ConcentrationIncubation TimeObserved EffectReference
Mitochondrial DNA Damage Muscle and Liver TissueClinical (during 6th cycle)N/AMultiple mtDNA deletions and respiratory chain dysfunction[5]
Reactive Oxygen Species (ROS) Production A549 Lung AdenocarcinomaNot specifiedNot specified3-fold increase in fluorescence intensity compared to control[7]
Mitochondrial Membrane Potential (ΔΨm) A549/R and PC9/R20 µM (with 2 mM metformin)48 hSignificant decrease in MMP[11]
Cytochrome c Release HN-3 Laryngeal CarcinomaNot specifiedUpregulated in the first 24 hIncreased expression in the cytoplasm[1]
Caspase-9 Activation HN-3 Laryngeal CarcinomaNot specified~48 hIncreased expression[1]
Caspase-3 Activation A549/R and PC9/R20 µM (with 2 mM metformin)48 hIncreased cleavage[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound's effects on mitochondrial function.

Assessment of Mitochondrial DNA Damage

Method: Quantitative Polymerase Chain Reaction (qPCR) Assay[12][13]

Principle: This assay is based on the principle that DNA damage impedes the progression of DNA polymerase during PCR, resulting in a decrease in the amplification of a target DNA sequence.[13] By comparing the amplification of a long mitochondrial DNA fragment to a shorter, less susceptible fragment, the extent of DNA damage can be quantified.

Protocol:

  • DNA Extraction: Isolate total genomic DNA from control and this compound-treated cells.

  • qPCR Reaction: Set up qPCR reactions for both a long (~8-10 kb) and a short (~100-200 bp) fragment of the mitochondrial genome. Also, include primers for a nuclear gene as a reference.

  • Quantification: The relative amount of the long mtDNA fragment is normalized to the short mtDNA fragment and the nuclear gene. A decrease in the amplification of the long fragment in treated cells compared to control cells indicates mtDNA damage.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Method: Fluorescent Probe-Based Assay using MitoSOX Red[14]

Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria in live cells. In the presence of superoxide, the primary mitochondrial ROS, it is oxidized and exhibits red fluorescence.

Protocol:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, chamber slides).

  • This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration.

  • Probe Loading: Incubate the cells with MitoSOX Red working solution (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with a warm buffer to remove excess probe.

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader (Ex/Em ~510/580 nm). An increase in red fluorescence indicates an increase in mitochondrial superoxide production.

Determination of Mitochondrial Membrane Potential (ΔΨm)

Method: JC-1 Staining Assay[11][15]

Principle: JC-1 is a ratiometric fluorescent dye that exists as green fluorescent monomers at low mitochondrial membrane potential and forms red fluorescent aggregates in healthy, polarized mitochondria. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described above.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with an appropriate buffer.

  • Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or microplate reader. Measure both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) fluorescence. A decrease in the red/green fluorescence ratio in treated cells compared to controls signifies a loss of ΔΨm.

Assessment of Mitochondrial Respiratory Chain Activity

Method: Spectrophotometric Measurement of Complex I-V Activity[16][17]

Principle: The activity of each complex in the electron transport chain can be determined by measuring the rate of oxidation or reduction of specific substrates or electron acceptors using a spectrophotometer.

Protocol (General Outline):

  • Mitochondrial Isolation: Isolate mitochondria from control and this compound-treated cells or tissues by differential centrifugation.

  • Complex-Specific Assays:

    • Complex I (NADH:ubiquinone oxidoreductase): Measure the decrease in absorbance at 340 nm due to the oxidation of NADH.

    • Complex II (Succinate dehydrogenase): Measure the reduction of a specific dye (e.g., DCPIP) at 600 nm.

    • Complex III (Ubiquinol:cytochrome c oxidoreductase): Measure the reduction of cytochrome c at 550 nm.

    • Complex IV (Cytochrome c oxidase): Measure the oxidation of reduced cytochrome c at 550 nm.

    • Complex V (ATP synthase): Measure ATP synthesis using a coupled enzyme assay that leads to the oxidation of NADH.

  • Data Analysis: Calculate the specific activity of each complex (nmol/min/mg protein) and compare the activities between control and treated samples.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Carboplatin_Mitochondrial_Apoptosis This compound This compound Ca_Overload Cytosolic Ca2+ Overload This compound->Ca_Overload Mito_Ca_Uptake Mitochondrial Ca2+ Uptake Ca_Overload->Mito_Ca_Uptake mPTP mPTP Opening Mito_Ca_Uptake->mPTP MMP_Loss ΔΨm Collapse (Depolarization) mPTP->MMP_Loss CytoC_Release Cytochrome c Release MMP_Loss->CytoC_Release AIF_Release AIF Release MMP_Loss->AIF_Release Smac_Release Smac/DIABLO Release MMP_Loss->Smac_Release Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Casp9) CytoC_Release->Apoptosome AIF_Nucleus AIF Translocation to Nucleus AIF_Release->AIF_Nucleus IAPs IAPs Smac_Release->IAPs Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis IAPs->Casp9 IAPs->Casp3 DNA_Frag DNA Fragmentation AIF_Nucleus->DNA_Frag DNA_Frag->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental_Workflow_Mitochondrial_Function cluster_assays Mitochondrial Function Assays Start Start: Cell Culture Treatment This compound Treatment Start->Treatment Harvest Harvest Cells/Isolate Mitochondria Treatment->Harvest mtDNA_Damage mtDNA Damage (qPCR) Harvest->mtDNA_Damage ROS_Production ROS Production (MitoSOX Red) Harvest->ROS_Production MMP_Analysis ΔΨm Analysis (JC-1) Harvest->MMP_Analysis Resp_Chain Respiratory Chain Activity (Spectrophotometry) Harvest->Resp_Chain Data_Analysis Data Analysis and Interpretation mtDNA_Damage->Data_Analysis ROS_Production->Data_Analysis MMP_Analysis->Data_Analysis Resp_Chain->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for investigating this compound's mitochondrial effects.

Conclusion

The impact of this compound on mitochondrial function is a critical component of its anticancer activity. A comprehensive understanding of these effects, from mtDNA damage and oxidative stress to the intricate signaling of mitochondrial-mediated apoptosis, is essential for optimizing its therapeutic use and for the development of novel combination strategies. The experimental protocols and visualization tools provided in this guide offer a robust framework for researchers to further investigate the complex interplay between this compound and mitochondrial homeostasis, ultimately contributing to the advancement of cancer therapy.

References

Carboplatin's chemical properties and stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Carboplatin's Chemical Properties and Stability in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of this compound and its stability characteristics in aqueous solutions. The information is compiled from peer-reviewed literature and technical data sheets to support research and development activities.

Core Chemical and Physical Properties

This compound is a second-generation platinum-containing anti-cancer drug, developed as an analog of cisplatin with a more favorable toxicity profile. Its chemical structure and properties are fundamental to its mechanism of action and stability.

PropertyDataReference(s)
Molecular Formula C₆H₁₂N₂O₄Pt[1][2]
Molecular Weight 371.25 g/mol [1][2]
Appearance Crystalline powder[1]
Color White[3]
Solubility in Water Approximately 14 mg/mL. Other sources report 8.3-10 mg/mL.[1][4][5]
Solubility in Organic Solvents Virtually insoluble in ethanol, acetone, and dimethylacetamide.[1]
pH (1% Solution) 5.0 - 7.0[1]

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for its formulation, storage, and clinical administration. It is influenced by concentration, temperature, pH, light, and the presence of other ions.

Concentration-Dependent Stability: The Monomer-Dimer Equilibrium

A unique feature of this compound is its concentration-dependent stability, which is attributed to a monomer-dimer equilibrium in aqueous solutions[6]. In concentrated solutions, this compound self-associates to form a dimer, which is more resistant to hydrolysis—the primary degradation pathway[6][7]. This equilibrium is the reason for the long-term stability of ready-to-use this compound infusion solutions[6][7].

  • Association Constant (K): 391 M⁻¹[6][7]

  • High Concentration (~27 mM): Approximately 81% of the drug exists as the more stable dimer[6].

  • Low Concentration (Dilution): The equilibrium shifts towards the more reactive monomeric form[6].

G cluster_equilibrium This compound Monomer-Dimer Equilibrium cluster_implications Implications Monomer This compound Monomer (Reactive) Dimer This compound Dimer (More Stable, Resists Hydrolysis) Monomer->Dimer Association (High Concentration) Diluted Diluted Solutions (e.g., Infusion Bags) Increased Reactivity Monomer->Diluted Dimer->Monomer Dissociation (Dilution) Concentrated Concentrated Solutions (e.g., Vials) High Stability Dimer->Concentrated

Caption: Logical relationship of this compound's monomer-dimer equilibrium.

Degradation Pathways

The primary degradation pathway for this compound in aqueous solution is hydrolysis (aquation), which involves the opening of the cyclobutane-1,1-dicarboxylate (CBDCA) chelate ring[6][]. This process is significantly slower than for cisplatin[1]. In the presence of chloride ions, this compound can be converted to the more toxic cisplatin[9][10].

G This compound This compound Aqua_Intermediate Ring-Opened Aqua Intermediate This compound->Aqua_Intermediate Hydrolysis (Aquation) Cisplatin Cisplatin (Increased Toxicity) This compound->Cisplatin High [Cl⁻] Degradation_Products Hydroxo/Aqua Species Aqua_Intermediate->Degradation_Products Further Degradation

Caption: Primary degradation pathways for this compound in aqueous solution.

Influence of Environmental Factors

The stability of this compound is highly dependent on storage and handling conditions.

FactorObservationReference(s)
Temperature - Stable for at least 14 days at 37°C.[11]- Degrades at 60°C.[11]- Refrigerated storage (4°C) provides the greatest chemical stability.[12]- Solutions (0.70 & 2.15 mg/mL) are stable for up to 84 days when refrigerated.[13][14][11][12][13][14]
Light Exposure to light can promote degradation. Stability studies are typically conducted with solutions protected from light.[][15]
pH This compound is susceptible to degradation under both acidic and alkaline conditions, which can be forced for analytical studies.[]
Infusion Medium - 5% Dextrose: Stability is concentration-dependent. A 0.2 mg/mL solution is stable for 24 hours at room temperature, whereas a 0.02 mg/mL solution shows instability.[16][17]- 0.9% Sodium Chloride: Stability is concentration and temperature-dependent. At 4°C, solutions up to 4.0 mg/mL are stable for at least 7 days. At room temperature, stability ranges from 3 to 7 days depending on concentration.[12][18][12][16][17][18]

Experimental Protocols for Stability Assessment

Assessing the stability of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Stability-Indicating HPLC Method

This protocol is a composite based on published methods for determining this compound concentration in stability studies.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis Prep Prepare this compound Solution (e.g., in 5% Dextrose) Store Store Under Defined Conditions (Temp, Light, Time) Prep->Store Sample Withdraw Aliquots at Time Points (e.g., 0, 3, 6, 24h) Store->Sample Dilute Dilute Sample to fall within Calibration Curve Range Sample->Dilute Inject Inject Sample onto HPLC System Dilute->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 210-230 nm) Separate->Detect Quantify Quantify this compound Peak Area Against Calibration Curve Detect->Quantify

Caption: General experimental workflow for HPLC-based stability testing.

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm; 5 µm particle size) or equivalent.[16][17][19]

  • Mobile Phase: Isocratic mixture of water and methanol (98:2, v/v).[16][17][19]

  • Flow Rate: 1.0 mL/min.[16][17][19]

  • Detection Wavelength: 210-230 nm.[15][18]

  • Procedure:

    • Prepare this compound solutions in the desired vehicle (e.g., 5% dextrose) at specified concentrations.

    • Store the solutions under the test conditions (e.g., 25°C, protected from light).

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 24 hours).[16][17]

    • If necessary, dilute samples with the mobile phase or water to a concentration suitable for the validated calibration curve.

    • Inject a fixed volume (e.g., 15 µL) into the HPLC system.[18]

    • Record the chromatogram and integrate the peak area corresponding to this compound.

    • Calculate the remaining concentration as a percentage of the initial (time 0) concentration.

  • Stability Definition: Chemical stability is typically defined as the retention of at least 90-95% of the initial drug concentration.[16][18][19]

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods by generating potential degradation products.

ConditionProtocolReference(s)
Acid Degradation Combine stock solution with an equal volume of 2N hydrochloric acid. Reflux at 60°C for 30 minutes. Neutralize and dilute for analysis.[]
Alkali Degradation Combine stock solution with an equal volume of 2N sodium hydroxide. Reflux at 60°C for 30 minutes. Neutralize and dilute for analysis. (Note: Original source misstated HCl, context implies NaOH).[]
Oxidative Degradation Add 1 mL of 20% hydrogen peroxide to 1 mL of stock solution. Heat at 60°C for 30 minutes. Dilute for analysis.[]
Thermal Degradation Place drug solution in an oven at 105°C for 1 hour. Dilute for analysis.[]

Summary and Conclusion

The stability of this compound in aqueous solutions is a complex interplay of chemical equilibrium and environmental factors. Its unique monomer-dimer equilibrium confers high stability in concentrated formulations. However, upon dilution for administration, it becomes more susceptible to hydrolysis. Degradation is accelerated by elevated temperatures and light exposure. In chloride-containing solutions, there is a risk of conversion to cisplatin, which has significant clinical implications. Therefore, careful consideration of concentration, infusion vehicle, temperature, and light exposure is crucial in the handling and administration of this compound to ensure its therapeutic efficacy and safety. The use of validated, stability-indicating analytical methods is essential for quality control and the development of new formulations.

References

Methodological & Application

Application Notes and Protocols for Carboplatin In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin is a second-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, lung, and breast cancers. Its primary mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] The in vitro assessment of this compound's cytotoxic effects is a critical step in preclinical drug development and for understanding the mechanisms of drug resistance. This document provides detailed protocols for three common colorimetric assays used to evaluate this compound-induced cytotoxicity: the MTT, XTT, and Crystal Violet assays. Additionally, it includes a summary of reported IC50 values for this compound in various cancer cell lines and a depiction of the key signaling pathways involved in its mechanism of action.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function. The following table summarizes a selection of published IC50 values for this compound in various human cancer cell lines, determined using different cytotoxicity assays and exposure times.

Cell LineCancer TypeAssay MethodExposure TimeIC50 (µM)
OVCAR-3Ovarian CancerMTT48 hours84.37[1]
OVCAR-3Ovarian CancerATP-based72 hours<40[3]
CAOV-3Ovarian CancerCaspase-3/772 hours~11-28
SKOV-3Ovarian CancerCaspase-3/772 hours3.9 ± 0.5
A549Lung CancerNot Specified72 hours131.80[4]
A549Lung CancerSRB72 hours136 ± 31.6[5]
A549Lung CancerMTTNot Specified256.6 µg/ml
MCF-7Breast CancerNot Specified72 hoursNot Specified[6]
MCF-7Breast CancerNot Specified72 hours36.41[7]
T47DBreast CancerNot Specified48 hours105.38
MDA-MB-231Breast CancerNot Specified48 hours182.1

Experimental Protocols

Detailed methodologies for the three key cytotoxicity assays are provided below. It is recommended to optimize seeding density and incubation times for each specific cell line and experimental condition.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[10]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[8][10]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Mix gently by pipetting up and down. Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is another tetrazolium-based colorimetric assay. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the solubilization step.[12]

Materials:

  • XTT labeling mixture (XTT and an electron-coupling reagent)[13]

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density in 100 µL of complete culture medium and incubate for 24 hours.

  • This compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay.

  • Incubation: Incubate for the desired exposure time.

  • XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. Add 50 µL of the mixture to each well.[13]

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C.[14]

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm. A reference wavelength of 650 nm can be used for background correction.[13]

Crystal Violet Assay

The crystal violet assay is a simple method for quantifying the number of adherent cells by staining the DNA and proteins of viable cells.[15]

Materials:

  • Crystal violet solution (0.5% in 20% methanol)[15]

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 100% methanol or 4% paraformaldehyde)[15]

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)[15]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT and XTT assays.

  • Fixation: After the treatment incubation, carefully remove the medium. Gently wash the cells with PBS. Add 100 µL of fixative solution to each well and incubate for 10-15 minutes at room temperature.[16]

  • Staining: Remove the fixative and add a sufficient amount of crystal violet solution to cover the cell monolayer. Incubate for 10-30 minutes at room temperature.[15]

  • Washing: Gently wash the wells with water to remove excess stain.

  • Solubilization: Air dry the plate. Add 100-200 µL of solubilization solution to each well and incubate for 15-30 minutes with gentle shaking to dissolve the stain.[15]

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[15]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation and Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_xtt XTT Assay cluster_cv Crystal Violet Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound dilutions B->C D Incubate for desired exposure time C->D M1 Add MTT reagent D->M1 X1 Add XTT labeling mixture D->X1 CV1 Fix cells D->CV1 M2 Incubate 3-4h M1->M2 M3 Add solubilization solution M2->M3 M4 Measure Absorbance (570nm) M3->M4 E Calculate % cell viability M4->E X2 Incubate 2-4h X1->X2 X3 Measure Absorbance (450-500nm) X2->X3 X3->E CV2 Stain with Crystal Violet CV1->CV2 CV3 Wash and Dry CV2->CV3 CV4 Add solubilization solution CV3->CV4 CV5 Measure Absorbance (570-590nm) CV4->CV5 CV5->E F Determine IC50 value E->F

Caption: Experimental workflow for in vitro cytotoxicity assays.

This compound Signaling Pathway

G cluster_entry Cellular Uptake and Activation cluster_dna_damage DNA Damage and Recognition cluster_ddr DNA Damage Response (DDR) cluster_outcomes Cellular Outcomes cluster_apoptosis Apoptotic Cascade This compound This compound (extracellular) Activatedthis compound Activated this compound (intracellular) This compound->Activatedthis compound Hydrolysis DNA_Adducts Platinum-DNA Adducts (Intrastrand and Interstrand Crosslinks) Activatedthis compound->DNA_Adducts DNA DNA ATM_ATR ATM / ATR Kinases DNA_Adducts->ATM_ATR Damage Sensing NER Nucleotide Excision Repair (NER) DNA_Adducts->NER Recognition by XPC, ERCC1 Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Activation p53 p53 ATM_ATR->p53 Activation CellCycleArrest Cell Cycle Arrest (G2/M) Chk1_Chk2->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Bax_Bak Bax / Bak p53->Bax_Bak Upregulation DNA_Repair DNA Repair NER->DNA_Repair Apoptosis_final Apoptosis CellSurvival Cell Survival DNA_Repair->CellSurvival Mitochondria Mitochondria Bax_Bak->Mitochondria Outer membrane permeabilization Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Caspase3->Apoptosis_final

Caption: this compound-induced DNA damage and apoptosis signaling pathway.

References

Application Notes: Protocol for Determining the Half-maximal Inhibitory Concentration (IC50) of Carboplatin using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for determining the IC50 value of Carboplatin in cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method is fundamental for assessing cell viability and the cytotoxic potential of chemotherapeutic agents.

Principle of the MTT Assay

The MTT assay is a widely used method for evaluating cell viability and proliferation. The core principle involves the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reaction is carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, living cells. The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for a quantitative assessment of this compound-induced cytotoxicity.

This compound's Mechanism of Action

This compound is a platinum-based alkylating agent used in cancer chemotherapy. Upon entering a cell, it undergoes hydrolysis, which activates the compound. The activated platinum complex then forms covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases. This binding leads to the formation of DNA adducts, creating both intra-strand and inter-strand cross-links. These cross-links distort the DNA helix, which in turn inhibits DNA replication and transcription, triggers cell cycle arrest, and ultimately induces apoptosis (programmed cell death).

G This compound Signaling Pathway cluster_cell Cell cluster_nucleus Nucleus Carboplatin_ext This compound (extracellular) Carboplatin_int This compound (intracellular) Carboplatin_ext->Carboplatin_int Cellular Uptake Activated_this compound Activated Platinum Complex Carboplatin_int->Activated_this compound Hydrolysis DNA Nuclear DNA Activated_this compound->DNA Binds to DNA DNA_Adducts DNA Adducts (Cross-links) Activated_this compound->DNA_Adducts Forms Cross-links Replication_Inhibition Inhibition of DNA Replication DNA_Adducts->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Adducts->Transcription_Inhibition CellCycle_Arrest Cell Cycle Arrest Replication_Inhibition->CellCycle_Arrest Transcription_Inhibition->CellCycle_Arrest Apoptosis Apoptosis CellCycle_Arrest->Apoptosis

This compound's mechanism of action leading to apoptosis.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSpecifications
Cell LineAppropriate cancer cell line (e.g., OVCAR-3, A549, HeLa, MCF-7)
This compoundPurity >98%, cell culture grade
Cell Culture Mediume.g., RPMI-1640, DMEM, supplemented with 10% FBS, 1% Pen-Strep
MTT Reagent5 mg/mL in sterile PBS, store at -20°C protected from light
Solubilization SolutionDimethyl sulfoxide (DMSO), cell culture grade
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
Equipment96-well flat-bottom plates, CO2 incubator (37°C, 5% CO2), Plate reader
Experimental Workflow

The workflow for the MTT assay involves cell seeding, treatment with a serial dilution of this compound, incubation, addition of MTT reagent, solubilization of formazan, and finally, measurement of absorbance to determine cell viability.

A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Drug Treatment Prepare this compound serial dilutions. Add to wells and incubate for 24-72h. A->B C 3. MTT Addition Add MTT solution to each well. Incubate for 4 hours. B->C D 4. Solubilization Remove medium, add DMSO. Shake plate for 10 min. C->D E 5. Absorbance Reading Measure absorbance at 490-570 nm. D->E F 6. Data Analysis Calculate % Viability. Determine IC50 value. E->F

Workflow diagram for the MTT assay.
Detailed Step-by-Step Protocol

Day 1: Cell Seeding

  • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

  • Adjust the cell suspension concentration with a complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density (typically 1,000-10,000 cells/well) should be determined empirically for each cell line.

  • Include wells for 'untreated control' (cells with medium only) and 'blank' (medium only, no cells).

  • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

Day 2: this compound Treatment

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

  • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for testing. A broad range is recommended for initial experiments (e.g., 0.1 µM to 500 µM).

  • Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. Add 100 µL of fresh medium to the 'untreated control' wells.

  • Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours). The incubation time can significantly affect the IC50 value.

Day 4/5: MTT Assay and Measurement

  • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well (including controls and blanks).

  • Return the plate to the incubator and incubate for 4-6 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Place the plate on a shaker for 10 minutes at a low speed to ensure the crystals are fully dissolved, resulting in a homogenous purple solution.

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 490 nm or 570 nm.

Data Presentation and Analysis

Calculation of Cell Viability

The percentage of cell viability is calculated relative to the untreated control cells after correcting for the background absorbance from the blank wells.

Formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100

Where:

  • OD_Treated: Absorbance of the wells with cells treated with this compound.

  • OD_Control: Average absorbance of the untreated control wells.

  • OD_Blank: Average absorbance of the blank wells (medium only).

IC50 Determination

The IC50 value is the concentration of this compound that inhibits cell viability by 50%. It is determined by plotting the percentage of cell viability against the logarithm of the this compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis to calculate the precise IC50 value.

Example Data Table

The following table structure should be used to organize and present the quantitative data obtained from the assay.

This compound Conc. (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Absorbance% Viability
0 (Control)1.2541.2881.2711.271100.0%
11.1981.2211.2051.20895.0%
51.0501.0891.0661.06884.0%
100.8870.9120.8990.89970.7%
250.6300.6550.6430.64350.6%
500.4010.4220.4150.41332.5%
1000.2150.2300.2220.22217.5%
2000.1100.1180.1130.1149.0%
Blank0.0500.0520.0510.051-
Calculated IC50 ~24.5 µM

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Carboplatin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for assessing apoptosis in cancer cell lines after treatment with the chemotherapeutic agent carboplatin, utilizing flow cytometry. This document includes an overview of the mechanism of this compound-induced apoptosis, detailed experimental protocols for apoptosis detection, and a summary of expected quantitative outcomes.

Introduction to this compound-Induced Apoptosis

This compound is a platinum-based anticancer drug that exerts its cytotoxic effects primarily by inducing DNA damage.[1][2] By forming DNA adducts, this compound inhibits DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1] The cellular response to this compound-induced DNA damage involves the activation of complex signaling pathways, which can be intrinsic or extrinsic. Key pathways implicated in this compound-induced apoptosis include:

  • Mitochondrial (Intrinsic) Pathway: this compound can induce oxidative stress and mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c.[1][3] This activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in apoptosis.[1]

  • Death Receptor (Extrinsic) Pathway: In some cellular contexts, this compound can trigger the activation of death receptors on the cell surface, leading to the activation of caspase-8.[1]

  • cGAS-STING Pathway: Recent studies have shown that this compound can activate the cGAS-STING pathway.[4][5] This occurs when DNA damage leads to the presence of cytosolic DNA, which is detected by cGAS, activating STING and subsequent downstream signaling that can promote apoptosis.[5]

  • mTOR/p70S6K Pathway: this compound has been shown to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation.[6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[6]

Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population. The most common method involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD). Annexin V binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[7] Viability dyes are excluded from live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from flow cytometry analysis of apoptosis and cell cycle distribution after this compound treatment in various cancer cell lines.

Table 1: Apoptosis in Cancer Cell Lines after this compound Treatment

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Apoptotic Cells (%)Reference
SK-MEL-1 (Melanoma)8072Data not quantified in text[4]
CAL-51 (Triple Negative Breast Cancer)248~25% (Early + Late Apoptosis)[8]
OVCAR-3 (Ovarian Cancer)204Data not quantified in text[6]
OVCAR-3 (Ovarian Cancer)504Data not quantified in text[6]
5637 (Bladder Cancer)289.34815.3% (Sub-G1)[2]
5637 (Bladder Cancer)289.37219.5% (Sub-G1)[2]

Table 2: Cell Cycle Distribution in 5637 Bladder Cancer Cells after this compound Treatment

TreatmentTime (hours)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)Reference
Control2445.230.124.72.1[2]
This compound (289.3 µM)2425.353.421.33.5[2]
Control4848.928.522.62.8[2]
This compound (289.3 µM)4815.827.956.315.3[2]
Control7250.126.823.13.2[2]
This compound (289.3 µM)7212.534.952.619.5[2]

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is a standard method for the quantitative analysis of apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), cold

  • Deionized water

  • FACS tubes (5 mL round-bottom tubes)

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound for the specified duration. Include an untreated control group.

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the culture medium.

    • For suspension cells, collect the cells directly from the culture flask.

    • Centrifuge the cell suspension at 300-600 x g for 5 minutes.

    • Discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a FACS tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.[9]

    • Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[9][10]

    • Add 5 µL of Propidium Iodide Staining Solution.[9]

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use appropriate controls to set up compensation and gates:

      • Unstained cells

      • Cells stained with Annexin V-FITC only

      • Cells stained with PI only

    • Acquire at least 10,000 events per sample.

    • Analyze the data to distinguish between four populations:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells)

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution and the quantification of the sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with RNase A)

  • 70% Ethanol, cold

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

  • Micropipettes and tips

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Cell Harvesting and Fixation:

    • Harvest both floating and adherent cells as described in Protocol 1.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5-10 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI signal.

    • Gate on single cells to exclude doublets.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases of the cell cycle.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_harvesting Cell Harvesting cluster_apoptosis Apoptosis Staining (Annexin V/PI) cluster_cell_cycle Cell Cycle Staining (PI) cluster_analysis Flow Cytometry Analysis seeding Seed Cells treatment Treat with this compound seeding->treatment harvest Harvest Adherent & Floating Cells treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend_binding Resuspend in 1X Binding Buffer wash_pbs->resuspend_binding fixation Fix with 70% Ethanol wash_pbs->fixation add_annexin Add Annexin V-FITC resuspend_binding->add_annexin add_pi_apoptosis Add Propidium Iodide add_annexin->add_pi_apoptosis acquire Acquire Data add_pi_apoptosis->acquire wash_pbs2 Wash with PBS fixation->wash_pbs2 add_pi_rnase Add PI/RNase A Solution wash_pbs2->add_pi_rnase add_pi_rnase->acquire analyze Analyze Data (Apoptosis & Cell Cycle) acquire->analyze

Caption: Experimental workflow for apoptosis and cell cycle analysis.

carboplatin_apoptosis_pathway cluster_nucleus Nucleus cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_mTOR mTOR Pathway This compound This compound dna_damage DNA Damage This compound->dna_damage caspase8 Caspase-8 This compound->caspase8 Extrinsic Pathway mtor mTOR Inhibition This compound->mtor cgas cGAS dna_damage->cgas Cytosolic DNA cytochrome_c Cytochrome c Release dna_damage->cytochrome_c Intrinsic Pathway sting STING cgas->sting apoptosis Apoptosis sting->apoptosis caspase9 Caspase-9 caspase3 Caspase-3 caspase9->caspase3 caspase8->caspase3 caspase3->apoptosis cytochrome_c->caspase9 mtor->apoptosis

Caption: this compound-induced apoptosis signaling pathways.

References

Application Notes and Protocols for Establishing Carboplatin-Resistant Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ovarian cancer presents a significant clinical challenge primarily due to the high rates of recurrence and the development of chemoresistance.[1][2] The standard first-line treatment for advanced ovarian cancer involves cytoreductive surgery followed by platinum-based chemotherapy, most commonly with carboplatin.[1] While a majority of patients initially respond to this regimen, 60-70% experience disease recurrence, often characterized by acquired resistance to platinum agents.[1]

Understanding the molecular mechanisms that drive this resistance is crucial for developing novel therapeutic strategies to overcome it.[3] Establishing clinically relevant in-vitro models of this compound-resistant ovarian cancer is a critical first step. These cell lines serve as invaluable tools for investigating the underlying biological pathways, identifying new therapeutic targets, and screening novel drug candidates.[4]

This document provides detailed protocols for the generation and characterization of this compound-resistant ovarian cancer cell lines using a clinically relevant intermittent-dose or "pulse" method.

Experimental Workflow

The overall process involves determining the baseline sensitivity of a parental cell line, systematically exposing the cells to increasing concentrations of this compound to select for a resistant population, and finally, characterizing the established resistant cell line.

G start_node start_node process_node process_node decision_node decision_node end_node end_node A Start with Parental Ovarian Cancer Cell Line (e.g., OVCAR-3, A2780) B Protocol 1: Determine Baseline IC50 Value (MTT Assay) A->B Baseline Characterization C Protocol 2: Induce Resistance (Pulse Treatment) B->C D Treat with sub-lethal This compound dose (e.g., 2-4 hours) C->D E Remove drug & allow recovery until ~80% confluent D->E F Sufficient Cycles? (e.g., 6-20 cycles) E->F F->D No G Protocol 3: Characterize Resistant Cell Line F->G Yes H Re-determine IC50 & Calculate Fold Resistance G->H I Analyze Gene/Protein Expression (Optional) H->I J Established this compound-Resistant (CR) Cell Line I->J

Caption: Workflow for generating this compound-resistant cell lines.

Protocols

Protocol 1: Determination of Baseline this compound IC50

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound for the parental (sensitive) cell line using an MTT assay.

Materials:

  • Parental ovarian cancer cell line (e.g., OVCAR-3, A2780)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Methodology:

  • Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate in a total volume of 100 µL of complete medium.[1] Allow cells to adhere for 12-24 hours in a 37°C, 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. A suggested range for parental lines is 0 µM to 250 µM.[5]

  • Remove the seeding medium and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" group with medium only.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[1][5]

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve (Viability % vs. This compound Concentration) and determine the IC50 value using non-linear regression analysis.

Protocol 2: Generation of this compound-Resistant (CR) Cell Line

This protocol uses a "pulse" method to mimic clinical chemotherapy cycles and select for resistant cells.[1][6]

Materials:

  • Parental ovarian cancer cell line

  • Complete culture medium

  • This compound stock solution

  • T-25 or T-75 culture flasks

Methodology:

  • Initial Culture: Seed the parental cells in a culture flask and grow until they reach 70-80% confluence.

  • Pulse Treatment (Cycle 1): Treat the cells with a sub-lethal concentration of this compound. This is typically a concentration lower than the determined IC50 (e.g., 30 µM for OVCAR-3).[1] The exposure time should be short, for example, 2-4 hours.[6][7]

  • Recovery: After the pulse treatment, withdraw the this compound-containing medium, wash the cells once with PBS, and replenish with fresh, drug-free complete medium.

  • Expansion: Culture the cells until the surviving population reaches ~80% confluence. Significant cell death is expected initially.[8]

  • Subsequent Cycles: Once confluent, subculture the cells and repeat the pulse treatment (Steps 2-4). This process is repeated for multiple cycles (e.g., 6 to 20 cycles).[1][6]

  • Dose Escalation (Optional): After several cycles, the concentration of this compound used for the pulse treatment can be gradually increased to enhance the selection pressure.[7][8]

  • Maintenance: Once the resistant cell line is established, it can be maintained in culture with a maintenance dose of this compound (e.g., a concentration close to the original parental IC50) to ensure the resistant phenotype is not lost.[7]

Protocol 3: Characterization of the Resistant Phenotype

After establishing the resistant line, it is crucial to confirm and characterize its resistance.

Methodology:

  • IC50 Re-determination: Using the same MTT assay protocol (3.1), determine the IC50 of the newly generated CR cell line. The IC50 value is expected to be significantly higher than that of the parental line.

  • Fold Resistance Calculation: Calculate the fold resistance using the following formula:

    • Fold Resistance = IC50 (Resistant Line) / IC50 (Parental Line) [1]

  • Gene Expression Analysis (Optional): Analyze the expression of genes known to be involved in platinum resistance, such as efflux pumps (ABCB1) or DNA repair genes (Ku70, Ku80).[1] This can be done via quantitative real-time PCR (qRT-PCR).

    • RNA Isolation: Isolate total RNA from both parental and CR cell lines.

    • cDNA Synthesis: Synthesize cDNA from the isolated RNA.

    • qRT-PCR: Perform qRT-PCR using primers specific for target genes and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analysis: Calculate the relative fold change in gene expression in the CR line compared to the parental line. An upregulation of resistance-associated genes further validates the model.[1]

  • Apoptosis Assays (Optional): Assess the rate of apoptosis in parental versus resistant cells after this compound treatment using methods like Annexin V/PI staining and flow cytometry or caspase-3/7 cleavage assays. A reduced apoptotic response in the CR line is expected.

Data Presentation

Quantitative data should be presented clearly to compare the sensitive and resistant phenotypes.

Table 1: Representative this compound Sensitivity Data for Ovarian Cancer Cell Lines

Cell LineTypeParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceReference
OVCAR-3Papillary Adenocarcinoma84.4516.26.3[1]
A2780Endometrioid Carcinoma17.0>100 (varies)>5.8[9]
SKOV-3Adenocarcinoma100.0>100 (innately resistant)N/A[9]
OVCAR-8High-Grade Serous>85 (innately resistant)N/AN/A[5]

Note: IC50 values can vary between labs and assay conditions. The data presented are representative examples from published literature.

Key Signaling Pathways in this compound Resistance

The development of this compound resistance is a multifactorial process involving numerous cellular and molecular changes.[10] Key mechanisms include reduced drug accumulation, detoxification, enhanced DNA repair, and evasion of apoptosis.[11][12]

G cluster_cell Cancer Cell drug_node drug_node target_node target_node pathway_node pathway_node outcome_node outcome_node resist_outcome_node resist_outcome_node Carboplatin_in This compound DNA Nuclear DNA Carboplatin_in->DNA Targets Efflux Increased Drug Efflux (e.g., ABCB1, ATP7A/B) Carboplatin_in->Efflux Detox Intracellular Detoxification (e.g., Glutathione) Carboplatin_in->Detox Inactivates DNA_damage DNA Adducts & Double-Strand Breaks DNA->DNA_damage Causes Apoptosis Cell Death (Apoptosis) DNA_damage->Apoptosis Triggers DNARepair Enhanced DNA Repair (e.g., BRCA1/2, MMR) DNA_damage->DNARepair Repairs AntiApoptosis Anti-Apoptotic Signaling (e.g., PI3K/Akt, Wnt, Bcl-2) Apoptosis->AntiApoptosis Inhibits Carboplatin_out This compound Efflux->Carboplatin_out Pumps out DNARepair->DNA Survival Cell Survival & Proliferation DNARepair->Survival AntiApoptosis->Survival

Caption: Key mechanisms of this compound resistance in ovarian cancer.

References

Application Notes and Protocols for Carboplatin Dosing in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of carboplatin in preclinical mouse xenograft models. Included are detailed protocols for tumor establishment and drug administration, recommended dosing regimens derived from published studies, and a summary of the key signaling pathways affected by this compound treatment.

I. Introduction to this compound in Preclinical Models

This compound is a second-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers, including ovarian, lung, and testicular cancers.[1] Its mechanism of action primarily involves the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis (programmed cell death) in cancer cells.[2][3][4] In preclinical research, mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are invaluable for evaluating the efficacy and toxicity of chemotherapeutic agents like this compound.

II. Quantitative Data Summary: this compound Dosing Regimens

The following table summarizes various this compound dosing regimens used in mouse xenograft models as reported in the literature. It is crucial to note that the optimal dose and schedule can vary significantly depending on the tumor model, mouse strain, and experimental goals.

Cancer TypeMouse StrainCell LineThis compound DoseAdministration RouteDosing ScheduleReference
Testicular Nonseminomatous Germ Cell TumorSCIDN/A60 mg/kgN/ATwo cycles[5][6]
Testicular Nonseminomatous Germ Cell TumorSCIDN/A120 mg/kgN/ASingle cycle (associated with high mortality)[5][6]
Ovarian CancerN/AHeyA-8, SKOV3.ip150 mg/kgIntravenous (IV)Every 21 days for 3 cycles (in combination with paclitaxel)[7]
Ovarian CancerN/AIGROV-130 mg/kgN/AWeekly[8]
Triple-Negative Breast CancerN/AUCD52 PDX40 mg/kgIntraperitoneal (IP)Single dose[9]
Ovarian Cancernu/nu200885 mg/kg (equitoxic to 10 mg/kg cisplatin)Intraperitoneal (IP)Single dose[10]
Ovarian CancerN/AA278040 mg/kgIntraperitoneal (IP)Day 0 and Day 5 (in combination with paclitaxel)[11]

Note: The maximum tolerated dose (MTD) of this compound can vary. For instance, one study in Balb C- mice reported an MTD of 80 mg/kg for a single intravenous administration.[12] Another study in BALB/c mice determined the MTD of a single dose of cisplatin to be 6 mg/kg.[13] It is essential to perform a dose-finding study to determine the MTD in the specific mouse strain and experimental conditions being used.

III. Experimental Protocols

A. Protocol for Subcutaneous Xenograft Tumor Establishment

This protocol outlines the general steps for establishing subcutaneous xenograft tumors in mice.

Materials:

  • Human cancer cells

  • Culture medium (e.g., RPMI, DMEM)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Matrigel (optional, but recommended to improve tumor take rate)[14]

  • Syringes (1 mL) with needles (25-27 gauge)

  • Immunodeficient mice (e.g., Nude, SCID, NSG)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

Procedure:

  • Cell Preparation: Culture human cancer cells to 70-80% confluency. On the day of injection, harvest the cells by trypsinization, wash with PBS or HBSS, and resuspend in a 1:1 mixture of serum-free medium/HBSS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.[14]

  • Animal Preparation: Anesthetize the mouse using an appropriate method. Shave the injection site on the flank of the mouse.

  • Tumor Cell Implantation: Draw the cell suspension (typically 100-200 µL) into a 1 mL syringe. Gently lift the skin on the flank and insert the needle subcutaneously. Slowly inject the cell suspension to form a small bleb. Withdraw the needle slowly to prevent leakage.[14]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

B. Protocol for this compound Administration

This protocol describes the preparation and administration of this compound to tumor-bearing mice.

Materials:

  • This compound powder

  • Sterile 0.9% sodium chloride (saline) or 5% dextrose in water (D5W) for reconstitution

  • Syringes (1 mL) with needles (27-30 gauge for IV, 25-27 for IP)

  • Animal scale

Procedure:

  • This compound Reconstitution: Reconstitute the this compound powder with sterile saline or D5W to the desired stock concentration. Further dilute the stock solution to the final working concentration immediately before use.

  • Dose Calculation: Weigh each mouse to determine the exact dose of this compound to be administered based on its body weight (mg/kg).

  • Administration:

    • Intraperitoneal (IP) Injection: Securely hold the mouse and tilt it downwards to allow the abdominal organs to shift. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline. Inject the calculated volume of the this compound solution.

    • Intravenous (IV) Injection: Place the mouse in a restraining device to visualize the lateral tail vein. Swab the tail with alcohol. Insert the needle into the tail vein and slowly inject the this compound solution.

  • Post-Treatment Monitoring: Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. Continue to measure tumor volume regularly to assess treatment efficacy.

IV. Signaling Pathway and Experimental Workflow Diagrams

A. This compound's Mechanism of Action

This compound exerts its anticancer effects by inducing DNA damage and subsequent apoptosis.[1][2]

Carboplatin_Mechanism cluster_cell Cancer Cell This compound This compound Activated_this compound Activated this compound This compound->Activated_this compound Hydrolysis DNA_Adducts DNA Adducts (Intra- and Interstrand Crosslinks) Activated_this compound->DNA_Adducts Binds to DNA DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Triggers Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Induces

Caption: this compound's mechanism of action leading to apoptosis.

B. Experimental Workflow for a this compound Xenograft Study

The following diagram illustrates a typical workflow for an in vivo xenograft study evaluating the efficacy of this compound.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment 5. This compound Administration Randomization->Treatment Monitoring 6. Monitor Tumor Growth & Animal Well-being Treatment->Monitoring Endpoint 7. Endpoint Analysis (e.g., Tumor Weight, Histology) Monitoring->Endpoint

Caption: A typical experimental workflow for a mouse xenograft study.

References

Application Notes and Protocols for Carboplatin Dosing in Preclinical Studies using the Calvert Formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and applying the Calvert formula for carboplatin dosing in preclinical research. The protocols offer detailed methodologies for key experiments, and the accompanying data and visualizations are designed to facilitate experimental design and execution.

Introduction to the Calvert Formula

The Calvert formula is a pharmacokinetic-based dosing strategy for this compound that aims to achieve a target systemic drug exposure, measured as the area under the plasma concentration-time curve (AUC).[1][2][3] This method is considered more accurate than body surface area-based dosing because this compound's clearance is primarily dependent on the glomerular filtration rate (GFR).[1][2][3] The standard Calvert formula, widely used in clinical practice, is:

Dose (mg) = Target AUC (mg/mL·min) x [GFR (mL/min) + 25] [1][2][3]

The "+ 25" term accounts for the non-renal clearance of this compound.[1] While extensively validated in humans, its application in preclinical animal models requires careful consideration and adaptation.

Adaptation of the Calvert Formula for Preclinical Studies

Direct application of the human-derived Calvert formula in rodent models is not commonplace in published literature. Most preclinical studies report this compound doses in mg/kg. However, the principles of the Calvert formula—targeting a specific AUC based on renal function—can be adapted for preclinical models to improve the consistency and translatability of study results.

A key challenge is the accurate measurement of GFR in small animals. The following sections provide data and protocols relevant to applying an AUC-targeted dosing strategy in preclinical research.

Quantitative Data Summary

The following tables summarize this compound dosing information from various preclinical studies.

Table 1: Examples of Preclinical this compound Dosing (mg/kg)

Animal ModelTumor TypeThis compound Dose (mg/kg)Dosing ScheduleReference
SCID MiceHuman Testicular Nonseminomatous Germ Cell Tumor60Two cycles, 7 days apart
Nude MiceHuman Ovarian Cancer50Once every 21 days (in combination)
Nude MiceHuman Ovarian Cancer Xenograft (A2780)40Day 0 and Day 5 (in combination)
NSG MiceTriple-Negative Breast Cancer PDX40Single intraperitoneal injection

Table 2: Adaptation of Calvert Formula in a Feline Preclinical Model

ParameterValueUnit
Animal ModelCat-
Dosing FormulaDose = Target AUC x 2.6 x GFR x Body Weight-
Target AUC Range2.0 - 3.0mg/mL·min
Maximum Tolerated AUC2.75mg/mL·min
GFR MeasurementTechnetium Tc 99m-labeled diethylenetriaminepentaacetic acid (99mTc-DTPA) plasma clearancemL/min/kg

This feline study provides a framework for adapting the Calvert formula to a preclinical setting, emphasizing the need to establish species-specific constants and target AUCs.[4][5][6][7]

Experimental Protocols

Protocol 1: Measurement of Glomerular Filtration Rate (GFR) in Mice using FITC-Inulin Clearance

This protocol describes a method for determining GFR in conscious mice, a critical parameter for applying the Calvert formula.

Materials:

  • Fluorescein isothiocyanate (FITC)-inulin

  • Sterile 0.9% saline

  • Anesthetic (e.g., Isoflurane)

  • Heparinized capillary tubes

  • Microcentrifuge

  • Fluorospectrometer

  • 500 mM HEPES buffer (pH 7.4)

Procedure:

  • Preparation of FITC-Inulin Solution:

    • Prepare a 5% (w/v) solution of FITC-inulin in sterile 0.9% saline. This may require heating to fully dissolve the inulin.

    • Filter-sterilize the solution.

  • Animal Preparation and Injection:

    • Briefly anesthetize the mouse using isoflurane.

    • Administer a single bolus injection of the FITC-inulin solution intravenously (e.g., via the retro-orbital sinus or tail vein). The exact volume will depend on the desired dose and mouse weight.

  • Blood Sampling:

    • At timed intervals post-injection (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes), collect a small blood sample (~20 µL) from the saphenous vein into a heparinized capillary tube.

    • Keep the mouse warm during the procedure to ensure adequate blood flow.

  • Plasma Preparation:

    • Centrifuge the capillary tubes to separate plasma.

    • Collect the plasma for analysis.

  • Fluorescence Measurement:

    • Dilute a small volume of plasma (e.g., 5 µL) in HEPES buffer to maintain a stable pH for fluorescence.

    • Measure the fluorescence of the plasma samples using a fluorospectrometer with appropriate excitation and emission wavelengths for FITC (e.g., 490 nm excitation, 520 nm emission).

    • Generate a standard curve using known concentrations of FITC-inulin in plasma from an untreated mouse.

  • GFR Calculation:

    • Plot the plasma fluorescence concentration over time.

    • Fit the data to a two-phase exponential decay curve to determine the key pharmacokinetic parameters.

    • Calculate GFR using the following formula: GFR = I / (A/α + B/β) , where 'I' is the total amount of injected FITC-inulin, 'A' and 'B' are the y-intercepts, and 'α' and 'β' are the rate constants for the two phases of decay.

Protocol 2: General Workflow for a Preclinical this compound Efficacy Study

This protocol outlines a typical workflow for evaluating the efficacy of this compound in a xenograft mouse model.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude, SCID, or NSG)

  • Matrigel (or other appropriate extracellular matrix)

  • This compound for injection

  • Sterile saline or other vehicle

  • Calipers for tumor measurement

  • Anesthetic

  • Surgical tools for tumor implantation (if applicable)

Procedure:

  • Tumor Cell Implantation:

    • Harvest cultured cancer cells and resuspend them in a suitable medium, often mixed with Matrigel.

    • Inject the cell suspension subcutaneously or orthotopically into the mice.

    • Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • Animal Randomization and Dosing:

    • Randomize the tumor-bearing mice into treatment and control groups.

    • Calculate the this compound dose for each mouse. This can be a standard mg/kg dose or a dose calculated using an adapted Calvert formula if GFR is measured.

    • Administer this compound (typically via intraperitoneal or intravenous injection) according to the planned schedule. The control group receives the vehicle.

  • Monitoring and Data Collection:

    • Monitor the health and body weight of the mice regularly.

    • Measure tumor volume using calipers at set intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2 .

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor growth curves for each group over time.

    • Perform statistical analysis to determine the significance of any anti-tumor effects.

    • Analyze any endpoint data from excised tumors.

Visualizations

This compound Dosing Logic (Calvert Formula)

Calvert_Formula cluster_0 Total Clearance Calculation Target_AUC Target AUC (mg/mL·min) Multiply Calculate Dose Target_AUC->Multiply x GFR Glomerular Filtration Rate (GFR) (mL/min) Add Total this compound Clearance (GFR + 25) GFR->Add + NonRenal_Clearance Non-Renal Clearance (Constant = 25 mL/min) NonRenal_Clearance->Add + Add->Multiply x Dose This compound Dose (mg) Multiply->Dose

Calvert Formula Logic
Experimental Workflow for Preclinical this compound Study

Preclinical_Workflow cluster_treatment Treatment Phase start Start tumor_implantation Tumor Cell Implantation in Mice start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth gfr_measurement GFR Measurement (Optional, for Calvert Dosing) tumor_growth->gfr_measurement randomization Randomization of Mice gfr_measurement->randomization carboplatin_dosing This compound Administration (Calvert or mg/kg) randomization->carboplatin_dosing vehicle_dosing Vehicle Administration (Control Group) randomization->vehicle_dosing monitoring Tumor Growth and Health Monitoring carboplatin_dosing->monitoring vehicle_dosing->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis and Tumor Excision endpoint->analysis finish End analysis->finish

Preclinical this compound Study Workflow
This compound Mechanism of Action and Signaling Pathway

Carboplatin_Pathway cluster_downstream Cellular Response This compound This compound Activated_this compound Activated this compound (Hydrolyzed) This compound->Activated_this compound Cellular Uptake & Hydrolysis DNA Nuclear DNA Activated_this compound->DNA Binds to N7 of Guanine DNA_Adducts Platinum-DNA Adducts (Intra- and Inter-strand Crosslinks) Activated_this compound->DNA_Adducts Forms Crosslinks Replication_Inhibition Inhibition of DNA Replication DNA_Adducts->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Adducts->Transcription_Inhibition DDR DNA Damage Response (e.g., p53 activation) DNA_Adducts->DDR Apoptosis Apoptosis (Programmed Cell Death) Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis DDR->Apoptosis Induces

This compound Signaling Pathway

References

Application Notes and Protocols for 3D Spheroid-Based Carboplatin Sensitivity Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically relevant systems for in vitro drug screening compared to traditional 2D monolayer cultures. By mimicking the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors, 3D spheroids can offer more predictive insights into a drug's efficacy. This is particularly crucial for chemotherapeutic agents like carboplatin, where resistance mechanisms can be influenced by the tumor microenvironment.[1][2]

These application notes provide detailed protocols for utilizing 3D spheroid models to assess this compound sensitivity, guidance on data interpretation, and an overview of the key signaling pathways involved in this compound resistance within a 3D context.

Key Advantages of 3D Spheroid Models for this compound Testing

  • More Accurate Representation of In Vivo Conditions: 3D models better replicate the in vivo tumor microenvironment, including hypoxia, nutrient gradients, and cell-cell interactions, which are often absent in 2D cultures.[3][4]

  • Improved Prediction of Drug Response: Spheroids can exhibit differential sensitivity to this compound compared to 2D cultures, in some cases showing increased resistance that is more reflective of clinical outcomes.[1][5] For instance, some studies have shown that cell lines classified as sensitive to this compound in 2D become resistant in 3D, and vice versa.[1][5]

  • Insights into Resistance Mechanisms: The 3D structure allows for the study of resistance mechanisms that are dependent on the tumor microenvironment, such as drug penetration barriers and the induction of hypoxia-related pathways.[1][6]

Experimental Protocols

Protocol 1: Generation of 3D Spheroids using the Liquid Overlay Technique in Ultra-Low Attachment (ULA) Plates

This protocol describes a common and straightforward method for generating 3D spheroids.

Materials:

  • Cancer cell line of interest (e.g., Ovarian, Breast, Lung cancer cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well or 384-well round-bottom ultra-low attachment (ULA) spheroid microplates

  • Optional: Matrigel or other extracellular matrix components

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Maintain the chosen cancer cell line in a T-75 flask with complete culture medium.

  • Cell Harvesting: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

  • Cell Counting and Resuspension: Neutralize the trypsin with complete medium, collect the cells, and centrifuge. Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer or an automated cell counter.

  • Cell Seeding: Dilute the cell suspension to the desired seeding density. A typical starting point is 1,000 to 5,000 cells per well in a 96-well plate.[7] The optimal seeding density should be determined empirically for each cell line to achieve spheroids of a consistent and appropriate size.

  • Spheroid Formation: Carefully dispense the cell suspension into the wells of the ULA plate. For protocols incorporating an extracellular matrix, cells can be resuspended in a medium containing a low concentration (e.g., 2%) of Matrigel before plating.[1][8]

  • Incubation: Centrifuge the plates at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells. Place the plates in a humidified incubator at 37°C with 5% CO2.

  • Spheroid Development: Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.[7]

Protocol 2: this compound Sensitivity Testing and Viability Assessment

This protocol outlines the treatment of 3D spheroids with this compound and the subsequent measurement of cell viability using a luminescence-based assay.

Materials:

  • Pre-formed 3D spheroids in ULA plates

  • This compound stock solution

  • Complete cell culture medium

  • CellTiter-Glo® 3D Cell Viability Assay kit or similar ATP-based assay

  • Luminometer

Procedure:

  • This compound Dilution: Prepare a series of this compound dilutions in complete cell culture medium. The concentration range should be chosen based on previous studies with the specific cell line or a broad range to determine the IC50 (e.g., 0.1 µM to 300 µM).[1][6]

  • Spheroid Treatment: Carefully remove a portion of the medium from each well containing a spheroid and replace it with the medium containing the desired concentration of this compound. Include untreated control wells with fresh medium only.

  • Incubation: Return the plates to the incubator for the desired treatment duration, typically 72 hours.[9][10]

  • Viability Assay:

    • Allow the ULA plate and the CellTiter-Glo® 3D reagent to equilibrate to room temperature for at least 30 minutes.[7]

    • Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of the cell culture medium in the well.[7]

    • Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.[7]

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the average luminescence for each treatment condition and the untreated controls.

    • Normalize the data by expressing the luminescence of the treated spheroids as a percentage of the untreated controls.

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Data Presentation

Table 1: Comparison of this compound IC50 Values in 2D vs. 3D Spheroid Models
Cell LineCancer Type2D IC50 (µM)3D Spheroid IC50 (µM)Fold Change (3D/2D)Reference
TOV3041GOvarianSensitiveResistantIncreased Resistance[1]
OV90OvarianResistantSensitiveIncreased Sensitivity[1]
OV866(2)OvarianResistantSensitiveIncreased Sensitivity[1]
PEO1Ovarian~10~505[6]
PEO4Ovarian~100~1001[6]
UWB1.289Ovarian~5~5010[6]
UWB1.289+BRCA1Ovarian~100~500.5[6]
A549LungSimilar to 3DSimilar to 2D~1[11]

Note: "Sensitive" and "Resistant" classifications are based on the qualitative descriptions in the cited literature where specific IC50 values were not provided.

Table 2: Effect of this compound (300 µM) on Cell Survival in 2D and 3D Models of Ovarian Cancer Cell Lines
Cell Line2D Monolayer (% Survival)3D Spheroid (ULA Plate with Matrigel) (% Survival)Reference
TOV3041G~40%~80%[8]
TOV112D~70%~60%[8]
OV90~80%~30%[8]
OV866(2)~90%~40%[8]

Visualizations

experimental_workflow Experimental Workflow for this compound Sensitivity Testing in 3D Spheroids cluster_prep Spheroid Preparation cluster_treatment This compound Treatment cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture cell_harvest 2. Cell Harvesting cell_culture->cell_harvest cell_seeding 3. Cell Seeding in ULA Plate cell_harvest->cell_seeding spheroid_formation 4. Spheroid Formation (24-72h) cell_seeding->spheroid_formation drug_treatment 6. Spheroid Treatment (72h) spheroid_formation->drug_treatment drug_prep 5. This compound Dilution drug_prep->drug_treatment viability_assay 7. Viability Assay (e.g., CellTiter-Glo 3D) drug_treatment->viability_assay data_acquisition 8. Luminescence Reading viability_assay->data_acquisition data_analysis 9. Data Analysis (Dose-Response Curve, IC50) data_acquisition->data_analysis

Caption: Experimental Workflow Diagram

signaling_pathways Signaling Pathways in this compound Resistance in 3D Spheroids cluster_microenvironment 3D Spheroid Microenvironment cluster_cellular_response Cellular Response & Resistance Mechanisms hypoxia Hypoxia hif1a HIF-1α Activation hypoxia->hif1a cell_cell_contact Cell-Cell Contact emt Epithelial-Mesenchymal Transition (EMT) cell_cell_contact->emt drug_penetration Limited Drug Penetration resistance This compound Resistance drug_penetration->resistance contributes to hif1a->emt drug_efflux Increased Drug Efflux (e.g., MRP2) hif1a->drug_efflux apoptosis_inhibition Inhibition of Apoptosis hif1a->apoptosis_inhibition emt->resistance drug_efflux->resistance dna_repair Enhanced DNA Repair dna_repair->resistance counteracts apoptosis_inhibition->resistance This compound This compound This compound->dna_repair induces damage

References

Application Notes and Protocols for Carboplatin Treatment in Patient-Derived Organoid (PDO) Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro cultures that recapitulate the genetic and phenotypic characteristics of a patient's tumor.[1][2][3] This makes them a powerful preclinical platform for modeling clinical responses to cancer therapies and for personalized medicine.[1][4][5][6] Carboplatin, a platinum-based chemotherapeutic agent, is a cornerstone of treatment for various cancers, including ovarian, lung, and head and neck cancers.[7][8] It exerts its cytotoxic effects by forming DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[7][9][10] However, intrinsic and acquired resistance to this compound remains a significant clinical challenge.[8][9]

These application notes provide a comprehensive overview and detailed protocols for utilizing PDOs to assess this compound efficacy and investigate mechanisms of resistance.

Data Presentation: this compound Sensitivity in Patient-Derived Organoids

The following tables summarize quantitative data on this compound sensitivity in PDOs derived from various cancer types. This data is essential for understanding the range of responses and for classifying PDOs as sensitive or resistant.

Table 1: this compound EC50 Values in Epithelial Ovarian Cancer Tumor Organoids [11]

Organoid LineNeoadjuvant this compound ExposureThis compound EC50 (µM)Clinical Classification
UK1236Chemo-naïve< 50.2Sensitive
UK1254Chemo-naïve50.2Resistant
UK1267Chemo-naïve< 50.2Sensitive
UK1393Exposed< 50.2Sensitive
UK2238Chemo-naïve< 50.2Sensitive
UK2326Exposed< 50.2Sensitive
Note: Resistance was defined as an EC50 value above the clinically achievable maximum plasma concentration (Cmax) of approximately 50 µM.[11]

Table 2: this compound IC50 Values in Ovarian Cancer Patient-Derived Organoids [12]

Histological SubtypePDO IDThis compound IC50 (log µM)
Low-Grade Serous (LGS)LGS-3.11.46
High-Grade Serous (HGS)HGS-1>2.5
High-Grade Serous (HGS)HGS-2~0.5
Note: A lower IC50 value indicates greater sensitivity to the drug.

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Organoid Cultures

This protocol outlines the general steps for establishing PDOs from fresh tumor tissue.[1][4][6][13]

Materials:

  • Fresh tumor tissue

  • Basement membrane matrix (e.g., Matrigel)

  • Organoid culture medium (specific to the cancer type)

  • Digestion solution (e.g., Collagenase/Dispase)

  • Culture plates

  • Humidified incubator at 37°C and 5% CO2

Procedure:

  • Tissue Collection and Transport: Collect fresh tumor tissue from surgical resection and transport it to the laboratory in a suitable transport medium on ice.[14]

  • Tissue Dissociation: Mechanically mince the tissue and then enzymatically digest it into single cells or small cell clusters using a digestion solution.

  • Cell Plating: Resuspend the cell pellet in a basement membrane matrix and plate as droplets into a culture plate.[14]

  • Culture: After the matrix solidifies, add the appropriate organoid culture medium. Culture the organoids in a humidified incubator, refreshing the medium every 2-3 days.

  • Passaging: Once organoids are established, they can be passaged by mechanically or enzymatically dissociating them and replating in a fresh matrix.

Protocol 2: this compound Drug Sensitivity and Viability Assay

This protocol details the procedure for treating PDOs with this compound and assessing cell viability.[11][15][16]

Materials:

  • Established PDO cultures

  • This compound stock solution

  • 384-well or 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Organoid Dissociation and Plating: Enzymatically dissociate established PDOs into single cells or small fragments.[11][15] Plate the cells in a basement membrane matrix in a multi-well plate. Allow the organoids to reform for 48-72 hours.[11]

  • This compound Treatment: Prepare a serial dilution of this compound in the culture medium. Common concentration ranges for testing are 0.1 µM to 100 µM.[11] Add the this compound solutions to the wells containing the organoids. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for 72 to 120 hours.[11]

  • Viability Assessment: Add a cell viability reagent to each well according to the manufacturer's instructions. This is often an ATP-based assay that measures the luminescence of viable cells.[15]

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Normalize the viability of treated wells to the untreated control wells. Plot the dose-response curves and calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for this compound Treatment of PDOs cluster_pdo_establishment PDO Establishment cluster_drug_screening This compound Screening cluster_data_analysis Data Analysis patient_tissue Patient Tumor Tissue dissociation Mechanical & Enzymatic Dissociation patient_tissue->dissociation plating Plating in Basement Membrane Matrix dissociation->plating culture Organoid Culture plating->culture organoid_plating Organoid Plating in Multi-well Plates culture->organoid_plating carboplatin_treatment This compound Treatment (Dose-Response) organoid_plating->carboplatin_treatment incubation 72-120h Incubation carboplatin_treatment->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition normalization Normalization to Control data_acquisition->normalization dose_response Dose-Response Curve Generation normalization->dose_response ec50_calculation EC50/IC50 Calculation dose_response->ec50_calculation

Caption: Experimental workflow for this compound treatment of PDOs.

carboplatin_moa This compound's Mechanism of Action and Resistance cluster_action Mechanism of Action cluster_resistance Mechanisms of Resistance This compound This compound hydrolysis Intracellular Hydrolysis This compound->hydrolysis dna_adducts Formation of Platinum-DNA Adducts hydrolysis->dna_adducts replication_inhibition Inhibition of DNA Replication & Transcription dna_adducts->replication_inhibition apoptosis Apoptosis (Cell Death) replication_inhibition->apoptosis reduced_uptake Reduced Drug Uptake/ Increased Efflux reduced_uptake->this compound Inhibits detoxification Increased Detoxification (e.g., Glutathione) detoxification->hydrolysis Inhibits dna_repair Enhanced DNA Repair (e.g., NER, MMR) dna_repair->dna_adducts Repairs apoptosis_evasion Evasion of Apoptosis apoptosis_evasion->apoptosis Inhibits

Caption: this compound's mechanism of action and resistance pathways.

data_analysis_logic Logical Flow for Data Analysis and Interpretation raw_data Raw Viability Data (Luminescence) normalized_data Normalized Viability (% of Control) raw_data->normalized_data dose_response_curve Dose-Response Curve normalized_data->dose_response_curve ec50 EC50/IC50 Value dose_response_curve->ec50 classification Classification (Sensitive vs. Resistant) ec50->classification biomarker_analysis Biomarker Analysis (Genomics, Proteomics) classification->biomarker_analysis clinical_correlation Correlation with Clinical Outcome classification->clinical_correlation

Caption: Logical flow for data analysis and interpretation.

Discussion

The use of PDOs in this compound treatment studies offers a more clinically relevant model compared to traditional 2D cell cultures.[2] These 3D models can better predict patient responses to chemotherapy.[3][17] The protocols provided here offer a framework for establishing PDOs and conducting robust drug sensitivity assays.

Key signaling pathways implicated in this compound resistance that can be further investigated using PDO models include the DNA damage response (DDR) pathway, NF-kB signaling, and the PI3K-Akt pathway.[11][18] For instance, defects in the Mismatch Repair (MMR) pathway have been associated with this compound resistance.[8][10] Furthermore, gene expression analysis of resistant and sensitive PDOs can reveal novel biomarkers and therapeutic targets.[11]

By integrating data from PDO-based this compound screening with genomic and clinical data, researchers can advance our understanding of platinum resistance and move closer to personalized cancer therapy.

References

Application Notes and Protocols: Synergistic Effect of Carboplatin and Paclitaxel in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic effects of Carboplatin and Paclitaxel in various preclinical models. The combination of the platinum-based alkylating agent, this compound, and the microtubule-stabilizing agent, Paclitaxel, is a cornerstone of treatment for several cancers, including ovarian and non-small-cell lung cancer.[1][2][3] Preclinical studies have consistently demonstrated that the sequential or concurrent administration of these two agents results in a greater anti-tumor effect than either agent alone. This synergy is attributed to their distinct but complementary mechanisms of action.[1][4]

This compound exerts its cytotoxic effects by forming platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis.[1][5] Paclitaxel disrupts the normal function of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent cell death.[1][6] The synergistic interaction is thought to arise from Paclitaxel-induced cell cycle arrest, which allows for the accumulation of this compound-DNA adducts and inhibits DNA repair mechanisms.[6]

This document summarizes key quantitative data from preclinical studies, provides detailed protocols for essential in vitro and in vivo experiments, and illustrates the underlying signaling pathways and experimental workflows.

Data Presentation: In Vitro and In Vivo Synergism

The following tables summarize the quantitative data from various preclinical studies investigating the synergistic effects of this compound and Paclitaxel.

Table 1: In Vitro Growth Inhibition of Ovarian Cancer Cell Lines

Cell LineDrug(s)ConcentrationGrowth Inhibition (%)Citation
UT-OV-1Paclitaxel + this compoundNot Specified56[7]
UT-OV-3BPaclitaxel + this compoundNot Specified33[7]
UT-OV-4Paclitaxel + this compoundNot Specified47[7]
MOVPaclitaxel + this compound1 nM + 1 mMNot explicitly stated, but graphical data shows significant inhibition[8]
A2780Paclitaxel + this compound1 nM + 1 mMNot explicitly stated, but graphical data shows significant inhibition[8]
OVCAR-3Paclitaxel + this compound1 nM + 1 mMNot explicitly stated, but graphical data shows significant inhibition[8]
OVCAR-5Paclitaxel + this compound1 nM + 1 mMNot explicitly stated, but graphical data shows significant inhibition[8]

Table 2: Synergistic Effects in Ovarian Cancer Cell Lines

Cell LineAssayFindingCitation
UT-OC-3Clonogenic AssaySupra-additive effect at all tested Paclitaxel concentrations[9]
UT-OC-5Clonogenic AssaySupra-additive effect at all tested Paclitaxel concentrations[9]
SK-OV-3Clonogenic AssaySupra-additive effect at all tested Paclitaxel concentrations[9]
IGROV-1Not SpecifiedSynergistic action between this compound and a Bcl-2/Bcl-xL inhibitor (ABT-737), suggesting a mechanism to overcome resistance.[5][10]

Table 3: In Vivo Tumor Growth Inhibition

Cancer TypeAnimal ModelTreatmentOutcomeCitation
Non-Small-Cell Lung CarcinomaNude mice with A549 xenograftsPaclitaxel + this compound + NobiletinSignificantly suppressed tumor growth[2]
Lewis Lung CarcinomaMicePaclitaxel + this compound + TNP-470/minocycline1.6-fold increase in tumor growth delay; reduced lung metastases[11]
Ovarian CancerMice with OVCAR-3 xenograftsPaclitaxel + Anti-CCL2 mAbsSignificantly reduced tumor burden[12]
Ovarian CancerMice with OVCAR-3 xenograftsThis compound + Anti-CCL2 mAbsSignificantly reduced tumor burden[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (WST-1 Assay)

This protocol is adapted from a study on ovarian cancer cell lines.[8]

1. Cell Seeding:

  • Culture ovarian cancer cell lines (e.g., MOV, A2780, OVCAR-3, OVCAR-5) in appropriate media.
  • Trypsinize and count the cells.
  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well.
  • Incubate for 24 hours to allow for cell attachment.

2. Drug Treatment:

  • Prepare stock solutions of this compound and Paclitaxel.
  • Treat the cells with either Paclitaxel (e.g., 1 nM), this compound (e.g., 1 mM), or a combination of both for 48 hours. Include a vehicle-treated control group.

3. Cell Viability Measurement:

  • After the 48-hour treatment, remove the drug-containing media.
  • Add 10 µL of WST-1 reagent to each well.
  • Incubate the plate for 2-4 hours at 37°C.
  • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Clonogenic Survival Assay

This protocol is based on a study evaluating the synergistic effects in ovarian carcinoma cell lines.[9]

1. Cell Seeding:

  • Plate cells in 96-well plates at a density that allows for the formation of distinct colonies (this needs to be optimized for each cell line).

2. Drug Exposure:

  • Allow cells to attach overnight.
  • Expose cells to a range of concentrations of this compound and Paclitaxel, both as single agents and in combination, for a defined period (e.g., 24 hours).

3. Colony Formation:

  • After drug exposure, wash the cells with PBS and add fresh drug-free medium.
  • Incubate the plates for a period that allows for colony formation (typically 7-14 days), until colonies in the control wells are of a sufficient size.

4. Staining and Counting:

  • Fix the colonies with a mixture of methanol and acetic acid.
  • Stain the colonies with crystal violet.
  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

5. Data Analysis:

  • Calculate the surviving fraction for each treatment condition relative to the untreated control.
  • Determine the IC50 values (the drug concentration that inhibits colony formation by 50%).
  • Analyze the interaction between the two drugs using methods such as the combination index (CI) or isobologram analysis to determine if the effect is synergistic, additive, or antagonistic.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol is a generalized procedure based on methodologies described for non-small-cell lung and ovarian cancer models.[2][11][12]

1. Cell Preparation and Implantation:

  • Harvest cancer cells (e.g., A549 or OVCAR-3) from culture.
  • Resuspend the cells in a suitable medium, such as a mixture of media and Matrigel.
  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude mice).

2. Tumor Growth and Treatment Initiation:

  • Monitor the mice regularly for tumor formation and growth.
  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, Paclitaxel alone, this compound + Paclitaxel).

3. Drug Administration:

  • Administer the drugs according to a predefined schedule. For example, Paclitaxel might be given intraperitoneally twice a week, and this compound once a week.[12] Dosing will need to be optimized for the specific model and drugs.

4. Monitoring and Endpoint:

  • Measure tumor volume with calipers at regular intervals.
  • Monitor the body weight of the mice as an indicator of toxicity.
  • The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

5. Data Analysis:

  • Calculate tumor growth inhibition for each treatment group compared to the control group.
  • Statistically analyze the differences in tumor volume between the treatment groups to determine the significance of the combination therapy.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for assessing synergy and the proposed signaling pathway of the this compound-Paclitaxel combination.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_assays Assays cluster_in_vivo In Vivo Analysis cell_culture Cell Culture (e.g., Ovarian Cancer Cell Lines) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Drug Treatment (this compound, Paclitaxel, Combination) seeding->treatment viability Cell Viability Assay (e.g., WST-1, Crystal Violet) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis data_analysis_vitro Data Analysis (IC50, Combination Index) viability->data_analysis_vitro apoptosis->data_analysis_vitro synergy_assessment Synergy Assessment data_analysis_vitro->synergy_assessment xenograft Xenograft Model (e.g., Nude Mice) tumor_growth Tumor Implantation & Growth xenograft->tumor_growth treatment_vivo Drug Administration (IP, IV) tumor_growth->treatment_vivo monitoring Tumor Volume & Body Weight Monitoring treatment_vivo->monitoring data_analysis_vivo Data Analysis (Tumor Growth Inhibition) monitoring->data_analysis_vivo data_analysis_vivo->synergy_assessment

Caption: Experimental workflow for assessing this compound-Paclitaxel synergy.

signaling_pathway paclitaxel Paclitaxel microtubules Microtubule Stabilization paclitaxel->microtubules g2m_arrest G2/M Phase Arrest microtubules->g2m_arrest dna_repair_inhibition Inhibition of DNA Repair g2m_arrest->dna_repair_inhibition Enhances This compound This compound dna_adducts This compound-DNA Adducts This compound->dna_adducts dna_damage DNA Damage dna_adducts->dna_damage apoptosis Apoptosis dna_damage->apoptosis Induces dna_repair_inhibition->dna_damage Accumulation of

Caption: Proposed signaling pathway for this compound-Paclitaxel synergy.

References

Application Notes and Protocols: Carboplatin in Combination with PARP Inhibitors for HR-deficient Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homologous recombination (HR) is a critical DNA repair pathway that maintains genomic stability. Tumors with deficiencies in HR, often due to mutations in genes like BRCA1 and BRCA2, are susceptible to agents that cause DNA damage.[1][2] This has led to the successful application of platinum-based chemotherapies, such as carboplatin, and the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][3] this compound induces DNA crosslinks, leading to double-strand breaks (DSBs), while PARP inhibitors block the repair of single-strand breaks (SSBs), which also results in the accumulation of DSBs.[4][5] In HR-deficient cells, the combination of these two mechanisms creates a synthetic lethal effect, leading to enhanced tumor cell death.[1][6][7]

These application notes provide a summary of key preclinical and clinical findings, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows for studying the combination of this compound and PARP inhibitors in HR-deficient tumors.

Data Presentation

Clinical Trial Data

The combination of this compound and various PARP inhibitors has been investigated in clinical trials, primarily in patients with breast and ovarian cancers harboring BRCA1/2 mutations. Below is a summary of key efficacy data from a notable clinical trial.

Clinical Trial IdentifierPARP InhibitorCancer TypePatient PopulationTreatment ArmOverall Response Rate (ORR)Progression-Free Survival (PFS)Overall Survival (OS)
NCT01149083VeliparibMetastatic Breast CancerGermline BRCA1/2 mutation carriersVeliparib + this compound (Phase I)56%8.7 months18.8 months
NCT01149083VeliparibMetastatic Breast CancerGermline BRCA1/2 mutation carriersSingle-agent Veliparib (Phase II)14% (BRCA1), 36% (BRCA2)5.2 months14.5 months

Table 1: Summary of clinical trial data for Veliparib in combination with this compound in BRCA-associated metastatic breast cancer.[1]

Preclinical Data

Preclinical studies using isogenic cell lines and xenograft models have demonstrated the synergistic effects of combining this compound with PARP inhibitors in HR-deficient settings.

PARP InhibitorCell Line ModelBRCA StatusCombination EffectKey Findings
ABT-888 (Veliparib)Mouse embryonic stem cells, BRCA1/2 null cell linesBRCA1/2 deficient vs. proficientEnhanced growth inhibition and delayed tumor growthThe combination of ABT-888 and this compound was more effective than monotherapy in killing or inhibiting the proliferation of BRCA-deficient cells.[2][8]
Talazoparib13 TNBC cell linesBRCA1/2 mutated and wild-typeSynergistic in 92.3% of cell linesThe sequential administration of talazoparib and this compound effectively inhibited micrometastatic disease.[5]
OlaparibHR-proficient epithelial ovarian cancer (EOC) cells + 17-AAG (HSP90 inhibitor)HR-proficientSensitization to Olaparib and this compound17-AAG suppressed HR, rendering HR-proficient cells sensitive to the combination therapy.[9]

Table 2: Summary of preclinical data for various PARP inhibitors in combination with this compound.

Signaling Pathways and Mechanisms of Action

The synergistic interaction between this compound and PARP inhibitors in HR-deficient tumors is rooted in the concept of synthetic lethality. The following diagram illustrates the key DNA repair pathways involved.

Synthetic_Lethality cluster_0 Mechanism of Synthetic Lethality This compound This compound DNA_DSB DNA Double-Strand Breaks (DSBs) This compound->DNA_DSB Induces PARPi PARP Inhibitor BER Base Excision Repair (BER) PARPi->BER Inhibits DNA_SSB DNA Single-Strand Breaks (SSBs) DNA_SSB->DNA_DSB Replication fork collapse DNA_SSB->BER Repaired by HR Homologous Recombination (HR) DNA_DSB->HR Repaired by Cell_Death Apoptosis / Cell Death DNA_DSB->Cell_Death Accumulation leads to BER->DNA_SSB Failure to repair leads to HR->DNA_DSB Repair failure leads to HR_deficient HR-Deficient Tumor Cell HR_deficient->HR Blocks

Caption: Mechanism of synthetic lethality with this compound and PARP inhibitors in HR-deficient cells.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the combination of this compound and PARP inhibitors.

In Vitro Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound and a PARP inhibitor, alone and in combination, on cancer cell lines.

1. Cell Culture:

  • Culture HR-deficient (e.g., HCC1937, CAPAN-1) and HR-proficient (e.g., MCF-7) cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • Prepare stock solutions of this compound (e.g., 10 mM in water) and the PARP inhibitor (e.g., 10 mM in DMSO).

  • Serially dilute the drugs in culture media to the desired concentrations for the experiment.

3. Experimental Setup:

  • Seed cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to adhere overnight.

  • Treat the cells with:

    • Vehicle control (media with DMSO if applicable)

    • This compound alone (at various concentrations)

    • PARP inhibitor alone (at various concentrations)

    • Combination of this compound and PARP inhibitor (at various concentrations in a fixed or variable ratio).

4. Incubation and Viability Assessment:

  • Incubate the treated cells for 72-96 hours.

  • Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™) or a luminescent assay (e.g., CellTiter-Glo®).

  • Measure fluorescence or luminescence using a plate reader.

5. Data Analysis:

  • Normalize the viability of treated cells to the vehicle control.

  • Calculate the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.

  • Use the Chou-Talalay method to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell_Viability_Workflow start Start: Seed cells in 96-well plate treatment Treat with this compound, PARP inhibitor, or combination start->treatment incubation Incubate for 72-96 hours treatment->incubation assay Add viability reagent (e.g., PrestoBlue™) incubation->assay read Measure fluorescence/ luminescence assay->read analysis Data analysis: Calculate IC50 and CI read->analysis end End: Determine synergy analysis->end

Caption: Workflow for in vitro cell viability assay.

Western Blotting for DNA Damage and Apoptosis Markers

This protocol is used to detect changes in protein expression related to DNA damage (γH2AX) and apoptosis (cleaved PARP, cleaved Caspase-3).

1. Sample Preparation:

  • Treat cells with this compound, a PARP inhibitor, or the combination for a specified time (e.g., 24-48 hours).

  • Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by size on a polyacrylamide gel via SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

4. Detection and Analysis:

  • Wash the membrane again with TBST.

  • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to the loading control.

In Vivo Xenograft Tumor Model

This protocol describes how to evaluate the efficacy of the combination therapy in a mouse xenograft model.

1. Cell Implantation:

  • Subcutaneously inject HR-deficient human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).

  • Monitor tumor growth regularly using calipers.

2. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups:

    • Vehicle control

    • This compound alone (e.g., administered intraperitoneally once a week)

    • PARP inhibitor alone (e.g., administered orally daily)

    • This compound and PARP inhibitor combination.

  • The specific doses and schedules should be determined from preliminary tolerability studies.

3. Monitoring and Endpoint:

  • Measure tumor volume and body weight 2-3 times per week.

  • The primary endpoint is typically tumor growth delay or regression.

  • Euthanize mice when tumors reach a predetermined size or if they show signs of toxicity, in accordance with animal welfare guidelines.

4. Data Analysis:

  • Plot mean tumor volume over time for each treatment group.

  • Perform statistical analysis (e.g., ANOVA) to compare tumor growth between groups.

  • At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for DNA damage markers).

Xenograft_Workflow inject Inject HR-deficient cancer cells into mice tumor_growth Monitor tumor growth inject->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound, PARP inhibitor, or combination randomize->treat monitor Measure tumor volume and body weight treat->monitor Repeatedly analyze Analyze tumor growth delay and statistics monitor->analyze

Caption: Workflow for an in vivo xenograft study.

Conclusion

The combination of this compound and PARP inhibitors represents a powerful therapeutic strategy for HR-deficient tumors. The principle of synthetic lethality provides a strong biological rationale for this approach, which is supported by both preclinical and clinical data. The protocols outlined above provide a framework for researchers to further investigate this promising combination therapy, optimize dosing and scheduling, and explore mechanisms of resistance. Careful consideration of appropriate models and endpoints is crucial for the successful translation of these findings into clinical practice.

References

Application Notes and Protocols: Investigating Carboplatin's Synergy with ATR Inhibitors In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-tumor effects of combining carboplatin with ATR (Ataxia Telangiectasia and Rad3-related) inhibitors in vitro. The information is intended to guide researchers in designing, executing, and interpreting experiments to evaluate this promising anti-cancer strategy.

Introduction: The Rationale for Combination Therapy

This compound is a platinum-based chemotherapy agent that exerts its cytotoxic effects by inducing DNA damage, primarily in the form of interstrand crosslinks. This damage blocks DNA replication and transcription, ultimately leading to cell death. However, cancer cells can develop resistance by activating the DNA Damage Response (DDR) network, a complex system of signaling pathways that detects and repairs DNA lesions, allowing the cells to survive and proliferate.

A key regulator of the DDR is the ATR kinase, which is activated in response to single-stranded DNA and stalled replication forks—common consequences of this compound-induced damage.[1][2] Once activated, ATR orchestrates cell cycle arrest, primarily at the S and G2/M checkpoints, and initiates DNA repair processes, giving the cell time to mend the damage before proceeding with division.[1][3]

ATR inhibitors are a class of targeted drugs that block the function of the ATR kinase. By inhibiting ATR, these agents prevent the activation of downstream signaling, including the phosphorylation of its key substrate, CHK1.[4][5] This abrogation of the DDR prevents cell cycle arrest and repair. When combined with this compound, ATR inhibitors create a "synthetic lethal" scenario: the this compound induces extensive DNA damage, and the ATR inhibitor prevents the cell from repairing that damage. This disruption of the S and G2/M checkpoints forces the cell into mitosis with damaged DNA, leading to a form of cell death known as mitotic catastrophe.[6] This combination has been shown to re-sensitize this compound-resistant tumors and enhance the efficacy of the chemotherapy agent.[6][7]

Quantitative Data Summary

The synergistic interaction between this compound and various ATR inhibitors has been quantified in numerous in vitro studies across different cancer cell lines. The Combination Index (CI), calculated using the Chou-Talalay method, is a common metric where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Cell Line TypeATR InhibitorCombination EffectKey Findings
Triple-Negative Breast Cancer (TNBC)ElimusertibSynergy (Average CI = 0.43)Elimusertib showed more potent synergy with this compound compared to Ceralasertib.[7]
Triple-Negative Breast Cancer (TNBC)Ceralasertib (AZD6738)Synergy (Average CI = 0.68)Combination re-sensitized this compound-resistant patient-derived xenograft cells.[6][7]
Esophageal Cancer (OE21, FLO-1)VX-970 (Berzosertib/M6620)Increased Cell Kill The addition of 50 nM VX-970 significantly increased the loss of viability in response to this compound.[8][9]
Various Solid TumorsBG129Synergy BG129, a novel ATR inhibitor, synergized with this compound in cell-based assays.[10]
Non-Small Cell Lung Cancer (NSCLC)VX-970 (Berzosertib/M6620)>10-fold shift in this compound IC50 A significant potentiation of this compound's cytotoxic effect was observed.[2]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergy. Below are protocols for foundational experiments.

Protocol 1: Cell Viability and Synergy Assessment

This protocol determines the effect of this compound and an ATR inhibitor, alone and in combination, on cell proliferation and is used to calculate the Combination Index (CI).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

  • 96-well plates

  • This compound

  • ATR inhibitor (e.g., Elimusertib, Ceralasertib, Berzosertib)

  • Cell viability reagent (e.g., AlamarBlue, MTT, CellTiter-Glo®)

  • Microplate reader

  • Synergy analysis software (e.g., CompuSyn, CalcuSyn)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere for 24 hours.[11]

  • Drug Preparation: Prepare serial dilutions of this compound and the ATR inhibitor. For combination treatments, prepare drugs at a constant molar ratio (e.g., based on the IC50 of each drug).[11]

  • Treatment: Treat the cells with a range of concentrations of this compound alone, the ATR inhibitor alone, and the combination of both for a specified duration (e.g., 72 or 96 hours).[12] Include untreated and vehicle-only (e.g., DMSO) control wells.

  • Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. For MTT, this involves a 4-hour incubation followed by solubilization of formazan crystals.[11] For AlamarBlue, incubation can range from 1-4 hours.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle-treated control wells to determine the percent cell viability.

    • Calculate the IC50 (the concentration of a drug that inhibits cell growth by 50%) for each agent alone.

    • Using synergy analysis software, input the dose-response data for the single agents and the combination to calculate the Combination Index (CI) values based on the Chou-Talalay method.[7] A CI value less than 1 indicates a synergistic effect.

Protocol 2: Western Blotting for DDR Pathway Proteins

This protocol assesses the on-target effect of the ATR inhibitor by measuring the phosphorylation status of downstream proteins like CHK1.

Materials:

  • 6-well plates

  • This compound and ATR inhibitor

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus (e.g., wet or semi-dry) and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-CHK1 (Ser345), anti-CHK1, anti-γH2AX, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with this compound, the ATR inhibitor, the combination, or vehicle control for a predetermined time (e.g., 2, 6, or 24 hours). Pre-clinical studies suggest that administering the ATR inhibitor 12-24 hours after the DNA-damaging agent can yield optimal efficacy.[4][13]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Analysis: Quantify the band intensities. A successful ATR inhibition will be demonstrated by a reduction in the p-CHK1 signal in the ATR inhibitor-treated samples compared to those treated with this compound alone.[4][10] An increase in γH2AX (a marker for DNA double-strand breaks) is expected with the combination treatment.[10]

Protocol 3: Colony Formation Assay (Clonogenic Assay)

This assay measures the long-term survival and proliferative capacity of cells after transient drug exposure.

Materials:

  • 6-well or 12-well plates

  • This compound and ATR inhibitor

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Treatment: The following day, treat the cells with the drugs (single agents and combination) for a defined period, for example, 24 hours.[12][14]

  • Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

  • Colony Growth: Culture the cells for 10-14 days, allowing surviving cells to form visible colonies (defined as ≥50 cells).

  • Staining and Counting:

    • Wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 20-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

  • Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control. A synergistic combination will result in a significantly lower surviving fraction compared to either drug alone.[9]

Visualizations: Pathways and Workflows

Signaling Pathway of this compound and ATRi Synergy

Synergy_Pathway This compound This compound DNA_Damage DNA Damage (Stalled Replication Forks) This compound->DNA_Damage ATR_Inhibitor ATR Inhibitor ATR_Activation ATR Kinase Activation ATR_Inhibitor->ATR_Activation blocks DNA_Damage->ATR_Activation recruits CHK1_Activation CHK1 Phosphorylation (p-CHK1) ATR_Activation->CHK1_Activation phosphorylates Mitotic_Catastrophe Mitotic Catastrophe ATR_Activation->Mitotic_Catastrophe Inhibition leads to premature mitotic entry Cell_Cycle_Arrest S and G2/M Checkpoint Arrest CHK1_Activation->Cell_Cycle_Arrest induces DNA_Repair DNA Repair CHK1_Activation->DNA_Repair promotes Cell_Survival Cell Survival & Resistance Cell_Cycle_Arrest->Cell_Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Mechanism of this compound and ATR inhibitor synergy.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cell Culture (Select & grow cell lines) Cell_Seeding 3. Cell Seeding (e.g., 96-well or 6-well plates) Cell_Culture->Cell_Seeding Drug_Prep 2. Drug Preparation (Serial dilutions of this compound & ATRi) Treatment 4. Drug Treatment (Single agents & combination) Drug_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (24-96 hours) Treatment->Incubation Viability 6a. Cell Viability Assay (e.g., AlamarBlue, MTT) Incubation->Viability Western 6b. Western Blot (p-CHK1, γH2AX) Incubation->Western Colony 6c. Colony Formation (Long-term survival) Incubation->Colony Data_Analysis 7. Data Analysis (IC50, Combination Index, etc.) Viability->Data_Analysis Western->Data_Analysis Colony->Data_Analysis

Caption: In vitro workflow for assessing drug synergy.

References

Application Notes and Protocols: Carboplatin and WEE1 Inhibitors as a Combination Therapy in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of Carboplatin, a platinum-based chemotherapy agent that induces DNA damage, and WEE1 inhibitors, which abrogate the G2/M cell cycle checkpoint, represents a promising synthetic lethal strategy in cancer therapy.[1] this compound forms DNA adducts, leading to replication stress and the activation of DNA damage response (DDR) pathways.[2][3][4] Many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to TP53 mutations), heavily rely on the WEE1-mediated G2/M checkpoint to allow for DNA repair before mitotic entry.[1][5][6] By inhibiting WEE1, cancer cells are forced into premature mitosis with unrepaired DNA damage, leading to mitotic catastrophe and apoptosis.[5][6][7] This combination has shown significant anti-tumor activity in various preclinical models and clinical trials, particularly in ovarian and small cell lung cancer.[8][9][10][11][12][13]

These application notes provide a summary of key quantitative data from preclinical and clinical studies, detailed protocols for relevant in vitro and in vivo experiments, and diagrams of the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: In Vitro Efficacy of this compound and WEE1 Inhibitors (IC50 Values)
Cell LineCancer TypeWEE1 InhibitorWEE1 Inhibitor IC50 (µM)This compound IC50 (µM)Combination EffectReference
NCI-H446Small Cell Lung CancerDebio 01232.550.9Increased sensitivity[8]
OVCAR3Ovarian Cancer--<40-[14]
KuramochiOvarian Cancer-->85-[14]
OVCAR8Ovarian Cancer-->85-[14]
Table 2: Clinical Efficacy of this compound and WEE1 Inhibitor Combination Therapy
Cancer TypeWEE1 InhibitorPhaseOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
TP53-mutated Platinum-Resistant Ovarian CancerAdavosertib (AZD1775)II41%5.6 months[9]
TP53-mutated Platinum-Refractory/Resistant Ovarian CancerAdavosertib (AZD1775)II43%5.3 months[10][15]
Platinum-Sensitive, p53-mutant Ovarian CancerMK-1775I78.6% (preliminary)-[16]
Advanced Solid Tumors (TP53-mutated)AZD1775I21%-
Stage IV Squamous Cell Lung CancerAZD1775II30% (confirmed PR)-[13]

Signaling Pathway and Mechanism of Action

The synergistic effect of this compound and WEE1 inhibitors is rooted in the disruption of the cell's response to DNA damage.

Carboplatin_WEE1_Pathway Mechanism of Action: this compound and WEE1 Inhibitor Combination cluster_nucleus Nucleus This compound This compound DNA DNA This compound->DNA causes DNA_Damage DNA Damage (Intra- and Inter-strand Cross-links) DNA->DNA_Damage DDR DNA Damage Response (DDR) (ATM/ATR activation) DNA_Damage->DDR activates Mitosis Mitosis DNA_Damage->Mitosis unrepaired WEE1 WEE1 Kinase DDR->WEE1 activates CDK1_CyclinB CDK1/Cyclin B (MPF) WEE1->CDK1_CyclinB phosphorylates (inhibits) pCDK1_CyclinB p-CDK1(Tyr15)/Cyclin B (Inactive) CDK1_CyclinB->Mitosis promotes G2_M_Checkpoint G2/M Checkpoint Arrest pCDK1_CyclinB->G2_M_Checkpoint maintains DNA_Repair DNA Repair G2_M_Checkpoint->DNA_Repair allows time for DNA_Repair->Mitosis successful repair allows progression to Mitotic_Catastrophe Mitotic Catastrophe Mitosis->Mitotic_Catastrophe with unrepaired DNA Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis WEE1_Inhibitor WEE1 Inhibitor (e.g., Adavosertib) WEE1_Inhibitor->WEE1 inhibits WEE1_Inhibitor->CDK1_CyclinB prevents inhibition of

Caption: Signaling pathway of this compound and WEE1 inhibitor synergy.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Objective: To determine the cytotoxic effects of this compound and a WEE1 inhibitor, alone and in combination, and to calculate IC50 values.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • WEE1 inhibitor (e.g., Adavosertib, Debio 0123)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the WEE1 inhibitor in complete medium.

  • Treat the cells with varying concentrations of this compound, the WEE1 inhibitor, or the combination for a specified period (e.g., 72 hours).[8] Include untreated and vehicle-treated controls.

  • After the incubation period, add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and a WEE1 inhibitor.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • WEE1 inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with this compound, the WEE1 inhibitor, or the combination at predetermined concentrations for a specified time (e.g., 24, 48 hours).

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol and incubate in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound and WEE1 inhibitor treatment on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • WEE1 inhibitor

  • PBS

  • Ice-cold 70% ethanol[14]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[14]

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours or overnight.[14]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples by flow cytometry, measuring the DNA content.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

DNA Damage Assay (γH2AX Staining)

Objective: To detect and quantify DNA double-strand breaks (DSBs) induced by this compound and WEE1 inhibitor treatment.

Materials:

  • Cancer cell line of interest grown on coverslips or in chamber slides

  • This compound

  • WEE1 inhibitor

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX) antibody

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or chamber slides and treat with the drug combination as required.

  • Fix the cells with fixation solution, followed by permeabilization.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary anti-γH2AX antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantify the number of γH2AX foci per nucleus to assess the level of DNA damage.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the this compound and WEE1 inhibitor combination in a preclinical mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound (for intravenous or intraperitoneal injection)

  • WEE1 inhibitor (formulated for oral gavage or other appropriate route)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of the mice.[8]

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, WEE1 inhibitor alone, combination).[8]

  • Administer the drugs according to a predetermined schedule. For example, this compound (e.g., 50 mg/kg) once weekly via intravenous injection and the WEE1 inhibitor (e.g., 30 mg/kg) daily via oral gavage.[8]

  • Measure tumor volume with calipers at regular intervals (e.g., twice weekly) and calculate using the formula: (Length x Width²)/2.[8]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Plot tumor growth curves to compare the efficacy of the different treatment regimens.

Experimental Workflow Diagrams

In_Vitro_Workflow In Vitro Experimental Workflow start Start cell_culture Cell Culture (e.g., Ovarian, SCLC cell lines) start->cell_culture treatment Treatment (this compound +/- WEE1 Inhibitor) cell_culture->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treatment->cell_cycle dna_damage DNA Damage Assay (γH2AX Staining) treatment->dna_damage data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution, Foci Quantification) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis dna_damage->data_analysis end End data_analysis->end

Caption: Workflow for in vitro evaluation of combination therapy.

In_Vivo_Workflow In Vivo Xenograft Experimental Workflow start Start tumor_implantation Tumor Cell Implantation (Subcutaneous) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_admin Treatment Administration (this compound +/- WEE1 Inhibitor) randomization->treatment_admin monitoring Tumor Volume & Body Weight Measurement treatment_admin->monitoring endpoint Study Endpoint monitoring->endpoint reached data_analysis Data Analysis (Tumor Growth Inhibition) monitoring->data_analysis tumor_excision Tumor Excision & Analysis (e.g., IHC) endpoint->tumor_excision tumor_excision->data_analysis end End data_analysis->end

Caption: Workflow for in vivo xenograft studies.

References

Troubleshooting & Optimization

Technical Support Center: ATP7A and Carboplatin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of the efflux pump ATP7A in carboplatin resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which ATP7A confers resistance to this compound?

A1: ATP7A, a copper efflux transporter, confers resistance to this compound primarily by sequestering the drug into intracellular vesicles, such as the trans-Golgi network. This compartmentalization prevents this compound from reaching its ultimate target, nuclear DNA, thereby reducing its cytotoxic effects.[1][2] Interestingly, this resistance mechanism is not typically associated with decreased overall intracellular accumulation of the platinum drug.[1][3]

Q2: Does increased ATP7A expression also lead to resistance to other platinum-based drugs?

A2: Yes, studies have shown that increased expression of ATP7A can lead to cross-resistance against other clinically used platinum drugs, including cisplatin and oxaliplatin.[1][4][5] The degree of resistance conferred may vary between the different platinum analogs.[1]

Q3: Is the mechanism of this compound transport by ATP7A the same as for its natural substrate, copper?

A3: No, there are significant differences. While copper induces the trafficking of ATP7A from the trans-Golgi network to the plasma membrane for efflux, this compound and other platinum drugs do not appear to trigger this relocalization to the same extent.[1][3] This suggests that while ATP7A can sequester platinum drugs, the subsequent export from the cell is less efficient than that of copper.[1]

Q4: Can silencing ATP7A expression reverse this compound resistance?

A4: Yes, studies have demonstrated that knocking down ATP7A expression using techniques like siRNA can partially reverse resistance to platinum drugs, including this compound.[4][5] This leads to increased drug sensitivity and enhanced apoptosis in cancer cells.[4][6]

Troubleshooting Guides

Problem 1: My this compound-resistant cell line does not show decreased intracellular platinum accumulation compared to the sensitive parental line. Is this expected?

  • Possible Cause: This is an expected finding when ATP7A is the primary driver of resistance. The mechanism of ATP7A-mediated resistance involves vesicular sequestration of this compound rather than enhanced efflux from the cell, which means that whole-cell platinum accumulation may not be reduced, and can even be increased.[1][3]

  • Troubleshooting Steps:

    • Confirm ATP7A Overexpression: Verify that your resistant cell line indeed overexpresses ATP7A at both the mRNA and protein levels using qPCR and Western blotting, respectively.

    • Subcellular Fractionation: Perform subcellular fractionation to isolate vesicular and cytosolic fractions. Measure platinum content in each fraction using inductively coupled plasma mass spectrometry (ICP-MS). You should observe a higher proportion of platinum in the vesicular fraction of the resistant cells.

    • Confocal Microscopy: Use immunofluorescence to visualize the subcellular localization of ATP7A and a fluorescently-labeled this compound analog. This can help confirm the co-localization of the drug with ATP7A in intracellular vesicles.

Problem 2: siRNA-mediated knockdown of ATP7A in my resistant cells only partially restores sensitivity to this compound.

  • Possible Cause: this compound resistance is often multifactorial. While ATP7A may be a significant contributor, other mechanisms could also be at play. These can include increased DNA repair, altered drug influx, or inactivation by glutathione.

  • Troubleshooting Steps:

    • Verify Knockdown Efficiency: Ensure that your siRNA treatment is effectively reducing ATP7A protein levels by performing a Western blot. Aim for at least 70-80% knockdown.[4]

    • Investigate Other Resistance Mechanisms:

      • DNA Repair: Assess the expression and activity of key DNA repair proteins (e.g., ERCC1).

      • Drug Influx: Evaluate the expression of copper transporter 1 (CTR1), which is involved in platinum drug uptake.

      • Glutathione Levels: Measure intracellular glutathione (GSH) levels, as elevated GSH can inactivate this compound.

    • Combination Therapy: Consider experiments combining ATP7A knockdown with inhibitors of other potential resistance pathways.

Quantitative Data Summary

Table 1: Effect of ATP7A Overexpression on Platinum Drug Resistance

Cell Line ComparisonDrugFold ResistanceReference
2008/MNK (ATP7A transfected) vs. 2008 (parental)This compound~2.5[1]
2008/MNK (ATP7A transfected) vs. 2008 (parental)Cisplatin~1.8[1]
2008/MNK (ATP7A transfected) vs. 2008 (parental)Oxaliplatin~1.5[1]
EC109/DDP (cisplatin-resistant) vs. EC109 (parental)This compound5.27[4][5]

Table 2: Effect of ATP7A Knockdown on Platinum Drug Resistance

Cell LineTreatmentReversal of ResistanceReference
EC109/DDPATP7A siRNA37.09%[4][5]
A549/DDPATP7A siRNA41.2%[6]

Experimental Protocols

1. Clonogenic Assay for Drug Sensitivity

This assay assesses the ability of single cells to form colonies after drug treatment, providing a measure of cytotoxicity.

  • Methodology:

    • Harvest and count cells from both sensitive and resistant cell lines.

    • Seed a known number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.

    • Expose the cells to a range of this compound concentrations for a defined period (e.g., 1 hour).[1]

    • Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

    • Incubate the plates for 7-14 days, or until colonies are visible.

    • Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

    • Count the number of colonies (containing >50 cells) in each well.

    • Calculate the surviving fraction for each drug concentration relative to untreated controls and plot the concentration-survival curves.

2. Western Blot for ATP7A Protein Expression

This technique is used to detect and quantify the amount of ATP7A protein in cell lysates.

  • Methodology:

    • Prepare total protein lysates from cell pellets using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ATP7A overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

3. siRNA-Mediated Knockdown of ATP7A

This method uses small interfering RNA to specifically silence the expression of the ATP7A gene.

  • Methodology:

    • Seed cells in antibiotic-free medium and allow them to reach a specific confluency (e.g., 50-70%).

    • Dilute the ATP7A-targeting siRNA and a non-targeting control siRNA in serum-free medium.

    • Dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

    • Add the siRNA-lipid complexes to the cells and incubate for the desired time (e.g., 48-72 hours).[4]

    • After incubation, the cells can be used for downstream experiments, such as drug sensitivity assays or Western blotting to confirm knockdown.

Visualizations

ATP7A_Carboplatin_Resistance cluster_cell Cancer Cell Carboplatin_ext This compound (extracellular) Carboplatin_int This compound (intracellular) Carboplatin_ext->Carboplatin_int Influx (e.g., CTR1) ATP7A ATP7A Carboplatin_int->ATP7A Binding DNA Nuclear DNA Carboplatin_int->DNA Target Binding Vesicle Vesicle (e.g., TGN) ATP7A->Vesicle Sequestration Apoptosis Apoptosis Vesicle->Apoptosis Prevents Binding (Resistance) DNA->Apoptosis Damage Signal

Caption: Mechanism of ATP7A-mediated this compound resistance.

Experimental_Workflow_ATP7A_siRNA start Start: This compound-Resistant Cells transfection Transfect with: 1. ATP7A siRNA 2. Control siRNA start->transfection incubation Incubate for 48-72h transfection->incubation split Split Cell Population incubation->split wb_lysate Prepare Protein Lysates split->wb_lysate Protein Analysis drug_treatment Treat with this compound (Dose-Response) split->drug_treatment Functional Analysis wb_run Western Blot for ATP7A and Loading Control wb_lysate->wb_run wb_result Confirm ATP7A Knockdown wb_run->wb_result assay Perform Cytotoxicity Assay (e.g., MTT, Clonogenic) drug_treatment->assay assay_result Determine IC50 / Survival assay->assay_result

Caption: Workflow for validating the role of ATP7A using siRNA.

References

Technical Support Center: Reversing Carboplatin Resistance with Metformin in NSCLC Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the reversal of carboplatin resistance with metformin in non-small cell lung cancer (NSCLC) models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which metformin is thought to reverse this compound resistance in NSCLC cells?

A1: Metformin has been shown to resensitize this compound-resistant NSCLC cells to this compound-induced apoptosis primarily by targeting glucose metabolism. It achieves this by decreasing the expression of pyruvate kinase M2 (PKM2), a key enzyme in glycolysis. This reduction in PKM2 leads to inhibited glucose uptake, lactate production, and ATP generation, thereby promoting apoptosis through the mitochondrial pathway when combined with this compound.[1][2]

Q2: Which NSCLC cell lines are suitable for studying metformin's effect on this compound resistance?

A2: Commonly used models include this compound-resistant sublines derived from established NSCLC cell lines. For example, A549/R and PC9/R, which are this compound-resistant versions of the A549 and PC9 cell lines, have been successfully used to demonstrate metformin's efficacy.[1][2] Researchers can develop their own resistant cell lines through continuous exposure to increasing concentrations of this compound.

Q3: What concentrations of metformin and this compound are typically used in in vitro experiments?

A3: The concentrations can vary depending on the cell line and experimental design. However, studies have shown that a relatively low concentration of metformin, such as 2 mM, can be effective in sensitizing resistant cells to this compound.[1] For this compound, a concentration that is sub-lethal to the resistant cells when used alone (e.g., 20 μM) is often used to demonstrate the synergistic effect with metformin.[1] It is crucial to perform dose-response curves to determine the optimal concentrations for your specific cell lines.

Q4: Can metformin reverse resistance to other chemotherapeutic agents in NSCLC?

A4: Yes, studies have indicated that metformin can also impair cross-resistance to other chemotherapeutic drugs. For instance, metformin has been shown to increase the sensitivity of this compound-resistant NSCLC cells to cisplatin, etoposide, and 5-fluorouracil.[1][3]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT Assay)
Problem Possible Cause Solution
High variability between replicate wells Uneven cell seeding, edge effects in the plate, or pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Use a multichannel pipette for adding reagents and ensure consistent timing.
Low signal or no difference between treated and control groups in resistant cells Sub-optimal drug concentrations, insufficient incubation time, or high cell density.Perform a dose-response curve to determine the IC50 of this compound for both parental and resistant cells. Optimize the incubation time for drug treatment. Ensure the cell density allows for logarithmic growth during the assay period.
High background in MTT assay Contamination of cell culture with bacteria or yeast. Incomplete solubilization of formazan crystals.Regularly check cell cultures for contamination. Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilizing agent.
Western Blotting
Problem Possible Cause Solution
Weak or no signal for target proteins (e.g., PKM2, cleaved caspases) Low protein expression, insufficient protein loading, or poor antibody quality.Confirm the expected expression level of the target protein in your cell line. Increase the amount of protein loaded per lane (20-40 µg is a good starting point). Use a validated antibody at the recommended dilution and ensure it is suitable for your application.
High background or non-specific bands Antibody concentration is too high, insufficient blocking, or inadequate washing.Titrate the primary antibody to find the optimal concentration. Block the membrane for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Increase the number and duration of washing steps between antibody incubations.
Inconsistent protein loading Inaccurate protein quantification or pipetting errors.Use a reliable protein quantification method (e.g., BCA assay). Carefully load equal amounts of protein into each well. Always normalize to a loading control like β-actin or GAPDH to verify equal loading.
In Vivo Xenograft Studies
Problem Possible Cause Solution
No significant difference in tumor growth between control and metformin + this compound group Sub-optimal dosing or administration route, insufficient treatment duration.Optimize the dosage and administration route for both metformin (e.g., in drinking water or by oral gavage) and this compound (e.g., intraperitoneal injection).[1] Ensure the treatment duration is sufficient to observe a therapeutic effect.
High toxicity or weight loss in mice Drug dosage is too high.Perform a dose-escalation study to determine the maximum tolerated dose (MTD) for the combination therapy in your mouse model. Monitor the health and body weight of the mice regularly.
Variability in tumor size within a group Inconsistent number of cells injected, or variation in injection site.Ensure a consistent number of viable cells are injected subcutaneously into the same location for each mouse. Randomize mice into treatment groups after tumors have reached a palpable size.

Quantitative Data Summary

Table 1: Effect of Metformin on the IC50 of this compound in Resistant NSCLC Cells

Cell LineTreatmentThis compound IC50 (μM)
A549/RControl> 80
Metformin (2 mM)~ 30
PC9/RControl> 80
Metformin (2 mM)~ 35
Data is approximate and based on graphical representations in the cited literature.[1]

Table 2: Effect of Metformin on Glucose Metabolism in this compound-Resistant NSCLC Cells

Cell LineTreatmentRelative Glucose UptakeRelative Lactate ProductionRelative ATP Production
A549/RControl1.01.01.0
Metformin (2 mM)~ 0.6~ 0.5~ 0.4
PC9/RControl1.01.01.0
Metformin (2 mM)~ 0.7~ 0.6~ 0.5
Data is approximate and based on graphical representations in the cited literature.[1]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed this compound-resistant NSCLC cells (e.g., A549/R, PC9/R) into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Drug Treatment: Treat the cells with varying concentrations of this compound with or without a fixed concentration of metformin (e.g., 2 mM). Include wells with untreated cells as a control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis
  • Protein Extraction: Treat cells with metformin and/or this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PKM2, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Metformin_Carboplatin_Pathway cluster_cell This compound-Resistant NSCLC Cell Metformin Metformin PKM2 PKM2 Expression Metformin->PKM2 inhibits Resistance Resistance to Apoptosis Metformin->Resistance reverses Glucose_Metabolism Glucose Uptake Lactate Production ATP Production PKM2->Glucose_Metabolism promotes Glucose_Metabolism->Resistance sustains Mitochondria Mitochondrial Pathway Apoptosis Apoptosis Mitochondria->Apoptosis induces This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage DNA_Damage->Mitochondria activates Resistance->Apoptosis inhibits

Caption: Metformin reverses this compound resistance by inhibiting PKM2.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Start: this compound-Resistant NSCLC Cell Lines (A549/R, PC9/R) treatment Treatment: - Metformin - this compound - Combination start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot (PKM2, Apoptosis Markers) treatment->western qRTPCR qRT-PCR (PKM2 mRNA) treatment->qRTPCR metabolism Metabolic Assays (Glucose, Lactate, ATP) treatment->metabolism xenograft Establish Xenograft Model (A549/R cells in mice) viability->xenograft Inform invivo_treatment In Vivo Treatment: - Metformin (oral) - this compound (i.p.) - Combination xenograft->invivo_treatment tumor_measurement Tumor Volume Measurement invivo_treatment->tumor_measurement exvivo_analysis Ex Vivo Analysis: Western Blot of Tumors invivo_treatment->exvivo_analysis

Caption: Workflow for studying metformin's effect on this compound resistance.

References

Technical Support Center: Managing Carboplatin-Induced Thrombocytopenia in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the use of carboplatin to induce thrombocytopenia in animal models.

Troubleshooting Guide

Issue 1: Inconsistent or Mild Thrombocytopenia

Q: My animal models are not developing consistent or significant thrombocytopenia after this compound administration. What are the possible causes and solutions?

A: Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Verify Drug Dose and Administration:

    • Dose Calculation: this compound dosage is critical and varies significantly between species. Doses are often calculated based on body surface area (mg/m²) for larger animals like dogs and cats, and body weight (mg/kg) for rodents.[1][2] Ensure your calculations are accurate for the specific animal model.

    • Route of Administration: The route can impact bioavailability. Intraperitoneal (IP) and intravenous (IV) injections are common.[3][4] Ensure the administration technique is correct and consistent to avoid partial dosing (e.g., subcutaneous leakage during an attempted IP injection).

  • Animal Model Suitability:

    • Species and Strain: Different species and even strains can have varying sensitivities to this compound. Mice, rats, and dogs are commonly used models.[5]

    • Body Weight: In dogs, smaller animals (<15 kg) have been shown to be at a significantly higher risk of developing severe thrombocytopenia and neutropenia.[6] This factor might be relevant in other species as well.

  • Timing of Platelet Measurement:

    • The platelet nadir (the lowest point) does not occur immediately. In rats given a 35 mg/kg IP dose, the platelet count significantly decreased on day 6 and began to recover from day 9.[3][7] In dogs and cats, the nadir is often observed around 14 days post-administration.[8][9] Ensure your blood collection time points are aligned with the expected nadir for your specific model and dose.

Issue 2: Excessive Toxicity or Animal Mortality

Q: I am observing high mortality rates or severe side effects (e.g., severe lethargy, bleeding) in my animal models. How can I mitigate this?

A: High toxicity indicates that the this compound dose may be too high for your specific model or that the animals are experiencing complications from severe myelosuppression.

  • Dose Reduction: This is the most direct approach. If you are observing grade 3 or 4 thrombocytopenia or neutropenia, consider a dose reduction of 20-25% for subsequent cohorts.[10] In a murine model, a high dose of 600 mg/m² IV resulted in 70-80% mortality, which was reduced by pre-treatment with protective agents.[11]

  • Monitor for Neutropenia: this compound also causes neutropenia (a reduction in neutrophils), which increases the risk of infection.[9][12] Animals with neutrophil counts below 1000 cells/μL are at an increased risk for sepsis.[10]

    • Solution: Consider prophylactic administration of broad-spectrum antibiotics for animals expected to develop severe neutropenia.[10][13]

  • Supportive Care: Ensure animals have easy access to food and water. Monitor for signs of dehydration, vomiting, and diarrhea, which are common side effects.[10] Hospitalization with IV fluids and anti-emetics may be required for severe cases.[10]

  • Consider Cytoprotective Agents:

    • Amifostine: This agent has been shown to reduce the severity and duration of this compound-induced thrombocytopenia.[14]

    • Interleukin-1 beta (IL-1β) and Corticosteroids: Pre-treatment with these agents significantly decreased mortality rates and ameliorated platelet count nadirs in mice treated with high-dose carboploplatin.[11]

Frequently Asked Questions (FAQs)

Q1: What are typical this compound doses for inducing thrombocytopenia in different animal models?

A: Dosages vary widely. The following table summarizes doses reported in the literature. It is crucial to perform a dose-finding study for your specific experimental conditions.

Animal ModelThis compound DoseRoute of AdministrationNotes
Mouse 100 mg/kgIntraperitoneal (IP)Single administration to CBA mice.[4]
125 mg/kgIntraperitoneal (IP)Single injection to induce myelosuppression.[15]
Rat 35 mg/kgIntraperitoneal (IP)Caused a ~35% decrease in platelets in Sprague-Dawley rats by day 6.[3][7]
60 mg/kgIntravenous (IV)Used in a study observing effects on red blood cells.[4]
Dog 300 mg/m²Intravenous (IV)Common clinical dose; used in a study with Beagles.[13][16]
350 mg/m²Intravenous (IV)Used in a study evaluating a thrombopoietin receptor agonist.[17]
Cat 200 mg/m²Intravenous (IV)Considered a moderately tolerated dose.[2]
Dose based on GFR*Intravenous (IV)A dosing strategy based on individual glomerular filtration rate (GFR) and a target Area Under the Curve (AUC) can more accurately predict myelosuppression.[18][19]

*GFR-based dosing formula: Dose = AUC_Target x 2.6 x GFR x body weight. The maximum tolerated AUC_Target was found to be 2.75 min•mg•mL⁻¹.[18][19]

Q2: What is the mechanism of this compound-induced thrombocytopenia?

A: this compound primarily targets the bone marrow, suppressing the production of platelets from their precursors, the megakaryocytes.[5] The mechanism involves:

  • Downregulation of JAK2: this compound significantly reduces the expression of Janus kinase 2 (JAK2) in megakaryocytes.[3][7]

  • Inhibition of STAT3 Pathway: The reduction in JAK2 inhibits the downstream STAT3 signaling pathway, which is critical for megakaryocyte proliferation and differentiation.[3][7]

  • Cell Cycle Arrest and Apoptosis: This signaling disruption leads to S-phase cell cycle arrest and apoptosis (programmed cell death) in megakaryocytes.[3][7]

  • Reduced TPO Sensitivity: this compound also downregulates the expression of c-Mpl, the receptor for thrombopoietin (TPO). This makes megakaryocytes less responsive to TPO, the primary hormone that stimulates platelet production.[3]

Q3: How should I monitor platelet counts and other hematological parameters?

A: Regular monitoring is essential. A complete blood count (CBC) should be performed at baseline (before this compound administration) and at several time points post-administration.

  • Frequency: Weekly CBCs are often recommended for at least four weeks to track the platelet nadir and recovery.[9][18]

  • Key Time Points: Based on rodent models, checking on days 3, 6, 9, and 12 can capture the platelet drop and initial recovery phase.[3][7] For dogs and cats, a check between days 10-14 is critical to identify the nadir.[2][9]

  • Other Parameters: Monitor neutrophils and red blood cells, as this compound can also cause neutropenia and anemia.[12]

Q4: Are there any experimental treatments that can ameliorate this compound-induced thrombocytopenia in animal models?

A: Yes, several agents are being investigated. While some have shown promise, others have not been effective.

  • Lithium Carbonate: While lithium did stimulate thrombopoiesis (platelet production) in normal dogs, it failed to prevent or lessen this compound-induced thrombocytopenia in a study involving Beagles.[13][16]

  • Thrombopoietin (TPO) Receptor Agonists: Agents like GW395058 (a peptide agonist) have been shown to reduce the thrombocytopenic effects of this compound in dogs.[17]

  • Herbal Extracts: An extract from Carica papaya leaves was found to significantly elevate platelet counts in a mouse model of this compound-induced thrombocytopenia.[15]

Experimental Protocols & Visualizations

Protocol: Induction of Thrombocytopenia in Rats

This protocol is based on a study using Sprague-Dawley rats.[3][7]

  • Animal Model: Male Sprague-Dawley rats (150-200g).

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Baseline Blood Collection: Collect a baseline blood sample from each animal for a CBC.

  • This compound Administration: Administer a single intraperitoneal (IP) injection of this compound at a dose of 35 mg/kg .

  • Monitoring:

    • Perform daily health checks, monitoring for weight loss, lethargy, or signs of bleeding.

    • Collect blood samples for CBC analysis on days 3, 6, 9, and 12 post-injection to track the platelet count nadir and recovery.

Visualizations

cluster_workflow Experimental Workflow: this compound-Induced Thrombocytopenia acclimate Animal Acclimatization baseline Baseline Blood Sample (CBC) acclimate->baseline This compound Administer this compound (e.g., 35 mg/kg IP) baseline->this compound monitor Post-Treatment Monitoring (Daily Health Checks) This compound->monitor cbc_series Serial Blood Sampling (e.g., Days 3, 6, 9, 12) monitor->cbc_series endpoint Endpoint & Terminal Samples (Bone Marrow, etc.) cbc_series->endpoint data_analysis Data Analysis (Platelet Counts, etc.) endpoint->data_analysis

Caption: General experimental workflow for studies of this compound-induced thrombocytopenia.

cluster_troubleshooting Troubleshooting Guide: Unexpected Results start Unexpected Result: Inconsistent Thrombocytopenia OR High Toxicity q_dose Is the dose appropriate for the species/strain? start->q_dose q_timing Are blood samples collected at the expected nadir? q_dose->q_timing Yes a_dose_high Action: Reduce dose by 20-25% q_dose->a_dose_high No (High Toxicity) a_dose_low Action: Perform dose- finding study to increase dose q_dose->a_dose_low No (Low Efficacy) q_route Was administration route/technique correct? q_timing->q_route Yes a_timing Action: Adjust sampling schedule (e.g., Day 6-14) q_timing->a_timing No a_route Action: Refine injection technique and training q_route->a_route No cluster_pathway Signaling Pathway of this compound's Effect on Megakaryocytes This compound This compound JAK2 JAK2 Expression This compound->JAK2 suppresses cMpl TPO Receptor (c-Mpl) This compound->cMpl downregulates STAT3 STAT3 Pathway JAK2->STAT3 activates Megakaryocyte Megakaryocyte Proliferation & Differentiation STAT3->Megakaryocyte Platelets Platelet Production Megakaryocyte->Platelets cMpl->JAK2 activates TPO Thrombopoietin (TPO) TPO->cMpl binds to

References

Technical Support Center: Minimizing Carboplatin Nephrotoxicity in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Carboplatin-induced nephrotoxicity. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you design and execute robust preclinical studies while minimizing renal toxicity.

Frequently Asked Questions (FAQs)

Q1: Is this compound nephrotoxic in preclinical models?

A1: Yes, while this compound is less nephrotoxic than its predecessor, Cisplatin, it can induce renal damage, particularly at higher doses.[1][2][3] High-dose this compound chemotherapy has been shown to cause renal tubular injury in animal models.[4][5]

Q2: What are the primary mechanisms of this compound-induced nephrotoxicity?

A2: The primary mechanism is through the induction of oxidative stress.[5] this compound administration leads to an increase in reactive oxygen species (ROS) and lipid peroxidation in the kidneys.[4][5] This is coupled with a depletion of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[4][5] Additionally, similar to Cisplatin, this compound can induce apoptosis in renal tubular cells, a process in which the p53 signaling pathway may play a role.[2][6]

Q3: What are the most common animal models used to study this compound nephrotoxicity?

A3: Male Wistar and Sprague-Dawley rats are frequently used models for studying this compound-induced nephrotoxicity.[4][5][7] Mice are also utilized in these studies.[8]

Q4: How can I monitor for nephrotoxicity in my animal model?

A4: Key indicators of this compound-induced nephrotoxicity include increased plasma creatinine and blood urea nitrogen (BUN) levels.[4][5] Monitoring urinary excretion of enzymes like lactate dehydrogenase and proteins such as albumin can also serve as sensitive, non-invasive markers of renal damage.[9] Histopathological examination of kidney tissue is the gold standard for assessing tubular injury.

Q5: How can I adjust this compound dosage to minimize nephrotoxicity in my preclinical studies?

A5: The Calvert formula is a widely used method to dose this compound based on the glomerular filtration rate (GFR) and the desired area under the curve (AUC).[10][11][12] This allows for a more individualized dosing strategy that can help minimize toxicity while maintaining efficacy.[10] The formula is: Dose (mg) = Target AUC (mg/mL·min) x [GFR (mL/min) + 25] .[10][13]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in nephrotoxicity markers between animals in the same group. - Inconsistent drug administration (e.g., intraperitoneal injection leakage).- Differences in animal hydration status.- Genetic variability within the animal strain.- Ensure proper training in administration techniques.- Provide ad libitum access to water and consider providing hydration support (e.g., subcutaneous saline) for high-dose studies.- Use a well-characterized, genetically homogenous animal strain.
No significant signs of nephrotoxicity observed at the expected dose. - Incorrect dose calculation or preparation.- Animal strain may be less sensitive.- Timing of sample collection may be too early.- Double-check all dose calculations and the concentration of the this compound solution.- Review the literature for appropriate doses for your specific animal model and strain.- Conduct a time-course study to determine the peak of renal injury, which can occur 3-5 days post-administration.[4]
Excessive mortality in the this compound-treated group. - The dose may be too high, leading to severe systemic toxicity in addition to nephrotoxicity.- Myelosuppression is a known side effect of this compound.- Perform a dose-response study to determine the maximum tolerated dose (MTD) in your model.[14][15]- Monitor complete blood counts (CBCs) to assess hematological toxicity.[14][15]- Consider reducing the dose or providing supportive care.
Difficulty in consistently assessing renal histopathology. - Improper tissue fixation or processing.- Subjectivity in scoring tubular damage.- Follow a standardized protocol for kidney fixation (e.g., 10% neutral buffered formalin) and embedding.[16][17]- Utilize a semi-quantitative scoring system for tubular injury and have slides evaluated by a trained pathologist in a blinded manner.[17]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound-induced nephrotoxicity in rats.

Table 1: Dose-Dependent Effects of this compound on Renal Function Markers in Rats (4 days post-treatment)

This compound Dose (mg/kg, i.p.)Plasma Creatinine (mg/dL) (Mean ± SD)Blood Urea Nitrogen (BUN) (mg/dL) (Mean ± SD)
Control (Saline)0.58 ± 0.0521.5 ± 2.1
640.65 ± 0.0624.3 ± 2.5
1280.92 ± 0.0835.1 ± 3.2
1921.45 ± 0.1258.7 ± 5.1
2562.18 ± 0.1889.4 ± 7.9
Data adapted from a study in Male Wistar rats.[5] *p < 0.05 compared to control.

Table 2: Time-Dependent Effects of this compound (256 mg/kg, i.p.) on Renal Function Markers in Rats

Time Point (Days)Plasma Creatinine (mg/dL) (Mean ± SD)Blood Urea Nitrogen (BUN) (mg/dL) (Mean ± SD)
10.71 ± 0.0628.6 ± 2.9
21.15 ± 0.1045.3 ± 4.1
31.89 ± 0.1576.8 ± 6.8
42.21 ± 0.1991.2 ± 8.2
52.05 ± 0.1785.6 ± 7.5
Data adapted from a study in Male Wistar rats.[4] *p < 0.05 compared to control.

Key Experimental Protocols

Protocol 1: Induction of this compound Nephrotoxicity in a Rat Model

This protocol is based on established methods for inducing dose- and time-dependent nephrotoxicity.[4][5]

Materials:

  • Male Wistar rats (250-300g)

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Appropriate animal handling and injection equipment

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • This compound Preparation: Prepare a fresh solution of this compound in sterile saline on the day of injection.

  • Dosing: Administer a single intraperitoneal (i.p.) injection of this compound at the desired dose (e.g., 64, 128, 192, or 256 mg/kg) or saline for the control group.[5]

  • Monitoring: Monitor animals daily for clinical signs of toxicity.

  • Sample Collection: At predetermined time points (e.g., 1, 2, 3, 4, or 5 days post-injection), anesthetize the animals and collect blood via cardiac puncture for serum analysis of creatinine and BUN.[4]

  • Tissue Harvesting: Perfuse the kidneys with cold saline and harvest them. One kidney can be snap-frozen for biochemical assays, and the other fixed in 10% neutral buffered formalin for histopathology.

Protocol 2: Histopathological Assessment of Renal Injury

This protocol outlines the steps for histological evaluation of kidney tissue.[8][16][17]

Materials:

  • Formalin-fixed kidney tissue

  • Paraffin

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Periodic acid-Schiff (PAS) stains

  • Light microscope

Procedure:

  • Tissue Processing: Dehydrate the formalin-fixed kidney tissue through a series of graded ethanol solutions, clear in xylene, and embed in paraffin.[17]

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on glass slides.

  • Staining: Deparaffinize and rehydrate the sections. Stain with H&E for general morphology and PAS to visualize basement membranes and tubular brush borders.

  • Microscopic Examination: Examine the stained sections under a light microscope. Assess for signs of tubular injury, such as tubular dilation, cast formation, epithelial cell necrosis, and loss of brush border.

  • Scoring: Use a semi-quantitative scoring system to evaluate the degree of tubular damage in a blinded manner. A common scoring system is based on the percentage of affected tubules in multiple fields of view.[17]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring & Analysis cluster_endpoints Endpoints acclimatization Animal Acclimatization grouping Randomize into Control & this compound Groups acclimatization->grouping treatment Single i.p. Injection of this compound or Saline grouping->treatment daily_monitoring Daily Clinical Observation treatment->daily_monitoring sample_collection Blood & Kidney Collection (e.g., Day 4) daily_monitoring->sample_collection biochemistry Serum Creatinine & BUN Analysis sample_collection->biochemistry histopathology Kidney Histopathology (H&E, PAS) sample_collection->histopathology oxidative_stress Oxidative Stress Markers sample_collection->oxidative_stress

Caption: Experimental workflow for preclinical evaluation of this compound nephrotoxicity.

signaling_pathway cluster_cell Renal Tubular Cell This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros antioxidants ↓ Antioxidant Enzymes (SOD, Catalase) This compound->antioxidants lipid_peroxidation ↑ Lipid Peroxidation ros->lipid_peroxidation mitochondrial_damage Mitochondrial Damage ros->mitochondrial_damage apoptosis Apoptosis lipid_peroxidation->apoptosis p53 p53 Activation mitochondrial_damage->p53 p53->apoptosis tubular_injury Renal Tubular Injury & Necrosis apoptosis->tubular_injury

Caption: Key signaling pathways in this compound-induced nephrotoxicity.

References

Technical Support Center: Improving Carboplatin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in maintaining the stability of Carboplatin for long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in cell culture media?

A1: The primary cause of this compound instability in aqueous solutions, including cell culture media, is hydrolysis. This process involves the replacement of the bidentate cyclobutanedicarboxylato ligand with water molecules or other nucleophiles present in the media. This degradation is significantly accelerated by the presence of chloride ions, which are a common component of many basal media formulations like RPMI and DMEM. The hydrolysis can lead to the formation of cisplatin, a more reactive and toxic compound.[1][2][3]

Q2: How does temperature affect this compound stability?

A2: Temperature plays a crucial role in the stability of this compound. At 37°C, the standard temperature for cell culture, the degradation of this compound is significantly faster than at refrigerated (4°C) or room temperature. One study showed a 3.1% loss of this compound at 37°C over 24 hours. Therefore, for long-term experiments, the continuous exposure of this compound in media at 37°C is a critical factor to consider.

Q3: Is this compound more stable in certain types of cell culture media?

Q4: How should I prepare and store this compound stock solutions for cell culture experiments?

A4: To maximize stability, it is recommended to prepare high-concentration stock solutions of this compound in sterile, nuclease-free water or 5% dextrose solution.[3] Avoid using saline or phosphate-buffered saline (PBS) for reconstitution, as chloride and phosphate ions can accelerate degradation. It is also advised to avoid dissolving this compound in DMSO, as the nucleophilic sulfur in DMSO can inactivate the drug. Stock solutions should be filter-sterilized, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results in long-term this compound treatment. This compound degradation in the cell culture medium over the course of the experiment.1. Frequent Media Changes: Replace the this compound-containing medium every 24-48 hours to ensure a consistent concentration of the active drug. 2. Use Chloride-Free Media (if possible): If your cell line can be maintained in a custom chloride-free medium, this will significantly enhance this compound stability. 3. Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound from a frozen stock solution immediately before adding to the culture.
Higher than expected cytotoxicity observed. 1. Degradation of this compound to the more potent cisplatin in chloride-containing media.[3] 2. Incorrect calculation of the working concentration.1. Quantify this compound Concentration: Use HPLC to measure the concentration of this compound in your cell culture medium at different time points to assess its stability under your specific experimental conditions. 2. Minimize Incubation Time in Chloride-Containing Solutions: If using standard media, minimize the time the drug is in the media before being applied to the cells.
Low or no observed effect of this compound. 1. Significant degradation of this compound before it can exert its effect. 2. Inactivation of this compound by components in the media supplements (e.g., certain amino acids or antioxidants).1. Verify Stock Solution Potency: Test the potency of your this compound stock solution with a short-term cytotoxicity assay on a sensitive cell line. 2. Prepare Media Immediately Before Use: Add this compound to the complete media (with serum and other supplements) just before adding it to the cells.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the solvent and temperature. The following table summarizes available data on this compound degradation under different conditions.

ConcentrationSolventTemperature (°C)Stability / DegradationReference
10 mg/mLWater37Stable[4]
10 mg/mLWater60Degraded[4]
0.3 mg/mL & 3.0 mg/mL5% Dextrose20-25Stable for 42 and 63 days, respectively[3]
0.3 mg/mL & 3.0 mg/mL0.9% Sodium Chloride20-25Rapid degradation[3]
10 mg/mL0.9% Sodium Chloride373.1% loss in 24 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile environment.

  • Reconstitute the powder in sterile, nuclease-free water or 5% dextrose solution to a final concentration of 10 mg/mL.

  • Gently vortex until the powder is completely dissolved.

  • Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Long-Term this compound Treatment of Adherent Cells
  • Seed cells in a multi-well plate at a density that will not lead to overconfluence during the experiment. Allow cells to adhere overnight.

  • On the day of treatment, thaw a fresh aliquot of this compound stock solution.

  • Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium.

  • Remove the old medium from the cells and replace it with the this compound-containing medium.

  • Incubate the cells at 37°C and 5% CO2.

  • For experiments lasting longer than 48 hours, it is recommended to replace the medium with freshly prepared this compound-containing medium every 24-48 hours to maintain a consistent drug concentration.[5]

Protocol 3: Quantification of this compound in Cell Culture Media by HPLC
  • Sample Preparation:

    • Collect an aliquot of the cell culture medium at the desired time point.

    • If the medium contains serum, precipitate proteins by adding a 3-fold excess of cold acetonitrile.

    • Incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile is commonly used.[6][7]

    • Detection: UV detection at approximately 230 nm.[7]

    • Quantification: Generate a standard curve using known concentrations of this compound to quantify the amount in the collected samples.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_media Prepare this compound-containing Cell Culture Media prep_stock->prep_media treat_cells Treat Cells with This compound Media prep_media->treat_cells incubate Incubate at 37°C treat_cells->incubate collect_samples Collect Media Samples at Different Time Points incubate->collect_samples hplc Quantify this compound by HPLC collect_samples->hplc analyze_data Analyze Stability Data hplc->analyze_data

Caption: Workflow for assessing this compound stability in cell culture.

signaling_pathway This compound-Induced DNA Damage Response Pathway This compound This compound DNA_damage DNA Adducts & Intra/Interstrand Crosslinks This compound->DNA_damage ATM_ATR ATM/ATR Kinases (Sensor Proteins) DNA_damage->ATM_ATR Apoptosis Apoptosis DNA_damage->Apoptosis Chk1_Chk2 Chk1/Chk2 (Checkpoint Kinases) ATM_ATR->Chk1_Chk2 H2AX γH2AX (DNA Damage Marker) ATM_ATR->H2AX Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Chk1_Chk2->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis DNA_Repair DNA Repair Mechanisms Cell_Cycle_Arrest->DNA_Repair logical_relationship Factors Affecting this compound Stability in Cell Culture Carboplatin_Stability This compound Stability Temperature Temperature (37°C) Increased_Degradation Increased Degradation Temperature->Increased_Degradation Chloride_Ions Chloride Ions (in Media) Chloride_Ions->Increased_Degradation Concentration Concentration Concentration->Carboplatin_Stability Higher conc. improves stability pH pH of Media pH->Carboplatin_Stability Light_Exposure Light Exposure Light_Exposure->Increased_Degradation Increased_Degradation->Carboplatin_Stability

References

Technical Support Center: Enhancing Carboplatin Efficacy in p53-Mutated Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficacy of carboplatin in cancer models with p53 mutations.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often less effective in cancers with p53 mutations?

Mutations in the TP53 gene, which are present in over 50% of human cancers, are a significant factor in resistance to chemotherapy.[1][2] Wild-type p53 acts as a tumor suppressor by regulating cell cycle arrest, DNA repair, and apoptosis in response to DNA damage induced by agents like this compound.[1] When p53 is mutated, these crucial functions can be lost, leading to:

  • Impaired Apoptosis: Mutant p53 can fail to induce programmed cell death in response to this compound-induced DNA damage, allowing cancer cells to survive and proliferate.[3][4]

  • Enhanced DNA Repair: Some p53 mutants can upregulate DNA repair mechanisms, counteracting the cytotoxic effects of this compound.[3]

  • Gain-of-Function (GOF) Activities: Certain missense mutations in p53 not only result in a loss of tumor suppressor function but also confer new oncogenic properties (Gain-of-Function).[2] These GOF mutants can actively promote cancer progression, metastasis, and chemoresistance.[2][3] For instance, some GOF mutant p53 proteins can enhance drug efflux from cancer cells by upregulating ATP-binding cassette (ABC) transporters.[2]

Q2: What are the main strategies to overcome this compound resistance in p53-mutated cancers?

Several strategies are being investigated to enhance this compound's effectiveness in the context of p53 mutations:

  • Targeting the DNA Damage Response (DDR) Pathway: Since p53-mutated cells often have a deficient G1 checkpoint, they become highly reliant on the G2/M checkpoint for DNA repair before entering mitosis.[5][6] Inhibiting key players in the G2/M checkpoint, such as WEE1 and ATR, can lead to "synthetic lethality" when combined with this compound.

  • Restoring Mutant p53 Function: Compounds that can restore the wild-type conformation and function to mutant p53 proteins are being explored. This can re-establish the apoptotic response to this compound.

  • Targeting Other Synthetic Lethal Partners: Researchers are identifying other cellular pathways that become critical for the survival of p53-mutated cancer cells, such as the mTOR and PKMYT1 pathways.

Troubleshooting Guides

Problem 1: Low synergy or additive effects observed when combining a WEE1 inhibitor with this compound in a p53-mutant cell line.

Possible Causes and Solutions:

  • Suboptimal Dosing or Scheduling: The timing and concentration of both drugs are critical.

    • Troubleshooting Step: Perform a dose-matrix experiment varying the concentrations of both this compound and the WEE1 inhibitor to identify the optimal synergistic ratio. Consider sequential scheduling, for example, pre-treating with this compound for a period (e.g., 24 hours) to induce DNA damage before adding the WEE1 inhibitor.

  • Cell Line Specific Resistance Mechanisms: The specific type of p53 mutation or other co-occurring mutations might influence the response.

    • Troubleshooting Step: Verify the p53 mutation status of your cell line.[7] Analyze the expression levels of key cell cycle and DNA damage response proteins (e.g., CDK1, Cyclin B1) via Western blot to ensure the pathway is active. Some p53 mutants may not confer the same level of dependency on the G2/M checkpoint.[8]

  • Incorrect Assay for Synergy: The chosen assay might not be sensitive enough to detect synergy.

    • Troubleshooting Step: Use multiple assays to assess synergy, such as cell viability (MTT, CellTiter-Glo), apoptosis (caspase activity, Annexin V staining), and clonogenic survival assays. Calculate synergy scores using models like Bliss independence or Loewe additivity.

Problem 2: Inconsistent results with mutant p53 reactivating compounds (e.g., APR-246) in combination with this compound.

Possible Causes and Solutions:

  • Type of p53 Mutation: Not all p53 mutations are susceptible to refolding by these compounds.

    • Troubleshooting Step: Confirm that the p53 mutation in your model is a missense mutation that leads to protein misfolding.[1] Null mutations or truncations will not be responsive. Synergistic effects have been demonstrated with APR-246 and DNA-damaging drugs like cisplatin and this compound.[9]

  • Compound Stability and Delivery: The compound may be unstable or not reaching its target effectively in your experimental system.

    • Troubleshooting Step: Prepare the compound fresh for each experiment and protect it from light if necessary. In animal models, consider different formulation or delivery routes to improve bioavailability.

  • Off-Target Effects: The observed effects might be due to off-target activities of the compound.

    • Troubleshooting Step: Include a p53-null cell line as a negative control to determine if the compound's effect is p53-dependent. Assess the induction of p53 target genes (e.g., p21, PUMA, BAX) by qPCR or Western blot to confirm p53 reactivation.

Quantitative Data Summary

Table 1: Clinical Trial Data for WEE1 Inhibitor (AZD1775/Adavosertib) in Combination with this compound

Clinical Trial IDCancer Typep53 StatusTreatment RegimenOverall Response Rate (ORR)Median Progression-Free Survival (PFS)
NCT01164995Ovarian Cancer (platinum-refractory/resistant)MutatedAZD1775 + this compound43%5.3 months

Data from a Phase II study.[10][11][12]

Table 2: Preclinical Synergy of ReACp53 and this compound in Ovarian Cancer Models

Modelp53 StatusCombination EffectKey Finding
OVCAR3 cell lineMutantSynergisticEnhanced apoptosis
Patient-derived HGSOC organoidsMutantAdditive/SynergisticEnhanced tumor cell targeting in the majority of samples
OVCAR3 xenograft miceMutantExtended SurvivalIncreased survival with combination therapy vs. This compound alone

Data from in vitro and in vivo studies.[7][13][14]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a dose range of this compound, the experimental drug (e.g., WEE1 inhibitor), and the combination of both. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Synergy can be calculated using software like CompuSyn.

Protocol 2: Western Blot for Phospho-CDK1 (a marker of WEE1 inhibition)
  • Cell Lysis: Treat cells with this compound and/or a WEE1 inhibitor for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15) and total CDK1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. A decrease in the phospho-CDK1 signal indicates WEE1 inhibition.

Visualizations

G cluster_0 This compound Action cluster_1 Wild-Type p53 Response cluster_2 Mutant p53 Scenario This compound This compound DNA_Damage DNA_Damage This compound->DNA_Damage Induces p53_WT p53_WT DNA_Damage->p53_WT Activates p53_Mut p53_Mut DNA_Damage->p53_Mut No activation G1_Arrest G1_Arrest p53_WT->G1_Arrest Induces Apoptosis Apoptosis p53_WT->Apoptosis Induces DNA_Repair DNA_Repair G1_Arrest->DNA_Repair Allows Cell_Death Cell_Death Apoptosis->Cell_Death Leads to Chemoresistance Chemoresistance p53_Mut->Chemoresistance Promotes

Caption: Role of p53 in this compound Response.

G cluster_0 Experimental Workflow Start Seed p53-mutant cancer cells Treat_Cells Treat with this compound +/- Experimental Drug Start->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Endpoints Assess Endpoints Incubate->Endpoints Viability Cell Viability (e.g., MTT) Endpoints->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Endpoints->Apoptosis Western_Blot Western Blot (e.g., p-CDK1) Endpoints->Western_Blot

Caption: General Experimental Workflow.

G cluster_0 Synthetic Lethality in p53-Mutant Cells This compound This compound DNA_Damage DNA_Damage This compound->DNA_Damage G2_M_Checkpoint G2_M_Checkpoint DNA_Damage->G2_M_Checkpoint Activates p53_Mutation p53 Mutation G1_Checkpoint_Defect G1_Checkpoint_Defect p53_Mutation->G1_Checkpoint_Defect Causes G1_Checkpoint_Defect->G2_M_Checkpoint Increased reliance on DNA_Repair DNA_Repair G2_M_Checkpoint->DNA_Repair Allows time for Mitotic_Catastrophe Mitotic_Catastrophe G2_M_Checkpoint->Mitotic_Catastrophe Abrogation leads to Cell_Survival Cell_Survival DNA_Repair->Cell_Survival WEE1_Inhibitor WEE1/ATR Inhibitor WEE1_Inhibitor->G2_M_Checkpoint Inhibits Cell_Death Cell_Death Mitotic_Catastrophe->Cell_Death

Caption: WEE1/ATR Inhibition Pathway.

References

Validation & Comparative

Head-to-head comparison of Carboplatin and Oxaliplatin in colorectal cancer models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of platinum-based chemotherapeutics is critical in the pursuit of effective cancer therapies. This guide provides an objective, data-driven comparison of Carboplatin and Oxaliplatin in colorectal cancer models, highlighting their differential efficacy and underlying mechanisms of action.

While both are platinum-coordinating complexes that induce cell death by forming DNA adducts, their performance in colorectal cancer presents a stark contrast. Oxaliplatin, a third-generation platinum agent, has become a cornerstone of colorectal cancer treatment, particularly in combination regimens like FOLFOX. In contrast, this compound, a second-generation analogue, is generally considered to have limited to no activity against this malignancy.[1][2][3] This guide delves into the experimental evidence that substantiates this clinical observation.

In Vitro Cytotoxicity: A Clear Divergence

The differential efficacy of this compound and Oxaliplatin is most evident in in vitro cytotoxicity assays. Numerous studies have demonstrated Oxaliplatin's potent growth-inhibitory effects on a panel of human colorectal cancer cell lines. While direct head-to-head comparisons in the same study are limited due to this compound's known inactivity, the available data underscores Oxaliplatin's superior performance.

Cell LineDrugIC50 (µM)Reference
HCT116Oxaliplatin14 (1h exposure)[4]
HCT116 (CHK2 KO)Oxaliplatin6 (8h exposure)[4]
HCT116Oxaliplatin29 ± 9 (72h exposure)[5]
HT-29Oxaliplatin>100 (approx.)[6]
HCT-116Oxaliplatin~5[6]
HT-29Oxaliplatin17.5 ± 3[7]
HCT116Oxaliplatin3.6 ± 2.4[7]

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and assay method.

Preclinical studies have consistently shown that Oxaliplatin is active against colorectal cancer cell lines, whereas this compound demonstrates little to no activity.[1] This fundamental difference in cytotoxicity is the primary reason for their distinct clinical applications in this cancer type.

Mechanisms of Action: More Than Just DNA Adducts

Both this compound and Oxaliplatin exert their cytotoxic effects by forming platinum-DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis.[1][8] However, the structural differences between the two drugs, specifically the diaminocyclohexane (DACH) ligand in Oxaliplatin versus the bidentate dicarboxylate ligand in this compound, result in distinct biological consequences.

The DACH ligand in Oxaliplatin creates bulkier and more hydrophobic DNA adducts compared to those formed by this compound.[9] These structurally different adducts are recognized and processed differently by the cell's DNA repair machinery. A key differentiator is the interaction with the Mismatch Repair (MMR) system. The MMR system can recognize and repair the DNA adducts formed by this compound and its predecessor, Cisplatin. In MMR-deficient colorectal cancer cells, a common occurrence, this repair mechanism is faulty, leading to resistance. In contrast, the bulky DACH-platinum adducts of Oxaliplatin are not efficiently recognized by the MMR system, thus circumventing this resistance mechanism.[3][8] This is a critical factor contributing to Oxaliplatin's efficacy in MMR-deficient colorectal tumors.

G This compound This compound DNA_Adducts_Carbo DNA Adducts (less bulky) This compound->DNA_Adducts_Carbo Oxaliplatin Oxaliplatin DNA_Adducts_Oxa DNA Adducts (bulky DACH ligand) Oxaliplatin->DNA_Adducts_Oxa MMR_System Mismatch Repair (MMR) System DNA_Adducts_Carbo->MMR_System Recognized Apoptosis_Carbo Apoptosis (in MMR-proficient cells) DNA_Adducts_Carbo->Apoptosis_Carbo DNA_Adducts_Oxa->MMR_System Poorly recognized Apoptosis_Oxa Apoptosis DNA_Adducts_Oxa->Apoptosis_Oxa DNA_Repair DNA Repair MMR_System->DNA_Repair Resistance Resistance (in MMR-deficient cells) MMR_System->Resistance Deficiency leads to DNA_Repair->Resistance

Differential interaction with the Mismatch Repair (MMR) system.

Induction of Apoptosis and Cell Cycle Arrest

Oxaliplatin has been shown to be a potent inducer of apoptosis in colorectal cancer cells.[10][11][12] Mechanistic studies have revealed that Oxaliplatin can trigger both the intrinsic (mitochondrial) and extrinsic apoptotic pathways. In some colorectal cancer cell lines, Oxaliplatin treatment leads to the activation of caspase-8 and Bid, key components of the extrinsic pathway.[10] In others, it promotes the translocation of Bax to the mitochondria and the release of cytochrome c, hallmarks of the intrinsic pathway.[9]

Furthermore, Oxaliplatin consistently induces cell cycle arrest, predominantly at the G2/M phase, in various colorectal cancer cell lines.[5][13][14] This arrest prevents damaged cells from proceeding through mitosis, ultimately leading to apoptosis. While this compound also induces apoptosis and cell cycle arrest in sensitive cancer types, its effects in colorectal cancer models are significantly less pronounced due to its lower cytotoxicity.

G Oxaliplatin Oxaliplatin DNA_Damage DNA Damage Oxaliplatin->DNA_Damage G2_M_Arrest G2/M Cell Cycle Arrest DNA_Damage->G2_M_Arrest Intrinsic_Pathway Intrinsic Apoptotic Pathway (Bax, Cytochrome c) DNA_Damage->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Apoptotic Pathway (Caspase-8, Bid) DNA_Damage->Extrinsic_Pathway Apoptosis Apoptosis G2_M_Arrest->Apoptosis Intrinsic_Pathway->Apoptosis Extrinsic_Pathway->Apoptosis

Signaling pathways of Oxaliplatin-induced cell death.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of this compound and Oxaliplatin. Specific details may vary between studies.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17][18]

  • Cell Seeding: Colorectal cancer cells (e.g., HCT116, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of this compound or Oxaliplatin for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.

G Start Seed Cells in 96-well plate Treat Treat with this compound or Oxaliplatin Start->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4 hours) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Workflow for the MTT Cell Viability Assay.
Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with this compound or Oxaliplatin for the desired time.

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and then fixed in cold ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The amount of PI that binds to DNA is proportional to the amount of DNA in the cell.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer, which measures the fluorescence intensity of individual cells.

  • Data Analysis: The data is used to generate a histogram where the x-axis represents the DNA content and the y-axis represents the number of cells. This allows for the quantification of the percentage of cells in each phase of the cell cycle.

Conclusion

The experimental evidence from colorectal cancer models unequivocally demonstrates the superior efficacy of Oxaliplatin over this compound. This difference is rooted in their distinct chemical structures, which lead to different types of DNA adducts and, consequently, differential recognition and repair by the cellular machinery. Oxaliplatin's ability to circumvent MMR-mediated resistance is a key factor in its success in treating colorectal cancer. Furthermore, Oxaliplatin is a potent inducer of apoptosis and G2/M cell cycle arrest in colorectal cancer cells. This comprehensive comparison underscores the importance of understanding the specific molecular interactions of chemotherapeutic agents within the context of a particular cancer type to guide rational drug development and clinical application.

References

Validating Carboplatin Efficacy: A Comparative Guide for Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Carboplatin's performance in various patient-derived xenograft (PDX) models, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Introduction to this compound and PDX Models

This compound is a platinum-based chemotherapy agent widely used in the treatment of numerous cancers, including ovarian, lung, and breast cancer.[1][2][3] Its primary mechanism of action involves binding to DNA, which leads to the inhibition of DNA replication and transcription, ultimately inducing cancer cell death.[1][4][5][6] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have become a cornerstone of preclinical oncology research.[7][8] These models are known to preserve the molecular and histological characteristics of the original tumor, making them highly valuable for evaluating the efficacy of anticancer agents like this compound and for studying mechanisms of drug resistance.[7][8]

Mechanism of Action of this compound

This compound functions as a cell-cycle non-specific alkylating agent.[4][5] After entering the cell, it undergoes hydrolysis, becoming an activated, positively charged species.[1][2] This activated form then binds to nucleophilic sites on DNA, particularly the N7 position of guanine bases.[4][5] This binding results in the formation of intrastrand and interstrand DNA cross-links.[4][5] These adducts distort the DNA structure, interfering with essential cellular processes like DNA replication and transcription, which triggers cell cycle arrest and apoptosis (programmed cell death).[1][4]

G cluster_0 Extracellular Space cluster_1 Cell Cytoplasm cluster_2 Nucleus Carboplatin_ext This compound Carboplatin_int This compound Carboplatin_ext->Carboplatin_int Cellular Uptake Activated_this compound Activated Platinum Complex Carboplatin_int->Activated_this compound Hydrolysis DNA DNA Activated_this compound->DNA Binds to DNA DNA_Adducts Platinum-DNA Adducts (Cross-links) DNA->DNA_Adducts Forms Inhibition Inhibition of DNA Replication & Transcription DNA_Adducts->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis Leads to G A Patient Tumor Tissue Acquisition B Implantation into Immunodeficient Mice A->B C PDX Tumor Growth (to ~100-200 mm³) B->C D Randomization into Treatment Groups C->D E Treatment Administration (e.g., this compound i.p.) D->E F Control Group (Vehicle) D->F G Tumor Volume Measurement (e.g., Calipers) E->G F->G H Endpoint Analysis (e.g., Tumor Weight, IHC) G->H At study conclusion G cluster_res Resistance Mechanisms This compound This compound Cell Cancer Cell This compound->Cell Enters DNA_Damage DNA Damage Cell->DNA_Damage Causes Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Uptake Reduced Uptake (e.g., ↓CTR1) Uptake->Cell Blocks Efflux Increased Efflux & Detoxification (Glutathione) Efflux->Cell Removes Drug From Repair Enhanced DNA Repair (NER, MMR) Repair->DNA_Damage Repairs Apoptosis_Inhibit Defective Apoptosis Apoptosis_Inhibit->Apoptosis Inhibits

References

The Predictive Power of In Vitro Models for In Vivo Carboplatin Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, bridging the gap between preclinical findings and clinical outcomes is a perpetual challenge. This guide provides a comparative analysis of various in vitro models in predicting in vivo tumor response to carboplatin, a cornerstone of chemotherapy for several cancers. By examining supporting experimental data and detailed methodologies, this document aims to inform the selection of the most translationally relevant preclinical models.

The success of cancer therapeutics in clinical trials hinges on the predictive accuracy of preclinical models. This compound, a platinum-based alkylating agent, is widely used in the treatment of various malignancies, including ovarian, lung, and head and neck cancers. However, predicting a patient's response to this compound remains a significant clinical hurdle. This guide delves into the correlation between in vitro this compound sensitivity and in vivo tumor response, comparing different preclinical model systems.

A Comparative Analysis of Preclinical Models

The translational potential of in vitro models to predict in vivo response to this compound varies significantly across different platforms. Studies have shown that moving from simplistic two-dimensional (2D) cell cultures to more complex three-dimensional (3D) and ex vivo systems improves the correlation with in vivo outcomes.

A study on epithelial ovarian cancer (EOC) demonstrated that the correlation with in vivo results from mouse models was observed in 3 out of 6 cell lines for 2D monolayer cultures.[1][2] This correlation improved to 4 out of 6 cell lines for 3D spheroid models and reached a high of 5 out of 5 cell lines for a 3D ex vivo tumor model.[1][2] These findings underscore the limitations of traditional 2D cultures, which often fail to recapitulate the complex tumor microenvironment.[3] Interestingly, some cell lines classified as resistant in 2D models were found to be sensitive in 3D models, and vice versa, highlighting the profound impact of the culture system on drug response.[3]

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered a more relevant platform for evaluating therapeutic response due to their ability to maintain the genetic and histological characteristics of the original tumor.[4][5] In a study on triple-negative breast cancer (TNBC), an in vitro assay using cells freshly isolated from PDX tumors accurately predicted the in vivo sensitivity to this compound in three different PDX models.[4][5]

Organoid cultures, which are 3D structures grown from stem cells that mimic the architecture and function of an organ, are also emerging as a powerful tool for predicting treatment response.[6][7] Studies have shown that patient-derived organoids (PDOs) can recapitulate the drug sensitivity of the original tumor and have the potential to guide personalized therapy.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies, comparing in vitro this compound sensitivity (IC50 values) with in vivo tumor response.

Table 1: Correlation of In Vitro and In Vivo this compound Sensitivity in Epithelial Ovarian Cancer (EOC) Cell Lines [1]

Cell Line2D Monolayer IC50 (µM)3D Spheroid IC50 (µM)3D Ex Vivo Tumor IC50 (µM)In Vivo Response
OV1946SensitiveSensitiveSensitiveSensitive
OV4453ResistantSensitiveSensitiveSensitive
OV90IntermediateIntermediateN/AIntermediate
OV4485ResistantIntermediateIntermediateIntermediate
TOV21GResistantResistantResistantResistant
TOV112DResistantResistantResistantResistant

Table 2: In Vitro Prediction of In Vivo this compound Response in Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Models [4][5][9]

PDX ModelIn Vitro EC50 (µM)In Vivo Response
UCD5269Sensitive (Tumor Decrease)
HCI01210Resistant
HCI09320Resistant

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are the protocols for the key experiments cited in this guide.

In Vitro 2D Monolayer this compound Sensitivity Assay (Clonogenic Assay)[1]
  • Cell Seeding: Cells are seeded in 6-well plates at a density that allows for the formation of individual colonies (e.g., 1,000-1,500 cells/well).

  • Adhesion: Cells are allowed to adhere for 16 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Cells are treated with a range of this compound concentrations for a specified duration.

  • Colony Formation: After treatment, the drug-containing medium is removed, and cells are cultured in fresh medium for a period that allows for colony formation (typically 10-14 days).

  • Staining and Quantification: Colonies are fixed and stained with crystal violet. The number of colonies is counted, and the IC50 value (the concentration of drug that inhibits colony formation by 50%) is calculated.

In Vitro 3D Spheroid this compound Sensitivity Assay[1][10]
  • Spheroid Formation: Cells are seeded in ultra-low attachment microplates to promote the formation of spheroids over 48 hours.

  • This compound Treatment: Spheroids are treated with various concentrations of this compound for 24 hours.

  • Recovery: The this compound-containing medium is replaced with fresh medium, and the spheroids are allowed to recover for 24 hours.

  • Viability Assessment: Spheroid viability is assessed using methods such as flow cytometry or ATP-based luminescence assays.

  • IC50 Determination: The IC50 value is determined from the dose-response curves.

Ex Vivo 3D Tumor Model this compound Sensitivity Assay[1]
  • Tumor Dissection: Untreated xenograft tumors are micro-dissected into small tissue fragments (micro-dissected tissues or MDTs).

  • Culture in Microfluidic Devices: The MDTs are placed in microfluidic devices for culture.

  • This compound Treatment: MDTs are treated with a range of this compound concentrations using a specific regimen (e.g., 16-hour induction followed by a 24-hour recovery).

  • Immunofluorescence Analysis: The response to treatment is assessed by immunofluorescence staining for proliferation markers (e.g., Ki-67) and cell death markers.

  • IC50 Calculation: Dose-inhibition curves are generated to determine the IC50 value.

In Vivo Xenograft Tumor Model for this compound Response[1][10]
  • Cell Injection: Immunodeficient mice are injected with cancer cell lines to establish xenograft tumors.

  • Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 200 mm³).

  • This compound Treatment: Mice are treated with different doses of this compound (e.g., 25, 50, 75 mg/kg) on a weekly schedule for a set number of cycles.

  • Tumor Volume Measurement: Tumor volumes are measured regularly throughout the treatment period.

  • Response Classification: The chemosensitivity of each cell line is categorized based on the inhibition of tumor growth compared to control animals.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental processes and the relationships between different models, the following diagrams are provided.

Experimental_Workflow_Comparison cluster_invitro In Vitro Models cluster_invivo In Vivo Model invitro_2d 2D Monolayer Culture invivo Mouse Xenograft Model invitro_2d->invivo Correlation (3/6 cell lines) invitro_3d 3D Spheroid Culture invitro_3d->invivo Improved Correlation (4/6 cell lines) exvivo 3D Ex Vivo Tumor Culture exvivo->invivo Best Correlation (5/5 cell lines)

Caption: Correlation of different in vitro models with in vivo this compound response.

PDX_Workflow patient Patient Tumor pdx_mouse PDX Mouse Model (In Vivo Testing) patient->pdx_mouse exvivo_culture Freshly Isolated Tumor Cells (In Vitro Assay) pdx_mouse->exvivo_culture Tumor Excision response Correlated Treatment Response pdx_mouse->response exvivo_culture->response

Caption: Workflow for correlating in vitro and in vivo response using PDX models.

References

Navigating the Labyrinth of Resistance: A Comparative Guide to Carboplatin Cross-Resistance with Other DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to advancing cancer therapy. This guide provides a comprehensive comparison of the cross-resistance profiles between carboplatin, a cornerstone of chemotherapy, and other DNA damaging agents. By presenting supporting experimental data, detailed methodologies, and visual pathways, we aim to illuminate the complex mechanisms that govern treatment efficacy and failure.

This compound, a second-generation platinum-based chemotherapeutic, exerts its cytotoxic effects by forming DNA adducts, leading to intra- and inter-strand cross-links that disrupt DNA replication and transcription, ultimately inducing apoptosis.[1][2] However, the emergence of resistance, both intrinsic and acquired, significantly limits its clinical utility. A critical aspect of this resistance is the phenomenon of cross-resistance, where cancer cells resistant to this compound also exhibit decreased sensitivity to other DNA damaging agents. This guide delves into the cross-resistance patterns between this compound and other platinum compounds, alkylating agents, topoisomerase inhibitors, and PARP inhibitors, providing a framework for understanding and potentially overcoming these treatment hurdles.

Quantitative Assessment of Cross-Resistance

The degree of cross-resistance is typically quantified by comparing the half-maximal inhibitory concentration (IC50) or the concentration that causes 50% growth inhibition (GI50) of a drug in a resistant cell line versus its parental, sensitive counterpart. The resulting ratio is known as the resistance factor (RF). The following tables summarize the cross-resistance profiles of this compound with various DNA damaging agents across different cancer cell lines.

Table 1: Cross-Resistance Between Platinum Analogs

Cell LineCancer TypeResistant ToCisplatin RFThis compound RFOxaliplatin RFReference
SCC-25/CPHead and NeckCisplatin12--[3]
G3361/CPMelanomaCisplatin9>10-[4]
UM-EC-1Endometrial-1.01.0-[5]
UM-EC-2Endometrial-1.01.0-[5]
RL95-2Endometrial-1.01.0-[5]

Table 2: Cross-Resistance of this compound with Other DNA Damaging Agents (NCI-60 Panel Data)

Drug ClassDrugMean GI50 (µM)Mean TGI (µM)Mean LC50 (µM)Reference
Platinum AgentThis compound100>220>240[6]
Platinum AgentCisplatin1.432>420[6]
AnthracyclineDoxorubicin0.080.715[6]
Topoisomerase II InhibitorEtoposide2.530>100[6]
Alkylating AgentMelphalan1050>100[6]
Alkylating AgentCyclophosphamide210>250>250[6]

Data from the NCI-60 screen represents the mean values across 60 different human cancer cell lines and provides a broad overview of drug sensitivity.[6]

Table 3: Cross-Resistance between this compound and PARP Inhibitors

Cell LineCancer TypeResistant ToThis compound SensitivityPARP Inhibitor (Talazoparib) SensitivityReference
High-risk groupBreast CancerThis compoundLowerLower[1]
Low-risk groupBreast CancerThis compoundHigherHigher[1]

Key Mechanisms and Signaling Pathways of Cross-Resistance

The development of resistance to this compound and subsequent cross-resistance to other DNA damaging agents is a multifactorial process. Several key cellular mechanisms and signaling pathways are implicated.

DNA Damage Repair (DDR) Pathways

Enhanced DNA repair capacity is a primary driver of platinum resistance. The major pathways involved are:

  • Nucleotide Excision Repair (NER): This pathway is crucial for removing bulky DNA adducts, including those formed by platinum agents. Upregulation of NER components, such as ERCC1, is frequently associated with platinum resistance.

  • Mismatch Repair (MMR): While primarily involved in correcting base mismatches, the MMR system can also recognize platinum-DNA adducts and trigger apoptosis. Defects in MMR can lead to resistance to cisplatin and this compound.[7]

  • Homologous Recombination (HR): This pathway repairs double-strand breaks, which can be a consequence of platinum-induced DNA damage. Cells with proficient HR are generally more resistant to platinum agents and PARP inhibitors. Conversely, cells with HR deficiency, often due to mutations in BRCA1/2, are highly sensitive to these drugs.[7][8] Restoration of HR function is a key mechanism of acquired resistance to both platinum agents and PARP inhibitors.[9]

DNA_Repair_Pathways cluster_damage DNA Damage cluster_repair DNA Repair Pathways DNA_Adducts This compound-DNA Adducts NER Nucleotide Excision Repair (NER) DNA_Adducts->NER Removal MMR Mismatch Repair (MMR) DNA_Adducts->MMR Recognition DSBs Double-Strand Breaks HR Homologous Recombination (HR) DSBs->HR Repair Cell_Survival Cell Survival (Resistance) NER->Cell_Survival Promotes Apoptosis Apoptosis MMR->Apoptosis Induces HR->Cell_Survival Promotes

Drug Efflux and Detoxification

Reduced intracellular accumulation of this compound can also lead to resistance. This can be mediated by:

  • Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively transport platinum drugs out of the cell.

  • Intracellular Detoxification: Elevated levels of glutathione and metallothioneins can bind to and inactivate this compound, preventing it from reaching its DNA target.

Drug_Efflux_Detoxification Carboplatin_In This compound (extracellular) Carboplatin_Cell This compound (intracellular) Carboplatin_In->Carboplatin_Cell Influx DNA DNA Carboplatin_Cell->DNA Binds to Efflux_Pump Efflux Pump (e.g., ABC transporters) Carboplatin_Cell->Efflux_Pump Binding Detoxification Detoxification (e.g., Glutathione) Carboplatin_Cell->Detoxification Binding Efflux_Pump->Carboplatin_In Efflux Inactive_this compound Inactive this compound Detoxification->Inactive_this compound

Experimental Protocols

To aid researchers in their own investigations, we provide detailed methodologies for key experiments used to assess cross-resistance.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Expose cells to a range of concentrations of the DNA damaging agents for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each drug.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation: Harvest cells and resuspend them in a low-melting-point agarose.

  • Slide Preparation: Pipette the cell-agarose suspension onto a specially coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_comet Comet Assay cluster_western Western Blotting Seed Seed Cells Treat Treat with Drug Seed->Treat MTT Add MTT Treat->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read Embed Embed Cells in Agarose Lyse Lyse Cells Embed->Lyse Electrophorese Electrophoresis Lyse->Electrophorese Stain Stain DNA Electrophorese->Stain Visualize Visualize Comets Stain->Visualize Lyse_WB Lyse Cells Separate Separate Proteins (SDS-PAGE) Lyse_WB->Separate Transfer Transfer to Membrane Separate->Transfer Block Block Membrane Transfer->Block Probe Probe with Antibodies Block->Probe Detect Detect Protein Probe->Detect

Analysis of DNA Repair Proteins (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in DNA repair pathways.

Protocol:

  • Protein Extraction: Lyse cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a method like the Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.

  • Data Analysis: Quantify the band intensity to determine the relative expression level of the target protein.

Conclusion

The cross-resistance between this compound and other DNA damaging agents is a significant clinical challenge driven by a complex interplay of cellular mechanisms. A thorough understanding of these resistance profiles, facilitated by quantitative analysis and detailed mechanistic studies, is essential for the rational design of combination therapies and the development of novel strategies to overcome treatment failure. This guide provides a foundational resource for researchers dedicated to advancing the fight against cancer by dissecting and targeting the intricate web of drug resistance.

References

The Synergistic Dance: Validating the Potent Partnership of Carboplatin and Radiation Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective cancer therapies is a continuous endeavor. A key strategy in this pursuit is the combination of existing treatments to achieve a synergistic effect, where the combined impact is greater than the sum of its parts. One such powerful alliance is the concurrent use of the chemotherapeutic agent Carboplatin with radiation therapy. This guide provides an objective comparison of this combination against alternatives, supported by experimental data, detailed protocols, and visualizations of the underlying biological mechanisms.

The potentiation of radiation therapy by this compound is a well-documented phenomenon, leading to improved tumor control and patient outcomes in various cancers, including non-small cell lung cancer, head and neck cancer, and cervical cancer.[1][2][3] This synergy stems from this compound's ability to act as a radiosensitizer, primarily by impairing the cancer cells' ability to repair the DNA damage inflicted by radiation.[4][5]

Unveiling the Synergy: Mechanisms of Action

The synergistic interaction between this compound and radiation is multifaceted. Preclinical studies have shown that this compound enhances the killing of cancer cells by radiation through several mechanisms:

  • Radiosensitization of Hypoxic Cells: this compound has been shown to be effective in radiosensitizing hypoxic tumor cells, which are notoriously resistant to radiation alone.[4]

  • Inhibition of DNA Repair: A primary mechanism is the inhibition of the repair of radiation-induced DNA damage, particularly sublethal and potentially lethal damage.[4] this compound forms adducts with DNA, and the presence of these adducts can interfere with the cellular machinery that repairs the strand breaks caused by radiation.[5][6] This leads to an accumulation of lethal DNA damage and ultimately, cell death.

  • Induction of Apoptosis and Senescence: The combination of this compound and radiation has been demonstrated to significantly enhance the induction of apoptosis (programmed cell death) and senescence (irreversible cell cycle arrest) in cancer cells compared to either treatment alone.[2][7]

The signaling pathways involved in this synergistic effect are complex and involve key regulators of the cell cycle and DNA damage response.

Simplified Signaling Pathway of this compound and Radiation Synergy RT Radiation Therapy DNA_damage DNA Double-Strand Breaks RT->DNA_damage induces Carbo This compound Carbo->DNA_damage induces adducts DNA_Repair_Inhibition Inhibition of DNA Repair Carbo->DNA_Repair_Inhibition contributes to ATM_ATR ATM/ATR Activation DNA_damage->ATM_ATR senses Apoptosis Apoptosis DNA_damage->Apoptosis triggers Senescence Senescence DNA_damage->Senescence triggers p53 p53 Activation ATM_ATR->p53 phosphorylates p21 p21 Expression p53->p21 activates p53->Apoptosis induces Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest induces

Caption: this compound enhances radiation-induced DNA damage, leading to apoptosis and senescence.

Quantifying the Synergy: Preclinical and Clinical Evidence

The synergistic effect of combining this compound and radiation has been quantified in numerous studies. A key metric used in preclinical research is the Enhancement Ratio (ER) or Sensitizer Enhancement Ratio (SER), which measures the degree to which the sensitizer increases the cell-killing effect of radiation.

Study TypeCancer ModelEndpointKey FindingsReference
Preclinical Chinese hamster lung cells (V79)Cell Survival (Hypoxic)This compound resulted in an Enhancement Ratio (ER) of 1.8.[4]
Preclinical Human non-small-cell lung cancer (H460)Clonogenic SurvivalThis compound SER at 10% survival fraction (D10) was 1.41 with X-rays.[2][7]
Preclinical Human non-small-cell lung cancer (H460)Clonogenic SurvivalPaclitaxel SER at D10 was 1.29 with X-rays.[2][7]
Clinical Non-Small Cell Lung Cancer (Stage IIIA/B)Overall Response Rate54% overall response rate with concurrent this compound and radiation.[1]
Clinical Head and Neck Squamous Cell CarcinomaComplete Response RatePhase II trials showed complete response rates of 65.0%-70.0%.[8]
Clinical Cervical Cancer3-Year Overall Survival88% in the this compound-based chemoradiotherapy group.[3]

Comparison with Alternatives

While the combination of this compound and radiation is a potent therapeutic strategy, several alternatives are used in clinical practice, each with its own efficacy and toxicity profile.

Treatment CombinationMechanism of RadiosensitizationEfficacy HighlightsKey ToxicitiesReference
This compound + Radiation Inhibition of DNA repair, radiosensitization of hypoxic cells.Effective in various solid tumors with favorable outcomes.Myelosuppression (thrombocytopenia, leukopenia).[4][9]
Cisplatin + Radiation Similar to this compound, potent radiosensitizer.Considered the standard of care in many cancers (e.g., head and neck).Nephrotoxicity, ototoxicity, neurotoxicity, severe nausea and vomiting.[8][9]
Paclitaxel + this compound + Radiation Paclitaxel induces G2/M cell cycle arrest, a radiosensitive phase.Promising clinical activity in head and neck and lung cancers.Myelosuppression, peripheral neuropathy.[10]
Cetuximab + Radiation EGFR inhibitor, interferes with cell signaling pathways involved in radioresistance.An alternative for patients ineligible for platinum-based chemotherapy.Skin rash, infusion reactions.[11]

A direct comparison in a study on locally advanced head and neck cancer showed that while Cisplatin is a potent radiosensitizer, this compound offers a more favorable toxicity profile, particularly with lower rates of kidney damage.[9] For patients with locally advanced cervical cancer and comorbidities, this compound-based chemoradiotherapy showed comparable recurrence and survival rates to Cisplatin-based therapy, with similar rates of severe toxicity.[3]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation and cytotoxic agents.[12][13]

Experimental Workflow for Clonogenic Survival Assay Cell_Culture 1. Cell Seeding (e.g., 100-400 cells/well in 96-well plate) Treatment 2. Treatment - this compound Incubation - Radiation Exposure Cell_Culture->Treatment Incubation 3. Incubation (5-10 days, until colony formation) Treatment->Incubation Fix_Stain 4. Fixing and Staining - Methanol/Crystal Violet Incubation->Fix_Stain Counting 5. Colony Counting (Automated or Manual) Fix_Stain->Counting Analysis 6. Data Analysis - Calculate Survival Fraction - Determine SER Counting->Analysis

Caption: Workflow for assessing cell survival after this compound and radiation treatment.

Detailed Steps:

  • Cell Seeding: Plate a known number of single cells into petri dishes or multi-well plates. The number of cells seeded will depend on the expected survival rate for each treatment condition.

  • Treatment: Treat the cells with this compound at various concentrations for a specified duration. Following drug treatment, irradiate the cells with a range of radiation doses.

  • Incubation: Incubate the cells for a period of 1-3 weeks, depending on the cell line, to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

  • Fixing and Staining: Fix the colonies with a solution such as methanol and stain with crystal violet to make them visible for counting.

  • Colony Counting: Count the number of colonies in each dish.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. The Sensitizer Enhancement Ratio (SER) can then be calculated by dividing the radiation dose required to achieve a certain level of survival in the absence of the drug by the dose required for the same level of survival in the presence of the drug.

Apoptosis Assay (TUNEL Staining)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.[14]

Detailed Steps:

  • Cell/Tissue Preparation: Prepare cells or tissue sections on slides.

  • Permeabilization: Permeabilize the cells to allow entry of the labeling reagents.

  • TUNEL Reaction: Incubate the samples with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Counterstaining: Counterstain the nuclei with a DNA-binding dye (e.g., DAPI or propidium iodide) to visualize all cells.

  • Microscopy and Analysis: Visualize the fluorescently labeled apoptotic cells using a fluorescence microscope. The percentage of apoptotic cells can be quantified.

DNA Damage Analysis (Neutral Elution)

Neutral filter elution is a sensitive technique for measuring DNA double-strand breaks.[5]

Detailed Steps:

  • Cell Lysis: Cells are lysed on a filter under non-denaturing conditions.

  • Elution: The DNA is then eluted from the filter with a neutral buffer. The rate of elution is proportional to the number of DNA double-strand breaks.

  • Quantification: The amount of DNA eluted over time is quantified, typically using a fluorescent DNA-binding dye.

  • Data Analysis: The elution profiles of treated and untreated cells are compared to determine the extent of DNA damage.

Conclusion

The synergistic interaction between this compound and radiation therapy is a cornerstone of modern cancer treatment. This guide has provided a comprehensive overview of the evidence supporting this synergy, a comparison with alternative treatments, and detailed experimental protocols to enable further research in this critical area. The continued exploration of such combination therapies holds immense promise for improving the efficacy of cancer treatment and ultimately, patient survival.

References

A Meta-Analysis of Preclinical Carboplatin Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carboplatin remains a cornerstone of chemotherapy regimens for a variety of cancers. However, intrinsic and acquired resistance limits its efficacy. Preclinical research has increasingly focused on combination therapies to enhance this compound's cytotoxic effects and overcome resistance mechanisms. This guide provides a comparative meta-analysis of preclinical studies on several promising this compound combination therapies, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological mechanisms.

I. Comparison of Preclinical Efficacy of this compound Combination Therapies

The following tables summarize the quantitative data from preclinical studies, showcasing the synergistic or enhanced anti-cancer effects of combining this compound with other therapeutic agents.

Table 1: this compound and Vorinostat in Non-Small Cell Lung Cancer (NSCLC)
Cell LineTreatmentGrowth Inhibition (%)Colony Formation (%)Citation
A5491 µM Vorinostat17 ± 7-[1][2]
128-88T1 µM Vorinostat28 ± 683 ± 10[1][2]
Calu11 µM Vorinostat39 ± 8-[1][2]
201T1 µM Vorinostat41 ± 7-[1][2]
128-88T5 µM this compound-41 ± 11[1][2]
128-88TThis compound + VorinostatSynergistic Inhibition8 ± 4[1][2]
128-88T2 nM Paclitaxel-53 ± 11[1][2]
128-88TPaclitaxel + Vorinostat-46 ± 21[1][2]
Table 2: this compound, Paclitaxel, and Alpelisib in Adult Granulosa Cell Tumors (AGCT)
Cell Line CohortTreatmentKey FindingCitation
12 AGCT patient-derived cell lines & KGN cell lineThis compound + Paclitaxel + AlpelisibSynergistic growth inhibition in 11 of 13 (85%) cell lines at concentrations non-toxic for in vivo use.[3]
Table 3: this compound and Photodynamic Therapy (PDT) in Ovarian Cancer (3D Model)
TreatmentFraction of Residual Tumor Volume (95% CI)Fraction of Viable Tumor (95% CI)Citation
This compound alone (40 mg/m²)0.95 (0.83-1.09)0.92 (0.88-0.97)[4]
BPD-PDT alone0.76 (0.63-0.92)0.80 (0.74-0.86)[4]
BPD-PDT followed by this compound0.26 (0.19-0.36) 0.45 (0.38-0.53) [4]
Table 4: this compound and Gemcitabine in Bladder Cancer
Cell LineTreatment SequenceCytotoxic EffectIC50 (this compound)IC50 (Gemcitabine)Citation
5637Gemcitabine followed by this compoundSynergism289.3 ± 2.90 µM0.086 ± 0.008 µM[5]
5637Concurrent this compound/GemcitabineSynergism289.3 ± 2.90 µM0.086 ± 0.008 µM[5]
5637This compound followed by GemcitabineModerate Antagonism289.3 ± 2.90 µM0.086 ± 0.008 µM[5]

II. Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison tables.

Cell Viability and Growth Inhibition Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound, the combination agent, or the combination of both for a specified duration (e.g., 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of growth inhibition is calculated relative to untreated control cells.[6][7]

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, indicating long-term cell survival.

  • Cell Seeding: A known number of cells (e.g., 500-1000 cells) are seeded in 6-well plates.

  • Drug Treatment: Cells are exposed to the drugs for a defined period (e.g., 24 hours).

  • Colony Formation: The drug-containing medium is replaced with fresh medium, and the cells are incubated for a period that allows for colony formation (e.g., 10-14 days).

  • Colony Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the drug combinations for a specific time, then harvested by trypsinization and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.[5]

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the preclinical studies.

Signaling Pathways

cluster_0 This compound + Vorinostat in NSCLC This compound This compound DNA_damage DNA Damage (γ-H2AX ↑) This compound->DNA_damage Vorinostat Vorinostat HDAC_inhibition HDAC Inhibition Vorinostat->HDAC_inhibition Paclitaxel_V Paclitaxel Microtubule_stabilization Microtubule Stabilization Paclitaxel_V->Microtubule_stabilization Apoptosis_V Apoptosis DNA_damage->Apoptosis_V Tubulin_acetylation Tubulin Acetylation ↑ HDAC_inhibition->Tubulin_acetylation Tubulin_acetylation->Microtubule_stabilization Microtubule_stabilization->Apoptosis_V

Caption: Synergistic mechanism of this compound and Vorinostat.

cluster_1 This compound + Alpelisib + Paclitaxel in AGCT Carboplatin_A This compound DNA_Damage_A DNA Damage Carboplatin_A->DNA_Damage_A Paclitaxel_A Paclitaxel Cell_Cycle_Arrest Cell Cycle Arrest Paclitaxel_A->Cell_Cycle_Arrest Alpelisib Alpelisib PI3K PI3K Alpelisib->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_A Apoptosis mTOR->Apoptosis_A inhibits Cell_Cycle_Arrest->Apoptosis_A DNA_Damage_A->Apoptosis_A

Caption: PI3K pathway inhibition enhances this compound/Paclitaxel efficacy.

cluster_2 This compound + Photodynamic Therapy (PDT) Apoptotic Pathway Carboplatin_P This compound ROS Reactive Oxygen Species (ROS) ↑ Carboplatin_P->ROS PDT PDT PDT->ROS Mitochondrial_Damage Mitochondrial Membrane Damage ROS->Mitochondrial_Damage ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Cytochrome_C Cytochrome C Release Mitochondrial_Damage->Cytochrome_C Caspase_12 Caspase-12 ER_Stress->Caspase_12 Caspase_3 Caspase-3 Cytochrome_C->Caspase_3 Caspase_12->Caspase_3 Caspase_8 Caspase-8 Caspase_8->Caspase_3 Apoptosis_P Apoptosis Caspase_3->Apoptosis_P

Caption: ROS-mediated apoptosis in this compound and PDT combination.

Experimental Workflows

cluster_3 General Workflow for In Vitro Synergy Assessment start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells drug_treatment Treat with this compound, Combination Agent, and Combination seed_cells->drug_treatment incubation Incubate for Specified Duration drug_treatment->incubation assay Perform Cell Viability (e.g., MTT) or Clonogenic Assay incubation->assay data_analysis Analyze Data for Synergy, Additivity, or Antagonism assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing in vitro drug synergy.

cluster_4 Sequence-Dependent Synergy Workflow (this compound & Gemcitabine) start_seq Start seed_cells_seq Seed Bladder Cancer Cells start_seq->seed_cells_seq treatment_groups Establish Treatment Groups: 1. Gemcitabine -> this compound 2. This compound -> Gemcitabine 3. Concurrent Treatment seed_cells_seq->treatment_groups cell_cycle_analysis Perform Cell Cycle Analysis (Flow Cytometry) treatment_groups->cell_cycle_analysis cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) treatment_groups->cytotoxicity_assay analyze_synergy Analyze for Sequence-Dependent Synergy cell_cycle_analysis->analyze_synergy cytotoxicity_assay->analyze_synergy end_seq End analyze_synergy->end_seq

References

Safety Operating Guide

Standard Operating Procedure: Carboplatin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of carboplatin, a cytotoxic antineoplastic agent. Adherence to these procedures is critical to minimize occupational exposure and ensure environmental safety in a laboratory setting. All actions must comply with local, state, and federal regulations.[1][2][3]

Immediate Safety and Handling Precautions

This compound is a hazardous drug that is mutagenic and a potential carcinogen.[2][3] All handling and disposal activities must be performed within a designated area, such as a chemical fume hood or biological safety cabinet, to minimize exposure risk.[4]

Required Personal Protective Equipment (PPE):

  • Gloves: Double gloving with latex or nitrile chemotherapy-rated gloves is required.[4][5] Change gloves every 30-60 minutes or immediately if they become contaminated, torn, or punctured.[4]

  • Gown: Wear a disposable, solid-front protective gown.[4][5]

  • Eye Protection: Use approved safety glasses with side shields or goggles.[1][6]

  • Face Protection: A face shield is necessary when there is a risk of splashing.[4]

  • Respiratory Protection: A NIOSH-certified respirator may be required for cleaning up spills or when handling this compound powder outside of containment.[5]

Step-by-Step Waste Segregation and Disposal

Proper segregation of this compound waste is the most critical step in the disposal process. Waste is categorized as either "Trace" or "Bulk" depending on the amount of residual drug.[4][7] Never autoclave chemotherapy waste , as this can create hazardous vapors.[4]

Step 1: Identify Waste Type

  • Trace Chemotherapy Waste: This category includes "RCRA empty" items, defined as containing less than 3% of the original drug quantity by weight.[4][7]

    • Examples: Empty drug vials, syringes, needles, IV bags, tubing, and PPE (gloves, gowns, etc.) that are contaminated with minute amounts of this compound.[4][7]

  • Bulk Chemotherapy Waste: This category includes materials that do not meet the "RCRA empty" criteria.

    • Examples: Unused or expired this compound, partially full vials or syringes, and materials used to clean up spills of the drug.[4][7]

Step 2: Use Correct Waste Containers

  • Trace Waste:

    • Sharps: All needles and syringes must be placed directly into a yellow, puncture-resistant sharps container specifically designated for chemotherapy waste.[1][4] Do not crush, clip, or recap needles.[1]

    • Non-Sharps: Place other trace-contaminated items like empty vials, tubing, and contaminated PPE into a designated yellow chemotherapy waste container.[7] These containers must be leak-proof.[1]

  • Bulk Waste:

    • All bulk this compound waste must be placed in a black, RCRA-rated hazardous waste container.[7] These containers must be leak-proof and have a secure lid.[1]

Step 3: Label Containers Correctly

  • All waste containers must be clearly labeled.[1]

  • Labels must include a nationally accepted symbol depicting cytotoxic substances.[1]

  • The container must be clearly marked with the words: "CYTOTOXIC WASTE - INCINERATE" .[1]

Step 4: Store Waste Securely

  • Keep waste containers securely sealed when not in use.[1]

  • Store filled and sealed containers in a designated, cool, dry, and well-ventilated area.[1]

  • This storage area should be separate from other materials and clearly marked.[1]

  • Ensure spill kits are readily available in the storage area.[1]

Step 5: Arrange for Final Disposal

  • The required method for final disposal of both trace and bulk this compound waste is incineration via a licensed hazardous waste disposal service.[1][7]

  • Do not discharge any this compound waste into sewers or waterways.[1]

  • All waste disposal must be handled in accordance with all applicable local, state, and federal regulations.[1][2]

Spill and Decontamination Procedures

Immediate cleanup of any spill is mandatory.[1]

  • Alert Personnel: Immediately notify all personnel in the area of the spill.[1]

  • Secure the Area: Evacuate and restrict access to the spill area.[6]

  • Don PPE: Wear the full range of PPE described in Section 1, including a respirator if required.[1]

  • Contain the Spill:

    • Liquid Spills: Absorb the spill with an inert material such as dry sand, earth, or a chemical absorbent pad.[2]

    • Dry (Powder) Spills: Use dry clean-up procedures to avoid generating dust.[1] Gently cover the spill or dampen it with water before sweeping.[1] A vacuum cleaner fitted with a HEPA filter may also be used.[1]

  • Clean Up Residue: Place all contaminated absorbent materials and cleaning supplies into a sealed, leak-proof container.[1][2] This container must be labeled and disposed of as bulk chemotherapy waste in a black RCRA container.[4][7]

  • Decontaminate Surfaces: After the initial clean-up, wash the affected area thoroughly with soap and water.[2][5]

  • Manage Cleaning Solutions: Collect all wash water for treatment and disposal as hazardous waste.[1] Do not allow runoff to enter any drains.[1]

  • Dispose of PPE: Remove and dispose of all contaminated PPE as trace chemotherapy waste.[4]

  • Wash Hands: Always wash hands with soap and water after handling this compound and after removing gloves.[1]

Data Presentation

The primary quantitative measure in this compound waste management is the differentiation between trace and bulk waste, which determines the disposal pathway.

Waste CategoryContamination ThresholdRequired ContainerDisposal Pathway
Trace Waste Less than 3% of original drug quantity by weight[4][7]Yellow, labeled "Cytotoxic Waste"[7]Incineration
Bulk Waste 3% or more of original drug quantity by weight[4][7]Black, RCRA-rated, labeled "Hazardous Waste"[7]Hazardous Waste Incineration

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper segregation and disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Trace Waste Pathway cluster_2 Bulk Waste Pathway cluster_3 Final Disposal start This compound Waste Generated (Vials, PPE, Spills, etc.) decision Does waste contain < 3% of original drug? start->decision trace_waste Trace Waste (Empty Vials, Contaminated PPE) decision->trace_waste Yes sharps Sharps (Needles, Syringes) decision->sharps Yes (if sharp) bulk_waste Bulk Waste (Unused Drug, Spill Cleanup) decision->bulk_waste No yellow_container Place in Yellow Trace Chemo Container trace_waste->yellow_container yellow_sharps Place in Yellow Chemo Sharps Container sharps->yellow_sharps label_store Securely Seal, Label & Store in Designated Area yellow_sharps->label_store yellow_container->label_store black_container Place in Black RCRA Hazardous Container bulk_waste->black_container black_container->label_store incinerate Dispose via Licensed Hazardous Waste Incineration label_store->incinerate

Caption: Workflow for this compound Waste Segregation and Disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Carboplatin

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, application, and disposal of Carboplatin in a laboratory setting, ensuring the protection of researchers and the integrity of experimental outcomes.

This compound is a potent antineoplastic agent widely used in cancer research. Due to its cytotoxic nature, stringent safety measures are imperative to protect laboratory personnel from potential exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. All PPE should be donned before handling the agent and disposed of as cytotoxic waste immediately after use.

Core PPE requirements include:

  • Gloves: Double gloving with chemotherapy-tested nitrile gloves is the standard. The outer glove should be changed immediately if contaminated.

  • Gown: A disposable, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs is required. This gown should be resistant to chemotherapy drug permeation.

  • Eye and Face Protection: Safety goggles or glasses with side shields are essential. A full-face shield should be worn when there is a risk of splashing.

  • Respiratory Protection: An N95 respirator or a higher level of respiratory protection may be necessary when handling this compound powder or if there is a risk of aerosolization, such as during spill cleanup. Surgical masks do not provide adequate protection.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for minimizing the risk of exposure to this compound. This plan should encompass every stage of the handling process, from receiving the compound to the final disposal of all related waste.

Receiving and Storage
  • Upon receipt, inspect the package for any signs of damage or leakage in a designated, well-ventilated area.

  • Wear appropriate PPE when unpacking this compound.

  • Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.

Preparation and Handling
  • All manipulations of this compound, including weighing, reconstitution, and dilution, should be performed in a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to prevent the generation of aerosols.

  • The work surface of the BSC should be covered with a disposable, plastic-backed absorbent pad. This pad should be discarded as cytotoxic waste after each procedure.

  • Use Luer-Lok syringes and needles or other closed-system transfer devices (CSTDs) to minimize the risk of leakage and aerosol formation.

  • Avoid eating, drinking, smoking, or applying cosmetics in the laboratory where this compound is handled.

  • Wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.

Quantitative Safety Data

Adherence to established occupational exposure limits is critical for ensuring a safe laboratory environment. The following table summarizes key quantitative safety data for this compound.

ParameterValueUnitSource
Occupational Exposure Limit (OEL)
OSHA Permissible Exposure Limit (PEL) - TWA0.002mg/m³Santa Cruz Biotechnology
ACGIH Threshold Limit Value (TLV) - TWA0.002mg/m³Getwell Oncology
Toxicity Data
Oral LD50 (Rat)343mg/kgAmazon S3

TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

This protocol provides a detailed methodology for a common experiment involving this compound: assessing its effect on the viability of cancer cell lines.

Materials:

  • This compound powder

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cancer cell line of interest (e.g., A2780 ovarian cancer cells)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS, then detach them using Trypsin-EDTA.

    • Neutralize the trypsin with a medium containing FBS.

    • Centrifuge the cell suspension and resuspend the cell pellet in a fresh medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach.

  • This compound Preparation and Treatment:

    • All preparation of this compound must be done in a BSC wearing full PPE.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) at a high concentration (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the experiment (e.g., 0, 10, 25, 50, 100, 200 µM).

    • Remove the medium from the 96-well plate and add 100 µL of the various this compound dilutions to the respective wells. Include a "vehicle control" (medium with the highest concentration of the solvent used to dissolve this compound) and a "no treatment" control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure the crystals are fully dissolved.

    • Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Disposal Plan: Managing Cytotoxic Waste

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All items that have come into contact with this compound, including PPE, absorbent pads, vials, syringes, and cell culture waste, must be segregated as cytotoxic waste.

  • Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol. These containers are often yellow for trace chemotherapy waste and black for bulk chemotherapy waste.

  • Liquid Waste: Unused or expired this compound solutions should be collected in a designated, sealed hazardous waste container. Do not pour this compound waste down the drain.

  • Solid Waste: All contaminated solid materials, such as gloves, gowns, and labware, should be placed in the appropriate cytotoxic waste container.

  • Sharps: Needles and syringes used for this compound handling must be disposed of in a designated sharps container for cytotoxic waste.

  • Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically by incineration.

Visual Workflow for Safe Handling of this compound

G cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Disposal prep_ppe 1. Don Full PPE (Double Gloves, Gown, Eye Protection) prep_bsc 2. Work in a Certified Biological Safety Cabinet (BSC) prep_ppe->prep_bsc prep_weigh 3. Weigh/Reconstitute this compound prep_bsc->prep_weigh prep_dilute 4. Prepare Experimental Dilutions prep_weigh->prep_dilute exp_treat 5. Treat Cells/Administer to Animal Model prep_dilute->exp_treat Transfer to Experiment exp_incubate 6. Incubation/Observation Period exp_treat->exp_incubate exp_analyze 7. Sample Analysis exp_incubate->exp_analyze disp_waste 8. Segregate All Contaminated Waste exp_analyze->disp_waste Post-Experiment Cleanup disp_container 9. Place in Labeled Cytotoxic Waste Containers disp_waste->disp_container disp_final 10. Arrange for Professional Hazardous Waste Disposal disp_container->disp_final end End: Decontaminate BSC & Doff PPE disp_final->end start Start: Receiving this compound start->prep_ppe

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.

By adhering to these guidelines, researchers can create a safe working environment, minimize the risk of occupational exposure, and ensure the integrity of their scientific research when working with this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carboplatin
Reactant of Route 2
Carboplatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.